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1(2H)-Isoquinolinone

Numéro de catalogue: B023206
Numéro CAS: 491-30-5
Poids moléculaire: 145.16 g/mol
Clé InChI: VDBNYAPERZTOOF-UHFFFAOYSA-N
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Description

1-Hydroxyisoquinoline, also known as Isocarbostyril, is a high-purity organic compound with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol. This brown to white crystalline powder is characterized by a high melting point of 211-214 °C, making it a stable reagent for various experimental conditions. As a versatile biochemical reagent, 1-Hydroxyisoquinoline is primarily used as a key building block or intermediate in life science research. Its molecular structure serves as a core scaffold in medicinal chemistry and chemical biology for the development and study of novel bioactive molecules. Researchers utilize this compound in the synthesis of more complex structures and in biochemical assays to investigate enzyme interactions and other cellular processes. Key Features: • High Purity: Assayed at ≥98% by HPLC. • Authentic Quality: Identity confirmed by infrared spectroscopy. • Stable Form: Supplied as a crystalline powder. Handling & Safety: Handle with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Notice: This product is labeled with the hazard code Xn. It is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B023206 1(2H)-Isoquinolinone CAS No. 491-30-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2H-isoquinolin-1-one
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InChI

InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBNYAPERZTOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197677
Record name Isocarbostyril
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Molecular Weight

145.16 g/mol
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CAS No.

491-30-5
Record name 1(2H)-Isoquinolinone
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Record name 1-Hydroxyisoquinoline
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Record name 1-hydroxyisoquinoline
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Foundational & Exploratory

1(2H)-Isoquinolinone: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties, Structure, and Biological Significance of 1(2H)-Isoquinolinone and Its Derivatives

Introduction

This compound, a bicyclic heterocyclic organic compound, serves as a pivotal structural motif in a multitude of natural products and synthetic molecules with significant biological activities. Its unique chemical architecture, featuring a fused benzene (B151609) and pyridone ring system, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the fundamental properties and structure of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details its physicochemical characteristics, synthesis methodologies, and its role as a pharmacophore in targeting various signaling pathways implicated in disease.

Core Physicochemical and Structural Properties

This compound, also known as isocarbostyril, is a white to pale yellow solid. Its fundamental properties are summarized in the tables below, providing a ready reference for its physical and chemical characteristics. The compound's structure is defined by the fusion of a benzene ring to a pyridinone ring at the 3 and 4 positions.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₇NO[1]
Molecular Weight145.16 g/mol [1]
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[2][2]
pKa (predicted)5.14 (for the parent isoquinoline)[3]
Structural Identifiers of this compound
IdentifierValueSource
IUPAC Nameisoquinolin-1(2H)-one
SMILESC1=CC=C2C(=C1)C=CNC2=O
InChIInChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)
InChIKeyVDBNYAPERZTOOF-UHFFFAOYSA-N
CAS Number491-30-5

Synthesis and Characterization: Experimental Protocols

The synthesis of the this compound core and its derivatives has been an area of active research, leading to the development of various synthetic strategies. Below are representative experimental protocols for the synthesis of this compound derivatives.

General Procedure for the Synthesis of 3,4-dihydroisoquinolin-1(2H)-one Derivatives

This method describes a general approach for synthesizing derivatives of 3,4-dihydroisoquinolin-1(2H)-one.

Materials:

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Aromatic aldehyde

  • 2-amino-N'-arylbenzohydrazide

  • Appropriate solvent (e.g., ethanol)

Procedure:

  • To a dry 25 mL round-bottom flask, add anhydrous sodium sulfate (15.0 mmol), the chosen aromatic aldehyde (10.0 mmol), and the corresponding 2-amino-N'-arylbenzohydrazide (10.0 mmol) in a suitable solvent.

  • The reaction mixture is then stirred at a specified temperature for a designated time, which can be optimized based on the specific substrates.

  • Upon completion, the reaction is worked up by filtration to remove the sodium sulfate.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.

Synthesis of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives

This protocol outlines the synthesis of 2-hydroxyisoquinolin-1,3(2H,4H)-dione derivatives, which are of interest for their potential antiviral activities.

Step 1: Synthesis of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

  • Materials: Homophthalic anhydride (B1165640), O-benzylhydroxylamine hydrochloride, toluene (B28343).

  • Procedure: A mixture of homophthalic anhydride and O-benzylhydroxylamine hydrochloride is heated to reflux in toluene with a Dean-Stark trap to remove water. After cooling, the toluene is removed under reduced pressure. The residue is dissolved in dichloromethane (B109758) (DCM) and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Step 2: Deprotection to Yield 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

  • Materials: 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione, Boron tribromide (BBr₃) solution in DCM, anhydrous DCM, methanol, deionized water.

  • Procedure: The protected intermediate is dissolved in anhydrous DCM under an inert atmosphere and cooled to -78 °C. A 1.0 M solution of BBr₃ in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then cooled to 0 °C and quenched with methanol, followed by deionized water. The product is extracted with DCM, and the combined organic layers are dried, filtered, and concentrated to yield the final product.

Characterization

The synthesized this compound derivatives are typically characterized using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the compounds, confirming the presence of characteristic protons and carbons in the isoquinolinone scaffold and its substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups, such as the carbonyl (C=O) and N-H stretching vibrations in the pyridinone ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated a wide array of biological activities, with anticancer properties being a major focus of research. These compounds can exert their effects through the modulation of key cellular signaling pathways.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected derivatives, highlighting their potential as anticancer agents.

Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
Lamellarin DHCT116 (Colon)Not Specified0.025
Lamellarin DHepG2 (Liver)Not Specified0.088
ZL1 (Glycosylated Lamellarin D)HCT116 (Colon)Not Specified0.014
ZL1 (Glycosylated Lamellarin D)HepG2 (Liver)Not Specified0.024
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneVariousNCI-60 ScreenGI₅₀ (average log) = -5.18
Modulation of Signaling Pathways

This compound derivatives have been shown to interfere with critical signaling cascades involved in cancer cell proliferation and survival, including the JNK and MAPK/ERK pathways.

Certain isoquinolinone derivatives can induce cell death in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway plays a crucial role in apoptosis (programmed cell death).

JNK_Signaling_Pathway Isoquinolinone Isoquinolinone Derivative ROS Reactive Oxygen Species (ROS) Isoquinolinone->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis caption JNK Pathway Activation

Caption: JNK Pathway Activation by Isoquinolinone Derivatives.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key regulator of cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Some isoindolin-1-one (B1195906) derivatives, structurally related to isoquinolinones, have been developed as inhibitors of this pathway, demonstrating the therapeutic potential of targeting this scaffold.

MAPK_ERK_Pathway_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Isoindolinone Isoindolin-1-one Derivative Isoindolinone->ERK caption MAPK/ERK Pathway Inhibition

Caption: MAPK/ERK Pathway Inhibition by Isoindolinone Derivatives.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential, particularly in the realm of oncology, by modulating key signaling pathways that govern cell fate. A thorough understanding of its fundamental properties, coupled with robust synthetic and characterization methodologies, is crucial for the continued exploration and development of isoquinolinone-based drugs. This guide provides a foundational resource for researchers dedicated to advancing this promising area of drug discovery.

References

Discovery and isolation of 1(2H)-isoquinolinone natural products

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Isolation of 1(2H)-Isoquinolinone Natural Products

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound natural products. These compounds, a significant class of isoquinoline (B145761) alkaloids, have garnered considerable attention in the scientific community due to their structural diversity and wide range of biological activities, making them promising candidates for drug discovery and development.[1][2]

1(2H)-isoquinolinones are characterized by an isoquinoline core with a ketone group at the C-1 position. They are found in a variety of natural sources, including plants, fungi, and marine organisms.[1][3][4][5][6] Their derivatives have demonstrated a broad spectrum of pharmacological effects, such as antitumor, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][7][8]

Discovery of this compound Natural Products

The discovery of novel this compound natural products is an active area of research. These compounds are predominantly isolated from plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[9][10] Fungi, particularly endophytic fungi, have also emerged as a prolific source of unique isoquinolinone alkaloids.[3][5][6] Furthermore, marine organisms, including sponges and ascidians, contribute to the structural diversity of this class of compounds.[4]

Experimental Protocols: Isolation and Purification

The isolation of this compound natural products from their natural sources is a multi-step process that involves extraction, fractionation, and purification.

Extraction

The initial step involves the extraction of crude secondary metabolites from the biomass (e.g., plant material, fungal culture, or marine invertebrate). The choice of extraction method and solvent is crucial for maximizing the yield of the target compounds.

a. Maceration: This is a simple and widely used technique for extracting thermolabile compounds.[11]

  • Protocol:

    • The dried and powdered source material is soaked in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform (B151607) and methanol) at room temperature.

    • The mixture is left to stand for a specified period (typically 24-72 hours) with occasional agitation.

    • The solvent is then filtered, and the process is repeated multiple times with fresh solvent to ensure complete extraction.

    • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

b. Soxhlet Extraction: This method is more efficient than maceration and is suitable for compounds that are not heat-sensitive.[12]

  • Protocol:

    • The powdered source material is placed in a thimble made of porous material.

    • The thimble is placed in the main chamber of the Soxhlet extractor.

    • The extraction solvent is heated in a flask, and its vapor travels up a distillation arm and condenses into the chamber containing the thimble.

    • Once the chamber is full, the solvent and extracted compounds are siphoned back into the flask.

    • This cycle is repeated until the extraction is complete. The resulting solution in the flask is then concentrated.

c. Modern Extraction Techniques: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are more advanced methods that offer advantages such as reduced extraction time and lower solvent consumption.[11][13]

Fractionation

The crude extract is a complex mixture of various compounds. Fractionation aims to separate the components based on their polarity.

a. Liquid-Liquid Partitioning:

  • Protocol:

    • The crude extract is dissolved in a solvent system, typically a mixture of an aqueous and an immiscible organic solvent (e.g., water and ethyl acetate, or water and n-hexane).

    • The mixture is shaken vigorously in a separatory funnel and then allowed to separate into two layers.

    • Compounds partition between the two layers based on their relative solubilities.

    • The layers are separated, and the solvents are evaporated to yield fractions with different polarities. This process can be repeated with a series of solvents of varying polarities.

Purification

The final step involves the isolation of pure this compound compounds from the fractions using chromatographic techniques.

a. Column Chromatography (CC): This is the most common method for the preparative separation of compounds from a mixture.[14][15]

  • Protocol:

    • A glass column is packed with a stationary phase, most commonly silica (B1680970) gel or alumina.

    • The fraction to be purified is loaded onto the top of the column.

    • A mobile phase (a single solvent or a gradient of solvents with increasing polarity) is passed through the column.

    • Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

    • Fractions are collected at the bottom of the column and monitored by Thin-Layer Chromatography (TLC).

b. High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification of compounds.[13][16]

  • Protocol:

    • A small amount of the semi-purified fraction from column chromatography is dissolved in a suitable solvent.

    • The solution is injected into the HPLC system.

    • Separation occurs in a column packed with a stationary phase (e.g., C18 for reverse-phase HPLC).

    • A mobile phase is pumped through the column at high pressure.

    • A detector (e.g., UV-Vis or mass spectrometer) is used to identify the retention time of each compound.

    • The pure compounds are collected as they elute from the column.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR): Provides detailed information about the carbon-hydrogen framework of the molecule.[3][16]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.[3][16][17]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[3]

Quantitative Data

The following tables summarize quantitative data related to the discovery and biological activity of selected this compound natural products.

Table 1: Examples of this compound Natural Products and Their Sources

Compound NameNatural SourceYieldReference
5-hydroxy-8-methoxy-4-phenylisoquinolin-1(2H)-onePenicillium sp. R22 (endophytic fungus)Not specified[3]
Spathullin APenicillium spathulatum Em19Not specified[18]
DimethoxyisoquinoloneThalictrum cultratum and T. baicalenseNot specified[16]
Corybungine HCorydalis bungeanaNot specified[19]

Table 2: Biological Activities of Selected this compound and Related Alkaloids

CompoundBiological ActivityQuantitative Data (IC50 / MIC)Reference
ViridicatolAntibacterial (against Staphylococcus aureus)MIC: 15.6 µg/mL[3]
Spathullin AAntibacterial (against Staphylococcus aureus)MIC: 4 µg/mL (16 µM)[18]
Spathullin BAntibacterial (against Staphylococcus aureus)MIC: 1 µg/mL (5 µM)[18]
Corybungine HD2 antagonism in CHO-D2 cellsIC50: 9.12 μM[19]
(S)-1,2,3,4-tetrahydro-7-methoxy-8-hydroxy-2-methyl-13-methoxybenzylisoquinolineAcetylcholinesterase (AChE) InhibitionIC50: 25.6 µM[20]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Elucidation Source Natural Source (Plant, Fungus, Marine Organism) Grinding Grinding & Drying Source->Grinding Extraction Solvent Extraction (Maceration, Soxhlet, etc.) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning Fractions Polar & Non-Polar Fractions Partitioning->Fractions CC Column Chromatography Fractions->CC HPLC Preparative HPLC CC->HPLC PureCompound Pure this compound HPLC->PureCompound Structure Structure Elucidation (NMR, MS, IR) PureCompound->Structure

Caption: General experimental workflow for the isolation and identification of this compound natural products.

Hypothetical Signaling Pathway Modulation

signaling_pathway cluster_pathway Hypothetical Anti-inflammatory Pathway Isoquinolinone This compound Natural Product IKK IKK Complex Isoquinolinone->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation IkB->NFkB_p65_p50 Sequesters in Cytoplasm Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Inflammation Inflammatory Response Gene_Expression->Inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound natural product.

Conclusion

The diverse structures and significant biological activities of this compound natural products underscore their importance as lead compounds in drug discovery.[2] The methodologies outlined in this guide provide a framework for the systematic isolation and characterization of these valuable molecules. Continued exploration of natural sources, coupled with advancements in isolation and analytical techniques, will undoubtedly lead to the discovery of new 1(2H)-isoquinolinones with therapeutic potential.

References

Spectroscopic Characterization of 1(2H)-Isoquinolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1(2H)-isoquinolinone (also known as isocarbostyril), a key heterocyclic scaffold in medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following sections provide the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound. The data presented here were obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for this compound.[1][2]

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.1 (br s)Broad Singlet-N-H
8.15Doublet7.8H-8
7.65Triplet7.6H-6
7.50Doublet8.3H-5
7.35Triplet7.6H-7
7.15Doublet7.3H-4
6.50Doublet7.3H-3

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
161.9C=O (C-1)
138.2C-8a
132.4C-6
127.8C-4a
127.1C-8
126.5C-5
125.9C-7
125.1C-4
106.2C-3
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The characteristic absorption bands are detailed below.

Wavenumber (cm⁻¹)IntensityAssignment
3290Weak, BroadN-H Stretch
2855–3160WeakC-H Aromatic Stretch
1656IntenseC=O (Amide) Stretch
1605, 1549, 1475MediumC=C Aromatic Ring Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Electrospray Ionization (ESI-MS)

m/zRelative IntensityAssignment
146.06100%[M+H]⁺ (Protonated Molecule)
128.0538.39%[M+H - H₂O]⁺ or [M - NH]⁺
118-Fragment
90-Fragment

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time for a proton spectrum.

    • Use a standard single-pulse experiment.

    • Set the number of scans to 8 or 16 for a good signal-to-noise ratio.

    • Acquire the free induction decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Use a standard proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

    • Phase the resulting spectra to obtain a flat baseline.

    • Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm.

    • Calibrate the ¹³C spectrum by setting the DMSO-d₆ peak to 39.52 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Identify the chemical shifts, multiplicities, and coupling constants for all signals.

FT-IR Spectroscopy Protocol

Objective: To obtain a Fourier-transform infrared spectrum of solid this compound.

Materials and Equipment:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

  • Potassium bromide (KBr), IR grade (for KBr pellet method)

  • Agate mortar and pestle (for KBr pellet method)

Procedure (ATR Method):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty, clean ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry Protocol (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using electrospray ionization mass spectrometry.

Materials and Equipment:

  • This compound sample

  • High-performance liquid chromatography (HPLC) grade methanol (B129727) or acetonitrile

  • HPLC grade water

  • Formic acid (for enhancing protonation)

  • Mass spectrometer with an ESI source

  • Microsyringe or infusion pump

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol or acetonitrile.

    • From the stock solution, prepare a dilute solution for analysis (typically 1-10 µg/mL) using a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the analysis of small organic molecules in positive ion mode.

  • Sample Infusion and Analysis:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

  • Data Processing:

    • Analyze the resulting spectrum to identify the protonated molecular ion [M+H]⁺.

    • If tandem MS (MS/MS) capabilities are available, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

    • Identify and assign the major fragment ions.

Experimental Workflow

The logical flow of the spectroscopic characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Characterization Sample This compound (Solid Sample) Sol_NMR Dissolve in DMSO-d6 Sample->Sol_NMR Sol_MS Dissolve & Dilute in ACN/H2O + 0.1% FA Sample->Sol_MS Solid_IR Use as Solid (for ATR-IR) Sample->Solid_IR NMR NMR Spectroscopy (¹H & ¹³C) Sol_NMR->NMR MS Mass Spectrometry (ESI-MS) Sol_MS->MS IR FT-IR Spectroscopy (ATR) Solid_IR->IR Data_NMR Process FID Assign Shifts Determine Structure NMR->Data_NMR Data_IR Process Spectrum Identify Functional Groups IR->Data_IR Data_MS Process Spectrum Confirm MW Analyze Fragmentation MS->Data_MS Final Complete Spectroscopic Characterization of This compound Data_NMR->Final Data_IR->Final Data_MS->Final

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1(2H)-Isoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1(2H)-isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the physicochemical properties of these derivatives is paramount for successful drug discovery and development, as these properties profoundly influence a compound's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound derivatives, including their melting point, solubility, lipophilicity (LogP), and ionization constant (pKa). Detailed experimental protocols for the determination of these properties are provided, alongside a discussion of the impact of these characteristics on biological activity. Furthermore, this guide explores the modulation of key signaling pathways by this class of compounds, with a particular focus on the MAPK/NF-κB pathway.

Core Physicochemical Properties of this compound Derivatives

The therapeutic potential of this compound derivatives is intrinsically linked to their physicochemical characteristics. These properties govern how a molecule interacts with biological systems, from its initial absorption to its binding to a target protein.

Data Summary

The following tables summarize the available quantitative physicochemical data for a selection of this compound derivatives. It is important to note that comprehensive experimental data for a wide range of derivatives is not always readily available in the public domain.

Table 1: Melting Points of Selected this compound Derivatives

Compound IDStructureMelting Point (°C)
I1 2-Butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid206–208
I18 2-(4-Ethoxyphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid207–209
I21 2-([1,1′-Biphenyl]-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid191–193
I24 2-(4-Fluorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid193–195
I27 2-(4-Iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid208–210
3a 1-(Isoquinolin-3-yl)azetidin-2-one142–146
3d 1-(Isoquinolin-3-yl)piperidin-2-one81–83
3f 1-(Isoquinolin-3-yl)-1H-benzo[d]imidazol-2(3H)-one186–189
4b 1,3-Di(isoquinolin-3-yl)-1H-benzo[d]imidazol-2(3H)-one277–278
7c 1-(Isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one187–189

Note: Data for compounds I1, I18, I21, I24, and I27 sourced from[1]. Data for compounds 3a, 3d, 3f, 4b, and 7c sourced from[2].

Table 2: Solubility, LogP, and pKa of Selected this compound Derivatives

Compound IDAqueous SolubilityLogPpKa
Parent this compound Data not available1.3 (Computed)[3]Data not available
2-hydroxyisoquinoline-1,3(2H,4H)-dione derivative < 1 µg/mL in waterData not availableData not available
2-hydroxyisoquinoline-1,3(2H,4H)-dione derivative 120 µg/mL in 50% Ethanol in WaterData not availableData not available
2-hydroxyisoquinoline-1,3(2H,4H)-dione derivative 180 µg/mL in 50% PEG 400 in WaterData not availableData not available

Note: Due to the limited availability of comprehensive experimental data, this table highlights the challenges in obtaining a complete physicochemical profile for this class of compounds. The parent isoquinoline (B145761) (not the 1(2H)-one) is a weak base with a pKa of 5.14[4].

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible determination of physicochemical properties is crucial for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). The following sections detail standard experimental protocols for measuring key physicochemical parameters.

Determination of Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP for non-ionizable compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are the most common measures of lipophilicity.

Experimental Workflow: Shake-Flask Method for LogD Determination

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with buffer (pH 7.4) prep2 Pre-saturate buffer (pH 7.4) with n-octanol prep1->prep2 prep3 Prepare a stock solution of the test compound prep2->prep3 part2 Add a small aliquot of the compound stock solution prep3->part2 part1 Add known volumes of pre-saturated n-octanol and buffer to a vial part1->part2 part3 Shake the vial vigorously to ensure thorough mixing part2->part3 part4 Allow the phases to separate (centrifugation may be required) part3->part4 anal1 Carefully sample both the aqueous and n-octanol phases part4->anal1 anal2 Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS) anal1->anal2 anal3 Calculate LogD using the formula: LogD = log([Compound]octanol / [Compound]aqueous) anal2->anal3

Caption: Workflow for the Shake-Flask Method.

Detailed Methodology:

  • Preparation of Phases: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4). Mix equal volumes of n-octanol and the buffer and shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Partitioning: In a clean vial, add a defined volume of the pre-saturated n-octanol and pre-saturated buffer. Add a small aliquot of the compound stock solution.

  • Equilibration: Seal the vial and shake it for a predetermined period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the LogD value using the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is critical for predicting its charge state at different physiological pH values.

Experimental Workflow: Potentiometric Titration for pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate the pH meter with standard buffers setup2 Prepare a solution of the test compound in a suitable solvent (e.g., water, co-solvent) setup1->setup2 setup3 Add an electrolyte (e.g., KCl) to maintain constant ionic strength setup2->setup3 titr1 Place the solution in a thermostated vessel with a stirrer setup3->titr1 titr2 Immerse the calibrated pH electrode titr1->titr2 titr3 Add small, precise volumes of a standardized titrant (acid or base) titr2->titr3 titr4 Record the pH after each addition, allowing for stabilization titr3->titr4 anal1 Plot the pH versus the volume of titrant added titr4->anal1 anal2 Determine the equivalence point(s) from the titration curve (e.g., using the first or second derivative) anal1->anal2 anal3 Calculate the pKa from the pH at the half-equivalence point anal2->anal3

Caption: Workflow for Potentiometric Titration.

Detailed Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a suitable solvent system (e.g., water, or a water-cosolvent mixture for poorly soluble compounds). Add an electrolyte like potassium chloride to maintain a constant ionic strength.

  • Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. The equivalence point can be more accurately determined by plotting the first or second derivative of the titration curve.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability and formulation development. Both kinetic and thermodynamic solubility are important parameters.

Experimental Workflow: Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add an excess of the solid compound to a buffer of known pH equil1 Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium prep1->equil1 sep1 Separate the undissolved solid from the saturated solution (e.g., by filtration or centrifugation) equil1->sep1 anal1 Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS) sep1->anal1 anal2 The measured concentration represents the thermodynamic solubility anal1->anal2

Caption: Workflow for Thermodynamic Solubility Assay.

Detailed Methodology:

  • Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing a buffer of the desired pH.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a calibrated analytical method such as HPLC-UV or LC-MS. This concentration is the thermodynamic solubility.

Impact on Biological Activity and Signaling Pathways

The physicochemical properties of this compound derivatives are not only crucial for their pharmacokinetic profile but also play a significant role in their mechanism of action at the cellular level.

Modulation of the MAPK/NF-κB Signaling Pathway

Several studies have implicated isoquinoline derivatives, including those with the this compound core, in the modulation of key inflammatory and cell survival pathways. A prominent example is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[5]

Signaling Pathway: Inhibition of MAPK/NF-κB by Isoquinoline-1-carboxamide (B73039) Derivatives

G Simplified MAPK/NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs Phosphorylates IkB IκB TLR4->IkB Leads to phosphorylation NFkB NF-κB MAPKs->NFkB Upstream of IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Expression Isoquinolinone Isoquinoline-1-carboxamide Derivatives Isoquinolinone->MAPKs Inhibits phosphorylation Isoquinolinone->IkB Inhibits phosphorylation

Caption: Inhibition of the MAPK/NF-κB pathway.

This pathway is often activated by inflammatory stimuli such as lipopolysaccharide (LPS), which binds to Toll-like receptor 4 (TLR4). This activation leads to the phosphorylation of MAPKs (including ERK, JNK, and p38) and the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes. Certain isoquinoline-1-carboxamide derivatives have been shown to inhibit the phosphorylation of MAPKs and IκB, thereby blocking the downstream inflammatory response. This mechanism of action is highly relevant for the development of anti-inflammatory and potentially anti-cancer agents.

Conclusion

The this compound scaffold remains a fertile ground for the discovery of novel therapeutic agents. A thorough understanding and systematic evaluation of the physicochemical properties of its derivatives are indispensable for translating promising in vitro activity into clinically successful drugs. This guide has provided a framework for this evaluation by summarizing available data, detailing essential experimental protocols, and illustrating the link between physicochemical properties and a key biological mechanism of action. For drug development professionals, a continued focus on optimizing these fundamental properties will be critical for unlocking the full therapeutic potential of this versatile chemical class.

References

The Tautomeric Landscape of 1-Hydroxyisoquinoline and 1(2H)-Isoquinolinone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Tautomeric Equilibrium, Experimental and Computational Methodologies, and Implications in Medicinal Chemistry

The fascinating phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, plays a pivotal role in the chemical behavior and biological activity of many heterocyclic compounds. For researchers, scientists, and drug development professionals, a thorough understanding of the tautomeric preferences of a molecule is crucial for rational drug design, predicting pharmacokinetic and pharmacodynamic properties, and ensuring the development of stable and effective therapeutic agents. This technical guide delves into the core of the lactam-lactim tautomerism exhibited by the 1-hydroxyisoquinoline and 1(2H)-isoquinolinone pair, providing a comprehensive overview of the quantitative analysis, experimental protocols, and computational approaches used to study this equilibrium.

The Lactam-Lactim Equilibrium: A Fundamental Insight

1-Hydroxyisoquinoline and its tautomer, this compound, exist in a dynamic equilibrium between the lactim (enol) and lactam (keto) forms, respectively. The position of this equilibrium is a delicate balance influenced by a multitude of factors including the solvent, pH, temperature, and electronic effects of substituents.[1][2] The lactam form is characterized by a carbonyl group (C=O) within the heterocyclic ring, while the lactim form possesses a hydroxyl group (-OH) attached to the ring.

This seemingly subtle structural difference can have profound implications for the molecule's properties. For instance, the hydrogen bonding capabilities, pKa, lipophilicity, and shape of the two tautomers can differ significantly, thereby affecting their interaction with biological targets such as enzymes and receptors.[1]

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Tautomeric Content of 1-Benzamidoisoquinoline Derivatives in DMSO-d₆

Substituent (R)% Amide Tautomer% Enamine Tautomer
4-NMe₂7426
4-OMe6535
4-Me6238
3-Me6139
H6040
4-F5644
4-Cl5347
4-Br5248
4-CF₃4357
4-NO₂3862

Data extracted from a study on 1-benzamidoisoquinoline derivatives and is presented here as an illustrative example of substituent effects on tautomeric equilibrium in a related system.[3][4]

This data clearly demonstrates that electron-donating groups (e.g., -NMe₂) favor the amide (lactam-like) form, while electron-withdrawing groups (e.g., -NO₂) shift the equilibrium towards the enamine tautomer.

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and computational methods is typically employed to qualitatively and quantitatively assess tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a powerful tool for the quantitative analysis of tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a known concentration. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer. Key parameters to optimize include:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.

    • Pulse Angle: Use a 90° pulse for quantitative measurements.

    • Number of Scans: Sufficient scans should be co-added to achieve a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a small line broadening factor) and perform a Fourier transform. Carefully phase the spectrum and perform a baseline correction.

  • Quantitative Analysis: Identify distinct and well-resolved signals corresponding to each tautomer. Integrate the signals of interest. The relative ratio of the tautomers is determined by the ratio of the integrals of the corresponding protons, normalized for the number of protons giving rise to each signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the two tautomers have distinct chromophores and thus different absorption maxima.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of solutions of the compound in the solvent of interest at a known concentration.

  • Spectral Acquisition: Record the UV-Vis absorption spectra of the solutions over a relevant wavelength range.

  • Data Analysis: Analyze the changes in the absorption spectra as a function of solvent polarity or pH. The presence of isosbestic points can be indicative of a two-component equilibrium. Deconvolution of the overlapping spectra can be used to estimate the relative concentrations of the tautomers.

Computational Chemistry Protocols

Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers and for predicting how the equilibrium will be affected by different environments.

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structures of both the 1-hydroxyisoquinoline and this compound tautomers. Perform geometry optimization for both structures in the gas phase and in the presence of a solvent using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). Solvent effects can be modeled using a Polarizable Continuum Model (PCM).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory if necessary.

  • Relative Stability Analysis: The relative Gibbs free energies of the two tautomers are calculated to determine their relative stability. The equilibrium constant (KT) can be estimated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RTln(KT).

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Tautomerism cluster_factors Influencing Factors 1-Hydroxyisoquinoline 1-Hydroxyisoquinoline This compound This compound 1-Hydroxyisoquinoline->this compound Lactamization Solvent Solvent pH pH Temperature Temperature Substituents Substituents

Caption: Tautomeric equilibrium between 1-hydroxyisoquinoline and this compound.

ExperimentalWorkflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis A Sample Preparation B NMR Spectroscopy A->B C UV-Vis Spectroscopy A->C D Data Analysis B->D C->D E Quantitative Tautomer Ratio D->E F Structure Building G Geometry Optimization F->G H Frequency Calculation G->H I Energy Calculation H->I J Relative Stability I->J

Caption: General workflow for the experimental and computational analysis of tautomerism.

Tautomerism and Drug Development: Signaling Pathways and Biological Implications

The distinct physicochemical properties of the lactam and lactim tautomers can lead to differential interactions with biological targets, thereby influencing the overall pharmacological profile of a drug candidate. For instance, one tautomer might bind with higher affinity to a specific enzyme or receptor due to a more favorable hydrogen bonding pattern or a better fit within the binding pocket.

While a specific signaling pathway directly modulated by the individual tautomers of 1-hydroxyisoquinoline is not explicitly detailed in the provided search results, isoquinoline (B145761) and its derivatives are known to be privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. For example, isoquinolin-1(2H)-one derivatives have been investigated as positive ago-allosteric modulators of the 5-HT2C receptor.

The following diagram illustrates a hypothetical scenario where the two tautomers could differentially modulate a signaling pathway.

SignalingPathway Tautomer_Lactim 1-Hydroxyisoquinoline (Lactim) Receptor Receptor Tautomer_Lactim->Receptor High Affinity Binding Tautomer_Lactam This compound (Lactam) Tautomer_Lactam->Receptor Low Affinity Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Biological_Response Biological Response Signaling_Cascade->Biological_Response

Caption: Hypothetical differential interaction of tautomers with a biological target.

This conceptual diagram highlights how the lactim form, with its hydroxyl group, might be a better hydrogen bond donor and thus exhibit stronger binding to a receptor compared to the lactam form. This difference in binding affinity would then lead to a more pronounced downstream biological response.

Conclusion

The tautomeric equilibrium between 1-hydroxyisoquinoline and this compound is a critical aspect of its chemistry with significant implications for its application in drug discovery and development. A comprehensive understanding of this equilibrium requires a multi-faceted approach combining quantitative spectroscopic techniques, such as NMR, with robust computational methods like DFT. While specific quantitative data for the parent system remains an area for further investigation, the methodologies and principles outlined in this guide provide a solid framework for researchers to explore the tautomeric landscape of this and other important heterocyclic systems. By elucidating the factors that govern tautomerism and understanding how each tautomer interacts with biological systems, scientists can more effectively design and develop novel therapeutics with improved efficacy and safety profiles.

References

The 1(2H)-Isoquinolinone Scaffold: A Privileged Core for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1(2H)-isoquinolinone scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its rigid structure, combined with the capacity for diverse functionalization, has established it as a "privileged scaffold"—a molecular framework repeatedly found in biologically active compounds.[1] Derivatives of 1(2H)-isoquinolone are found in numerous natural products, such as the alkaloids coryaldine, dorianine, and thalflavine.[2] This core structure is integral to a wide array of synthetic compounds that exhibit significant pharmacological activities, positioning it as a highly sought-after template in modern drug discovery and development.[3][4]

Pharmacological Versatility of the this compound Scaffold

The unique architecture of the this compound nucleus allows it to interact with a multitude of biological targets with high affinity and specificity.[1] This versatility has propelled the development of therapeutic agents across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases.

Anticancer Activity: Isoquinolinone derivatives have emerged as a prominent class of anticancer agents that exert their effects through diverse mechanisms. These include the inhibition of critical enzymes in DNA repair pathways, modulation of key signaling cascades involved in cell proliferation, and disruption of the cellular cytoskeleton.

  • PARP Inhibition: Many this compound derivatives are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. In cancers with mutations in BRCA1 or BRCA2 genes, where the homologous recombination (HR) pathway for double-strand break repair is deficient, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death through a concept known as synthetic lethality.

  • Kinase Inhibition: The scaffold is a common feature in various kinase inhibitors. Derivatives have been developed to target Rho-associated kinases (ROCK) for hypertension, Epidermal Growth Factor Receptor (EGFR) in cancer, and Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, for immunotherapy.

  • Other Anticancer Mechanisms: Certain derivatives have been shown to induce G2 phase cell cycle arrest, apoptosis (programmed cell death), and GSDME-dependent pyroptosis in breast cancer cells, often by modulating signaling pathways like the MAPK/ERK pathway.

Antimicrobial and Antioomycete Activity: The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Isoquinoline derivatives have demonstrated notable antibacterial and antifungal activities. Furthermore, specific 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown potent antioomycete activity against plant pathogens like Pythium recalcitrans, suggesting their potential application in agriculture.

Central Nervous System (CNS) Activity: The isoquinolinone core is present in molecules that modulate CNS targets. For instance, substituted 2H-isoquinolin-1-ones have been developed as potent Rho-kinase (ROCK) inhibitors, which have therapeutic potential for neurological disorders and hypertension. Additionally, derivatives have been identified as positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor, a target for treating obesity and psychiatric disorders.

Data Presentation: Biological Activities of Representative this compound Derivatives

The following tables summarize quantitative data for the biological activity of various compounds based on the this compound scaffold.

Table 1: this compound Derivatives as Enzyme Inhibitors

Compound/Derivative ClassTarget EnzymeIC50 / EC50Therapeutic Area
Isoquinolinone-Naphthoquinone Hybrids (5c, 5d)PARP-1IC50: 1.28 µM & 1.33 µM (in U87MG glioma cells)Oncology
Phenylglycine Substituted IsoquinolonesROCK1 / ROCK2Potent dual inhibitors (specific IC50 not provided)Hypertension
2-Aryl-8-hydroxy-isoquinolin-1(2H)-one (6c)EGFR Tyrosine KinasePotent inhibition (specific IC50 not provided)Oncology
This compound Derivative (Compound 24)HPK1IC50: 10.4 nMImmuno-oncology

Data sourced from multiple studies for representative examples.

Table 2: Antiproliferative and Other Bioactivities of this compound Derivatives

Compound/Derivative ClassActivityCell Line / OrganismIC50 / EC50 / Efficacy
3-Acyl Isoquinolin-1(2H)-one (Compound 4f)AntiproliferativeMCF-7, MDA-MB-231 (Breast Cancer)Potent activity (specific IC50 not provided)
3,4-Dihydroisoquinolin-1(2H)-one (Compound I23)AntioomycetePythium recalcitransEC50: 14 µM
Isoquinolin-1(2H)-one Derivative (Compound 4i)5-HT2C PAAMIn vitro assayEC50: 1 nM
This compound Derivative (Compound 24)IL-2 ReleaseCellular AssayEC50: 108 nM

Data sourced from multiple studies for representative examples.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are underpinned by their precise interactions with key cellular signaling pathways.

PARP_Inhibition cluster_DNA_Damage DNA Damage & Repair cluster_Intervention Therapeutic Intervention SSB Single-Strand Break (SSB) Replication DNA Replication SSB->Replication unrepaired PARP PARP Enzyme SSB->PARP DSB Double-Strand Break (DSB) BRCA BRCA1/2 Proteins DSB->BRCA Apoptosis Apoptosis / Cell Death DSB->Apoptosis accumulation leads to StalledFork Stalled Replication Fork Replication->StalledFork StalledFork->DSB fork collapse BER Base Excision Repair (BER) PARP->BER recruits BER->SSB repairs HR Homologous Recombination (HR) HR->DSB repairs BRCA->HR mediates Isoquinolinone This compound PARP Inhibitor Isoquinolinone->PARP inhibits BRCA_mut BRCA1/2 Mutation (HR Deficient) BRCA_mut->HR inactivates

Caption: Synthetic lethality via PARP inhibition in BRCA-deficient cells.

EGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation promotes Isoquinolinone This compound EGFR Inhibitor Isoquinolinone->EGFR inhibits (ATP-binding site)

Caption: Inhibition of the EGFR signaling pathway by isoquinolinone derivatives.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel drug candidates. Below are representative protocols for the synthesis of a this compound derivative and its biological evaluation.

Protocol 1: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one Derivatives via Castagnoli–Cushman Reaction

This protocol describes a three-component reaction to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives.

  • Materials: Homophthalic anhydride (B1165640), an appropriate aldehyde (e.g., benzaldehyde), and an amine (e.g., ammonium (B1175870) acetate (B1210297) or a primary amine), solvent (e.g., toluene (B28343) or acetic acid).

  • Step 1: Reaction Setup: To a solution of homophthalic anhydride (1.0 mmol) and the selected aldehyde (1.1 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the amine (1.2 mmol).

  • Step 2: Reaction Conditions: Equip the flask with a condenser and heat the reaction mixture to reflux (typically 100-120 °C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3: Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Step 4: Purification: Dissolve the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Step 5: Final Purification: Purify the resulting crude solid by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3,4-dihydroisoquinolin-1(2H)-one derivative.

  • Step 6: Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a general method to determine the cytotoxic effects (IC50 value) of a novel this compound derivative on a cancer cell line.

  • Materials: Human cancer cell line (e.g., MCF-7), complete cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compound (dissolved in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

  • Step 1: Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Step 2: Compound Treatment: Prepare serial dilutions of the test compound stock solution in the complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for vehicle control (DMSO) and untreated controls.

  • Step 3: Incubation: Incubate the plate for an additional 48-72 hours under the same conditions.

  • Step 4: MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Step 5: Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Step 6: Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Step 7: Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Workflow Start Design & Synthesis Purify Purification & Characterization (Chromatography, NMR, MS) Start->Purify InVitro In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Purify->InVitro HitID Hit Identification InVitro->HitID SAR SAR Studies & Lead Optimization HitID->SAR active? InVivo In Vivo Studies (e.g., Animal Models) HitID->InVivo potent? HitID->NoActivity inactive? SAR->Start new analogs Preclinical Preclinical Development InVivo->Preclinical

Caption: Workflow for discovery and development of isoquinolinone-based drugs.

Conclusion and Future Perspectives

The this compound scaffold is undeniably a privileged structure in medicinal chemistry, offering a robust and versatile framework for the design of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, particularly in oncology, where they function as potent PARP and kinase inhibitors. The synthetic accessibility of the core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on expanding the therapeutic applications of this scaffold, exploring new biological targets, and developing next-generation inhibitors with improved efficacy and safety profiles. The integration of computational drug design, novel synthetic methodologies, and a deeper understanding of disease biology will continue to unlock the full potential of the this compound core, paving the way for the discovery of innovative medicines to address unmet medical needs.

References

Biological Screening of a 1(2H)-Isoquinolinone Compound Library: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 1(2H)-isoquinolinone compound libraries. Isoquinolinones are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse pharmacological activities.[1][2] Their structural versatility makes them a valuable scaffold in drug discovery for identifying novel therapeutic agents. This guide details common biological targets, experimental protocols for screening, and data interpretation, supported by quantitative data from published studies and visualizations of key cellular pathways and workflows.

Introduction to 1(2H)-Isoquinolinones in Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and neurological agents, among others.[3][4][5] The ability to readily modify the isoquinolinone ring at various positions allows for the generation of large and diverse compound libraries, which can be screened against a multitude of biological targets to identify hit and lead compounds for drug development.

Key Biological Targets and Screening Strategies

The biological activities of this compound derivatives are diverse, with compounds from this class showing inhibitory or modulatory effects on several important biological targets. High-throughput screening (HTS) of isoquinolinone libraries is a common starting point to identify novel modulators of these targets.[6]

Cancer

A significant area of investigation for this compound derivatives is oncology. These compounds have been shown to exert anti-tumor effects through various mechanisms, including enzyme inhibition, cell cycle arrest, and induction of apoptosis.[7][8][9][10]

2.1.1. Poly (ADP-ribose) Polymerase (PARP) Inhibition

The this compound scaffold is a key pharmacophore for the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA single-strand break repair.[11][12] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality, making it a targeted cancer therapy.[13][14]

2.1.2. Kinase Inhibition

Various kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. This compound derivatives have been identified as inhibitors of several kinases.

  • Tankyrase (TNKS): Tankyrase inhibitors have therapeutic potential in cancer by modulating the Wnt/β-catenin signaling pathway.[15]

  • Rho-Associated Kinase (ROCK): ROCK inhibitors have been investigated for their anti-hypertensive effects and also show potential in cancer by affecting cell motility and proliferation.[16][17]

  • Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy.[18]

  • HER2 and EGFR: Some isoquinoline (B145761) derivatives have shown selective inhibition of HER2 over EGFR, which is a significant goal in developing targeted therapies for HER2-positive cancers.[19]

2.1.3. Other Anticancer Mechanisms

  • Cell Cycle Arrest and Apoptosis: Certain 3-acyl isoquinolin-1(2H)-ones have been shown to induce G2 phase arrest and apoptosis in breast cancer cells.[7]

  • Induction of Pyroptosis: Some derivatives can induce GSDME-dependent pyroptosis, a form of programmed cell death, in cancer cells.[7]

  • Tubulin Polymerization Inhibition: Some pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have been identified as tubulin polymerization inhibitors, leading to mitotic arrest and cancer cell death.[20]

  • Cdc25B Inhibition: 3-aminoisoquinolin-1(2H)-one derivatives have been developed as inhibitors of the dual-specificity phosphatase Cdc25B, a key regulator of the cell cycle.[21]

Inflammation

This compound derivatives have demonstrated significant anti-inflammatory properties. They can modulate key inflammatory pathways, such as the NF-κB and MAPK pathways.[22][23]

  • Inhibition of Pro-inflammatory Mediators: Compounds have been shown to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α, as well as nitric oxide (NO).[22]

  • MAPK/NF-κB Pathway Inhibition: A notable mechanism of anti-inflammatory action is the inhibition of the phosphorylation of MAPKs (ERK1/2, JNK, p38) and the subsequent nuclear translocation of NF-κB.[7][22]

Neurological Disorders

The isoquinolinone scaffold is also being explored for its potential in treating neurological disorders.

  • Serotonin Receptor Modulation: Some isoquinolin-1(2H)-one derivatives have been identified as potent and selective positive allosteric modulators (PAAMs) of the 5-HT2C receptor, which is a target for anti-obesity drugs.[24]

  • Voltage-Gated Sodium Channel Blockade: Certain isoquinoline alkaloids have been identified as blockers of voltage-gated sodium channels, which could have applications in pain and epilepsy.[25]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for representative this compound derivatives against various targets.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTargetAssay TypeCell LineActivity (IC50/EC50/Ki)Reference
11c TNKS1 / TNKS2Enzymatic Assay-0.009 µM / 0.003 µM[15]
11c Wnt/β-cateninDLD-1 SuperTopFlashDLD-10.029 µM[15]
Compound 13 Cdc25BEnzymatic Assay-1.9 µM (Ki)[21]
Compound 4f ProliferationCCK8 AssayMCF-7, MDA-MB-231Concentration-dependent reduction[7]
Compound 5c PARP-1Enzymatic Assay-Potent Inhibition[11]
Compound 5c CytotoxicityCell Viability AssayC6, U87MG1.28 ± 0.03 µM[11]
Compound 5d CytotoxicityCell Viability AssayC6, U87MG1.33 ± 0.01 µM[11]
Compound 12 ProliferationNCI-60 Screen60 human cancer cell linesavg lg GI50 = -5.18[8][9]
Compound 9a ProliferationNCI-60 Screen60 human cancer cell linesBroad-spectrum activity[20]

Table 2: Anti-inflammatory and Neurological Activity of this compound Derivatives

Compound IDTarget/PathwayAssay TypeCell Line/ModelActivity (IC50/EC50)Reference
HSR1101 IL-6, TNF-α, NO productionELISA, Griess AssayLPS-treated BV2 microgliaPotent suppression[22]
Compound 4i 5-HT2C ReceptorPAAM Activity-1 nM (EC50)[24]
Liriodenine Voltage-gated Na+ channelsVSP Signal InhibitionGH3b6 cellsMicromolar IC50[25]
Oxostephanine Voltage-gated Na+ channelsVSP Signal InhibitionGH3b6 cellsMicromolar IC50[25]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of screening results. Below are protocols for key experiments commonly used in the biological evaluation of this compound libraries.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for assessing the effect of compounds on cell proliferation and are often the primary screen for anticancer drug discovery.

4.1.1. CCK8 (Cell Counting Kit-8) Assay [7]

  • Principle: This colorimetric assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., 0.08% DMSO) in triplicate.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

4.1.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: Similar to the CCK8 assay, the MTT assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and incubate overnight.

    • Add serial dilutions of the test compounds and incubate for 48-72 hours.

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Read the absorbance at a wavelength of 570 nm.

Enzyme Inhibition Assays

These assays are used to determine the direct inhibitory effect of compounds on a specific enzyme.

4.2.1. PARP-1 Inhibition Assay

  • Principle: This can be a colorimetric or fluorescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Protocol (ELISA-based):

    • Coat a 96-well plate with histone proteins.

    • Add a reaction mixture containing activated DNA, biotinylated NAD+, PARP-1 enzyme, and the test compounds.

    • Incubate to allow the PARP-1 reaction to proceed.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP (horseradish peroxidase) and incubate.

    • Add a chromogenic substrate (e.g., TMB) and measure the absorbance to quantify PARP-1 activity.

4.2.2. Kinase Inhibition Assay

  • Principle: These assays typically measure the phosphorylation of a substrate by a kinase. This can be done using various methods, including radiometric assays (measuring incorporation of ³²P), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Protocol (Generic Fluorescence-based):

    • Add the kinase, a fluorescently labeled peptide substrate, and ATP to the wells of a microplate.

    • Add the test compounds at various concentrations.

    • Incubate to allow the kinase reaction to proceed.

    • Stop the reaction and separate the phosphorylated and unphosphorylated substrate (e.g., using an antibody that recognizes the phosphorylated substrate).

    • Measure the fluorescence to determine the extent of substrate phosphorylation.

Cellular Assays

These assays provide insights into the mechanism of action of the compounds within a cellular context.

4.3.1. Western Blotting for Signaling Pathway Analysis [7]

  • Principle: This technique is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of signaling proteins.

  • Protocol:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

4.3.2. Flow Cytometry for Cell Cycle and Apoptosis Analysis [7]

  • Principle: Flow cytometry allows for the analysis of individual cells in a population. It can be used to determine the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.

  • Protocol (Cell Cycle Analysis):

    • Treat cells with the test compound.

    • Harvest and fix the cells (e.g., with cold 70% ethanol).

    • Treat the cells with RNase A to remove RNA.

    • Stain the cellular DNA with a fluorescent dye (e.g., propidium (B1200493) iodide).

    • Analyze the DNA content of the cells using a flow cytometer.

  • Protocol (Apoptosis Analysis - Annexin V/PI Staining):

    • Treat cells with the test compound.

    • Harvest and resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI).

    • Incubate in the dark.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the screening of this compound libraries.

experimental_workflow cluster_screening High-Throughput Screening cluster_hit_validation Hit Validation cluster_moa Mechanism of Action Studies Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay Hit Identification Hit Identification Primary Assay->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Secondary Assays Secondary Assays Dose-Response->Secondary Assays Cellular Assays Cellular Assays Secondary Assays->Cellular Assays Target Engagement Target Engagement Cellular Assays->Target Engagement

General workflow for a high-throughput screening campaign.

parp_inhibition_pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation PARylation of proteins PARP1->PARylation Replication_Fork Replication Fork Collapse PARP1->Replication_Fork Inhibition leads to DDR_recruitment Recruitment of DNA Repair Proteins PARylation->DDR_recruitment SSB_Repair SSB Repair DDR_recruitment->SSB_Repair Isoquinolinone This compound PARP Inhibitor Isoquinolinone->PARP1 DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB BRCA_deficient BRCA-deficient cells (Impaired HR Repair) DNA_DSB->BRCA_deficient Cell_Death Cell Death (Synthetic Lethality) BRCA_deficient->Cell_Death

Simplified PARP inhibition pathway and synthetic lethality.

mapk_nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IkB_alpha IκBα MAPKs->IkB_alpha P NFkB NF-κB IkB_alpha->NFkB releases NFkB_translocation NF-κB Nuclear Translocation NFkB->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_translocation->Gene_Expression Isoquinolinone This compound Isoquinolinone->MAPKs inhibits

References

The Blueprint for Innovation: An In-depth Technical Guide to the In Silico Modeling of 1(2H)-Isoquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1(2H)-isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] As the demand for novel therapeutics accelerates, in silico modeling has emerged as an indispensable tool, offering a rapid and cost-effective pathway to design, screen, and optimize drug candidates.[2] This technical guide provides a comprehensive overview of the core computational methodologies applied to this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual workflows to facilitate the rational design of next-generation therapeutics.

Introduction: The Power of Predictive Science

Computer-aided drug design (CADD) revolutionizes the traditional drug discovery pipeline by predicting the physicochemical properties, biological targets, and binding interactions of novel molecules before their synthesis.[2] For the versatile this compound class of compounds, these computational techniques are crucial for navigating their vast chemical space and identifying derivatives with high potency and specificity. This guide details the primary in silico techniques: molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[3][4] This method is fundamental for virtual screening and understanding the molecular basis of inhibition. Studies have successfully used docking to investigate isoquinolinone derivatives against various targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes like Poly (ADP-ribose) polymerase (PARP).[2]

Quantitative Docking Data

The following table summarizes representative docking scores of isoquinolinone and related quinazolinone derivatives against key therapeutic targets. Lower docking scores typically indicate higher predicted binding affinity.

Compound ClassTarget ProteinRepresentative Docking Score (kcal/mol)Key Interacting ResiduesReference
Isoquinolin-1-onesTNF-α-His15, Tyr59, Tyr151, Gly121, Gly122[5]
QuinazolinonesPARP-1-10.343-[6]
QuinazolinonesMMP-13-Ala238, Thr245, Thr247, Met253[7]
Isoquinoline-1,3-dionesCDK4--[8][9]
QuinazolinonesNF-κB--[3]
Detailed Protocol: Molecular Docking

A standard molecular docking workflow involves several critical steps, from protein and ligand preparation to result analysis.[4][10]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and performing energy minimization to relieve steric clashes.[4]

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D using programs like SYBYL or Maestro.[9][11]

    • Assign proper atom types and charges (e.g., Gasteiger-Hückel charges) and generate low-energy conformers for flexible docking.[9][11]

  • Grid Generation:

    • Define the binding site (active site) on the target protein. This is typically centered on the co-crystallized ligand or identified through literature.

    • Generate a grid box that encompasses the entire binding pocket, defining the space where the docking algorithm will search for favorable ligand poses.

  • Docking Simulation:

    • Utilize docking software such as AutoDock, Glide, or Surflex-Dock to perform the simulation.[7]

    • The software systematically samples conformations and orientations of the ligand within the grid box, evaluating each pose using a scoring function that estimates binding affinity.

  • Analysis of Results:

    • Rank the docked poses based on their scores (e.g., GlideScore, binding energy).

    • Visualize the top-ranked poses to analyze key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with active site residues.

Quantitative Structure-Activity Relationship (QSAR): Modeling Predictive Activity

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[12] These models are invaluable for predicting the activity of unsynthesized compounds and guiding lead optimization. For isoquinolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed.[7][9]

QSAR Model Performance Data

Statistically significant QSAR models are characterized by high correlation coefficients (R²) and predictive abilities (Q²).

Compound SeriesQSAR Modelq² (Cross-validated)r² (Non-cross-validated)r²_pred (External)Reference
Quinazolinones (MMP-13 Inhibitors)CoMFA0.6460.9920.829[7]
Quinazolinones (MMP-13 Inhibitors)CoMSIA0.7040.9920.839[7]
Isoquinoline-1,3-diones (CDK4 Inhibitors)CoMFA0.6950.9470.875[9]
Isoquinoline-1,3-diones (CDK4 Inhibitors)CoMSIA0.6410.9330.769[9]
Pyrimido-Isoquinolin-Quinones (Anti-MRSA)CoMFA-0.938-[13]
Pyrimido-Isoquinolin-Quinones (Anti-MRSA)CoMSIA-0.895-[13]
Detailed Protocol: 3D-QSAR Modeling
  • Data Set Preparation:

    • Compile a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values), which are typically converted to a logarithmic scale (pIC50).[9]

    • Randomly divide the dataset into a training set (usually ~75-80% of the compounds) to build the model and a test set to validate its predictive power.[9]

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds and assign partial atomic charges.

    • Align the molecules based on a common substructure or a docked conformation. A robust alignment is critical for the quality of the QSAR model.[9][11] The rigid isoquinolinone ring is often used as the alignment template.[9][11]

  • Descriptor Calculation:

    • Place the aligned molecules in a 3D grid.

    • For CoMFA, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields at each grid point.

    • For CoMSIA, calculate additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.[7]

  • Statistical Analysis:

    • Use Partial Least Squares (PLS) regression to correlate the calculated field values (independent variables) with the biological activity (dependent variable).[5]

    • Perform cross-validation (e.g., leave-one-out) to determine the internal predictive ability of the model (q²).

  • Model Validation and Interpretation:

    • Validate the model's predictive power using the external test set (r²_pred).

    • Generate contour maps to visualize the 3D-QSAR results. These maps highlight regions where modifications to the molecular structure (e.g., adding bulky groups, electronegative atoms) are likely to increase or decrease biological activity.[7]

Molecular Dynamics (MD) Simulations: Assessing Stability and Dynamics

While docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic behavior of the ligand-protein complex over time.[14][15] These simulations are crucial for assessing the stability of the predicted binding mode and understanding the conformational changes that may occur upon ligand binding.

Detailed Protocol: MD Simulation
  • System Setup:

    • Use the best-docked pose of the isoquinolinone derivative within the target protein as the starting structure.

    • Place the complex in a periodic box of solvent (e.g., water molecules). Add counter-ions to neutralize the system's charge.

  • Force Field Application:

    • Assign a force field (e.g., AMBER, GROMACS) to describe the bonded and non-bonded interactions of the atoms in the system. Ligand parameters are often generated using tools like Antechamber.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial system setup.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

  • Production Run:

    • Run the simulation for a significant period (e.g., 10 to 100 nanoseconds) to collect trajectory data.[7][14]

  • Trajectory Analysis:

    • Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

    • Examine Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bond occupancy and other key interactions throughout the simulation to confirm the stability of the binding pose predicted by docking.

ADMET Prediction: Profiling Drug-Likeness

Poor pharmacokinetic properties (ADMET) are a major cause of drug failure in clinical trials.[16] In silico ADMET prediction tools evaluate the drug-like properties of compounds early in the discovery process, helping to prioritize candidates with favorable profiles.[16][17]

Predicted ADMET Properties

Various software platforms (e.g., ADMETlab, SwissADME, QikProp) can predict a wide range of properties.[6][17]

PropertyDescriptionFavorable Range (Typical)
Molecular Weight (MW) Influences size and diffusion.< 500 Da
LogP Lipophilicity; affects solubility and permeability.-0.4 to +5.6
H-Bond Donors Number of N-H and O-H bonds.≤ 5
H-Bond Acceptors Number of N and O atoms.≤ 10
Topological Polar Surface Area (TPSA) Predicts cell permeability.< 140 Ų
Aqueous Solubility (LogS) Affects absorption and distribution.> -6.0
Blood-Brain Barrier (BBB) Permeation Ability to cross into the central nervous system.Varies by therapeutic goal
CYP450 Inhibition Potential for drug-drug interactions.Non-inhibitor
hERG Inhibition Potential for cardiotoxicity.Non-inhibitor
Detailed Protocol: In Silico ADMET Profiling
  • Structure Input:

    • Provide the 2D or 3D structures of the isoquinolinone derivatives to an ADMET prediction software or web server.

  • Property Calculation:

    • The software uses pre-built QSAR models and rule-based systems to calculate a wide range of physicochemical, pharmacokinetic, and toxicity properties.

  • Analysis and Filtering:

    • Compare the predicted properties against established thresholds for drug-likeness, such as Lipinski's Rule of Five.[18]

    • Use the results to filter out compounds with predicted liabilities (e.g., poor solubility, high toxicity risk) and prioritize those with promising ADMET profiles for further development.

Visualizing the In Silico Process

Diagrams are essential for conceptualizing complex workflows and biological pathways. The following visualizations, created using Graphviz, illustrate the key processes in the computational modeling of this compound derivatives.

Workflow and Pathway Diagrams

G cluster_0 Computational Design & Screening cluster_1 Lead Optimization ligand_prep Ligand Library (Isoquinolinone Derivatives) docking Molecular Docking (Virtual Screening) ligand_prep->docking protein_prep Target Protein Preparation (PDB) protein_prep->docking hits Hit Identification docking->hits qsar 3D-QSAR (CoMFA/CoMSIA) hits->qsar md Molecular Dynamics (Binding Stability) qsar->md admet ADMET Prediction (Drug-Likeness) md->admet lead Optimized Lead Candidates admet->lead G dna_damage DNA Damage parp PARP-1 Activation dna_damage->parp par PARylation of Histones & Enzymes parp->par recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) par->recruitment ssb_repair Single-Strand Break Repair (SSBR) recruitment->ssb_repair inhibitor This compound Inhibitor inhibitor->parp Inhibition G start Hit Compound decision1 High Binding Affinity? start->decision1 decision2 Favorable ADMET Profile? decision1->decision2 Yes end_bad Redesign or Discard decision1->end_bad No decision3 Synthetically Feasible? decision2->decision3 Yes decision2->end_bad No end_good Synthesize & Test In Vitro decision3->end_good Yes decision3->end_bad No

References

Methodological & Application

Synthesis of 1(2H)-Isoquinolinones from 2-Halobenzamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1(2H)-isoquinolinone scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Consequently, the development of efficient synthetic methodologies for the construction of this core structure is of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of 1(2H)-isoquinolinones commencing from readily available 2-halobenzamides, with a focus on transition metal-catalyzed intramolecular C-N bond formation. Both copper- and palladium-catalyzed systems are discussed, offering versatile and scalable routes to a variety of substituted isoquinolinones.

Overview of Synthetic Strategies

The primary approach for the synthesis of 1(2H)-isoquinolinones from 2-halobenzamides involves an intramolecular cyclization via C-N bond formation. This transformation is most effectively achieved using transition metal catalysis, with palladium and copper complexes being the most widely employed. The general synthetic scheme involves the reaction of a 2-halobenzamide, which can be N-unsubstituted or N-substituted, in the presence of a suitable catalyst, ligand, and base to promote the intramolecular amidation.

Key Synthetic Approaches:

  • Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination: This method is a powerful tool for the formation of C-N bonds and can be applied to the intramolecular cyclization of N-substituted 2-halobenzamides. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and broad substrate scope.

  • Copper-Catalyzed Intramolecular C-N Coupling: Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a cost-effective alternative to palladium-catalyzed reactions. These reactions are particularly effective for the synthesis of functionalized isoquinolinones through cascade reactions. For instance, the copper-catalyzed annulation of ketones with 2-halobenzamides is a concise route to this heterocyclic system.[1]

Data Presentation: Comparison of Catalytic Systems

The choice of catalytic system can significantly impact the yield, substrate scope, and reaction conditions for the synthesis of 1(2H)-isoquinolinones. Below is a summary of quantitative data for representative palladium- and copper-catalyzed systems.

Catalyst System2-Halobenzamide SubstrateCoupling Partner/N-SubstituentBaseSolventTemp (°C)Yield (%)Reference
Palladium-Catalyzed
Pd(OAc)₂ / LigandN-Methoxybenzamide2,3-Allenoic acid estersDIPEAToluene8553-87[2]
Pd(TFA)₂N-Sulfonyl amideAllylbenzenes---up to 96
Copper-Catalyzed
CuI2-BromobenzamideEthyl acetoacetateCs₂CO₃Dioxane8085[3]
CuI2-IodobenzamideEthyl acetoacetateCs₂CO₃Dioxane8092[3]
CuI2-ChloronicotinamideEthyl acetoacetateCs₂CO₃Dioxane8060[3]
CuI2-BromobenzamideDiethyl malonateCs₂CO₃Dioxane8082

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Synthesis of N-Substituted 1(2H)-Isoquinolinones (General Procedure)

This protocol is a general guideline for the intramolecular Buchwald-Hartwig amination of N-substituted 2-halobenzamides. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • N-substituted 2-halobenzamide (1.0 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, t-BuONa) (2.0 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane) (5-10 mL)

Procedure:

  • To a dry Schlenk flask, add the N-substituted 2-halobenzamide, palladium precursor, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the celite pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.

Protocol 2: Copper-Catalyzed Synthesis of 3,4-Disubstituted 1(2H)-Isoquinolinones

This protocol is adapted from an efficient one-pot copper-catalyzed approach for the synthesis of 3,4-disubstituted isoquinolin-1(2H)-one derivatives via a cascade reaction.

Materials:

  • 2-Halobenzamide (e.g., 2-bromobenzamide) (0.5 mmol)

  • β-Keto ester (e.g., ethyl acetoacetate) (0.75 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.0 mmol)

  • Anhydrous dioxane (3 mL)

Procedure:

  • To a dry Schlenk tube, add 2-halobenzamide, CuI, and Cs₂CO₃.

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add anhydrous dioxane and the β-keto ester via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C in an oil bath for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 3,4-disubstituted this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Mechanism cluster_palladium Palladium-Catalyzed Cycle cluster_copper Copper-Catalyzed Cascade Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd AmideCoord Amide Coordinated Complex OxAdd->AmideCoord Intramolecular Coordination RedElim_Pd Reductive Elimination AmideCoord->RedElim_Pd RedElim_Pd->Pd0 Catalyst Regeneration Product_Pd This compound RedElim_Pd->Product_Pd Start_Pd 2-Halobenzamide (N-Substituted) Start_Pd->OxAdd Base_Pd Base Base_Pd->AmideCoord Deprotonation Cu_cat Cu(I) Catalyst Coupling C-C Coupling Intermediate Cu_cat->Coupling Enolate Enolate Enolate->Coupling Cyclization Intramolecular Amidation Coupling->Cyclization Product_Cu 3,4-Disubstituted This compound Cyclization->Product_Cu Start_Cu1 2-Halobenzamide Start_Cu1->Coupling Start_Cu2 β-Keto Ester Start_Cu2->Enolate Base_Cu Base Base_Cu->Enolate

Caption: Generalized catalytic cycles for palladium- and copper-catalyzed syntheses.

Experimental_Workflow start Start reagents Combine 2-Halobenzamide, Catalyst, Ligand (if any), and Base start->reagents inert_atm Establish Inert Atmosphere (Ar or N₂) reagents->inert_atm solvent Add Anhydrous Solvent inert_atm->solvent reaction Heat and Stir for Specified Time solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup extraction Aqueous Wash / Extraction (if necessary) workup->extraction purification Concentrate and Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of 1(2H)-isoquinolinones.

Logical_Relationships cluster_factors Key Reaction Parameters Catalyst Catalyst System (Pd vs. Cu) Outcome Reaction Outcome (Yield, Selectivity, Rate) Catalyst->Outcome Halide Halogen on Benzamide (I, Br, Cl) Halide->Outcome Substituents Substituents on Benzamide and N-group Substituents->Outcome Conditions Reaction Conditions (Base, Solvent, Temp.) Conditions->Outcome

Caption: Factors influencing the synthesis of 1(2H)-isoquinolinones.

References

Metal-Catalyzed Synthesis of Substituted 1(2H)-Isoquinolinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1(2H)-isoquinolinone scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The development of efficient and versatile synthetic methods to access substituted 1(2H)-isoquinolinones is therefore of significant interest to the medicinal and organic chemistry communities. This document provides detailed application notes and experimental protocols for four distinct and robust metal-catalyzed methods for the synthesis of this important class of compounds, utilizing copper, palladium, rhodium, and ruthenium catalysts.

Comparative Overview of Catalytic Methods

The choice of catalytic system for the synthesis of 1(2H)-isoquinolinones often depends on the desired substitution pattern, substrate availability, and functional group tolerance. The following table summarizes the key quantitative data for the four highlighted methods, offering a direct comparison to aid in reaction planning.

Catalytic System Starting Materials Key Reagents & Conditions Product Scope Yield Range (%)
Copper-Catalyzed Annulation 2-Halobenzamides, KetonesCuI (10 mol%), K₃PO₄ (2 equiv.), DMSO, 110 °C3,4-Disubstituted 1(2H)-isoquinolinones55-92%[1]
Palladium-Catalyzed C-H Annulation N-Methoxybenzamides, 2,3-Allenoic Acid EstersPd(CH₃CN)₂Cl₂ (10 mol%), Ag₂CO₃ (2 equiv.), DIPEA (2 equiv.), Toluene (B28343), 85 °C3,4-Disubstituted 3,4-dihydroisoquinolin-1(2H)-ones53-87%
Rhodium-Catalyzed C-H Annulation O-Pivaloyl Benzhydroxamic Acids, Cyclopropenes[RhCp*Cl₂]₂ (1 mol%), CsOAc (2 equiv.), MeOH, 23 °C4-Substituted 1(2H)-isoquinolinones60-99%[2][3][4][5]
Ruthenium-Catalyzed C-H Annulation Benzoic Acids, CF₃-Imidoyl Sulfoxonium Ylides[Ru(p-cymene)Cl₂]₂ (5 mol%), NaOAc (30 mol%), DCE, 100 °C3-Trifluoromethyl-1(2H)-isoquinolinones37-75%[2]

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the metal-catalyzed synthesis of substituted 1(2H)-isoquinolinones.

Copper-Catalyzed Annulation of 2-Halobenzamides and Ketones

This method provides a straightforward and efficient route to 3,4-disubstituted 1(2H)-isoquinolinones from readily available starting materials. The reaction proceeds via a copper-catalyzed α-arylation of a ketone with a 2-halobenzamide, followed by an intramolecular cyclization.

Reaction Scheme:

cluster_products Product r1 2-Halobenzamide catalyst CuI, K₃PO₄ DMSO, 110 °C r2 Ketone p1 3,4-Disubstituted This compound catalyst->p1

Figure 1: General scheme for the copper-catalyzed synthesis of 1(2H)-isoquinolinones.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add 2-halobenzamide (0.5 mmol, 1.0 equiv.), CuI (9.5 mg, 0.05 mmol, 10 mol%), and K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add the ketone (0.6 mmol, 1.2 equiv.) and anhydrous DMSO (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 3,4-disubstituted this compound.

Palladium-Catalyzed C-H Annulation of N-Methoxybenzamides and Allenes

This protocol describes a palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters to yield 3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. This method is notable for its high regioselectivity.

Catalytic Cycle:

pd_ii Pd(II) Catalyst intermediate1 Palladacycle Intermediate pd_ii->intermediate1 C-H Activation (N-Methoxybenzamide) intermediate2 Allene Insertion intermediate1->intermediate2 Coordination & Insertion (Allenoic Ester) intermediate3 Reductive Elimination intermediate2->intermediate3 product 3,4-Dihydroisoquinolin-1(2H)-one intermediate3->product pd_0 Pd(0) intermediate3->pd_0 Reductive Elimination pd_0->pd_ii Oxidation oxidant Ag₂CO₃ (Oxidant) oxidant->pd_ii

Figure 2: Simplified catalytic cycle for the palladium-catalyzed C-H annulation.

Experimental Protocol:

  • In an oven-dried 25 mL round-bottom flask, combine N-methoxybenzamide (0.50 mmol, 1.0 equiv.), 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv.), Ag₂CO₃ (275 mg, 1.0 mmol, 2.0 equiv.), and bis(acetonitrile)dichloropalladium(II) (13.0 mg, 0.05 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) and N,N-diisopropylethylamine (DIPEA) (0.174 mL, 1.0 mmol, 2.0 equiv.) to the flask.

  • Heat the mixture at 85 °C under an air atmosphere for 4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (10 mL). Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the final product.

Rhodium-Catalyzed C-H Annulation of Benzhydroxamic Acids and Cyclopropenes

This method allows for the synthesis of 4-substituted 1(2H)-isoquinolinones through a rhodium(III)-catalyzed C-H activation mediated coupling of O-pivaloyl benzhydroxamic acids and 3,3-disubstituted cyclopropenes.[2][3][4][5]

Experimental Workflow:

start Start reagents Combine Reactants: - O-Pivaloyl Benzhydroxamic Acid - [RhCp*Cl₂]₂ - CsOAc - MeOH start->reagents add_cyclopropene Add Cyclopropene (B1174273) reagents->add_cyclopropene reaction Stir at 23 °C for 8 hours add_cyclopropene->reaction workup Concentrate & Purify by Chromatography reaction->workup product 4-Substituted This compound workup->product

Figure 3: Workflow for the rhodium-catalyzed synthesis of 4-substituted 1(2H)-isoquinolinones.

Experimental Protocol:

  • Charge a 1.5 dram vial with a stir bar, O-pivaloyl benzhydroxamic acid (0.2 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (1.2 mg, 0.002 mmol, 1 mol %), and CsOAc (77 mg, 0.4 mmol, 2.0 equiv.).

  • Add methanol (B129727) (1.0 mL) to the vial and stir for 30 seconds.

  • Add the 3,3-disubstituted cyclopropene (0.22 mmol, 1.1 equiv.) to the reaction mixture.

  • Allow the reaction to stir at 23 °C for 8 hours.

  • Monitor the reaction progress by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/EtOAc with 1% Et₃N) to provide the desired 4-substituted isoquinolinone.[2]

Ruthenium-Catalyzed C-H Annulation of Benzoic Acids and CF₃-Imidoyl Sulfoxonium Ylides

This protocol details a ruthenium(II)-catalyzed C-H activation/annulation reaction for the synthesis of 3-trifluoromethylisoquinolinones from benzoic acids and CF₃-imidoyl sulfoxonium ylides.[2] This method is particularly useful for introducing a trifluoromethyl group, a common motif in pharmaceuticals.

Reaction Scheme:

cluster_products Product r1 Benzoic Acid catalyst [Ru(p-cymene)Cl₂]₂, NaOAc DCE, 100 °C r2 CF₃-Imidoyl Sulfoxonium Ylide p1 3-Trifluoromethyl- This compound catalyst->p1

Figure 4: General scheme for the ruthenium-catalyzed synthesis of 3-trifluoromethyl-1(2H)-isoquinolinones.

Experimental Protocol:

  • To a screw-capped vial, add benzoic acid (0.2 mmol, 1.0 equiv.), CF₃-imidoyl sulfoxonium ylide (0.3 mmol, 1.5 equiv.), [Ru(p-cymene)Cl₂]₂ (6.1 mg, 0.01 mmol, 5 mol %), and NaOAc (4.9 mg, 0.06 mmol, 30 mol %).

  • Add 1,2-dichloroethane (B1671644) (DCE) (1.0 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) on silica gel (eluent: petroleum ether/ethyl acetate) to afford the 3-trifluoromethylisoquinolinone product.[2]

References

Green Chemistry Approaches to 1(2H)-Isoquinolinone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1(2H)-isoquinolinones, a core scaffold in numerous pharmaceuticals and biologically active compounds, has traditionally relied on methods that often involve harsh conditions, toxic reagents, and significant waste generation. In response to the growing need for sustainable chemical practices, the field of green chemistry has introduced innovative and environmentally benign alternatives. This document provides detailed application notes and experimental protocols for four prominent green chemistry approaches to the synthesis of 1(2H)-isoquinolinones and their derivatives. These methods emphasize the use of green energy sources, eco-friendly solvents, and recyclable catalysts to improve the sustainability of isoquinolinone synthesis.

Ultrasound-Assisted One-Pot Synthesis of 3,4-Disubstituted Isoquinolin-1(2H)-ones

Ultrasound irradiation has emerged as a powerful tool in green synthesis, offering advantages such as increased reaction rates, higher yields, and milder reaction conditions. This protocol, based on the work of Sangepu et al., describes a one-pot, two-step synthesis involving a copper-catalyzed α-arylation of ketones with 2-iodobenzamide (B1293540), followed by an intramolecular C-N bond cyclization, all under the influence of ultrasound.

Quantitative Data
EntryKetoneProductTime (h)Yield (%)
1Acetophenone4-Methyl-3-phenylisoquinolin-1(2H)-one3.592
2Propiophenone4-Ethyl-3-phenylisoquinolin-1(2H)-one4.090
34'-Methylacetophenone4-Methyl-3-(p-tolyl)isoquinolin-1(2H)-one3.594
44'-Methoxyacetophenone3-(4-Methoxyphenyl)-4-methylisoquinolin-1(2H)-one4.088
54'-Chloroacetophenone3-(4-Chlorophenyl)-4-methylisoquinolin-1(2H)-one4.585
6Cyclohexanone3,4,5,6,7,8-Hexahydrobenzo[f]isoquinolin-1(2H)-one5.082
Experimental Protocol

Materials:

  • 2-Iodobenzamide

  • Substituted ketone (e.g., Acetophenone)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

  • Ultrasonic bath/probe sonicator

Procedure:

  • In a round-bottom flask, combine 2-iodobenzamide (1.0 mmol), the respective ketone (1.2 mmol), CuI (10 mol%), and K2CO3 (2.0 mmol) in DMSO (5 mL).

  • Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 3.5-5 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine solution (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired 3,4-disubstituted isoquinolin-1(2H)-one.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents 2-Iodobenzamide Ketone CuI (10 mol%) K2CO3 DMSO ultrasound Ultrasound Irradiation (40 kHz, 60 °C) 3.5-5 h reagents->ultrasound One-pot reaction workup Aqueous Work-up Extraction with EtOAc ultrasound->workup Reaction completion purification Column Chromatography workup->purification product 3,4-Disubstituted Isoquinolin-1(2H)-one purification->product

Caption: Ultrasound-assisted one-pot synthesis workflow.

Rhodium(III)-Catalyzed C-H Activation for 3,4-Unsubstituted Isoquinolone Synthesis in Ethanol (B145695)

This method, developed by Kumar and Gandeepan, exemplifies a highly atom-economical approach to 3,4-unsubstituted isoquinolones through a rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with vinylene carbonate, which serves as an acetylene (B1199291) surrogate.[1] The use of biomass-derived ethanol as the solvent and the elimination of external oxidants make this a particularly green process.[1]

Quantitative Data
EntryN-MethoxybenzamideProductTime (h)Yield (%)
1N-MethoxybenzamideIsoquinolin-1(2H)-one1292
24-Methyl-N-methoxybenzamide6-Methylisoquinolin-1(2H)-one1289
34-Methoxy-N-methoxybenzamide6-Methoxyisoquinolin-1(2H)-one1485
44-Fluoro-N-methoxybenzamide6-Fluoroisoquinolin-1(2H)-one1288
54-Chloro-N-methoxybenzamide6-Chloroisoquinolin-1(2H)-one1482
63-Methyl-N-methoxybenzamide7-Methylisoquinolin-1(2H)-one1290 (major regioisomer)
Experimental Protocol

Materials:

  • Substituted N-methoxybenzamide

  • Vinylene carbonate

  • [CpRhCl2]2 (Cp = pentamethylcyclopentadiene)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried screw-capped tube, add the N-methoxybenzamide (0.2 mmol), vinylene carbonate (0.4 mmol), [Cp*RhCl2]2 (2.5 mol%), and NaOAc (1.0 equiv) in ethanol (1.0 mL).

  • Seal the tube and stir the reaction mixture at room temperature (25 °C) for the specified time (12-14 hours).

  • After completion, quench the reaction with a saturated solution of sodium bicarbonate (5 mL).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (100-200 mesh) using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3,4-unsubstituted isoquinolone.

Catalytic Cycle

G start [Cp*Rh(III)]+ rhodacycle Rhodacycle Intermediate start->rhodacycle C-H Activation insertion Vinylene Carbonate Insertion rhodacycle->insertion Coordination reductive_elimination Reductive Elimination insertion->reductive_elimination β-carbonate elimination reductive_elimination->start Regeneration of Catalyst product Isoquinolone Product reductive_elimination->product benzamide N-Methoxybenzamide benzamide->rhodacycle vinylene_carbonate Vinylene Carbonate vinylene_carbonate->insertion G PC 4CzIPN PC_excited 4CzIPN* PC->PC_excited Excitation carbamoyl_radical Carbamoyl Radical PC_excited->carbamoyl_radical SET & Decarboxylation substrate_radical Substrate Radical Adduct carbamoyl_radical->substrate_radical Radical Addition cyclized_radical Cyclized Radical substrate_radical->cyclized_radical Intramolecular Cyclization product Isoquinoline-1,3-dione cyclized_radical->product Oxidation light Blue Light (hν) light->PC oxamic_acid Oxamic Acid oxamic_acid->carbamoyl_radical benzamide N-(methacryloyl)benzamide benzamide->substrate_radical G start Reactants: Hydrazine/Ketazine Alkyne microwave Microwave Irradiation 150-160 °C, 10-15 min start->microwave catalyst_system Catalyst System: [Ru(p-cymene)Cl2]2 KPF6 PEG-400 catalyst_system->microwave reaction C-H/N-N Activation & Annulation microwave->reaction extraction Product Extraction (Ethyl Acetate) reaction->extraction product Isoquinoline/ Isoquinolinone extraction->product recycling Catalyst/Solvent Recycling extraction->recycling Aqueous Layer recycling->catalyst_system Reuse

References

Gram-Scale Synthesis of 1(2H)-Isoquinolinone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale synthesis of 1(2H)-isoquinolinone, a key heterocyclic motif present in numerous biologically active compounds and a valuable building block in medicinal chemistry. The outlined three-step synthesis starts from the readily available 2-phenylethylamine and proceeds through N-formylation, Bischler-Napieralski cyclization, and subsequent dehydrogenation.

Data Presentation

The following table summarizes the quantitative data for each step of the gram-scale synthesis of this compound.

StepReactionStarting MaterialStarting Material Mass (g)ProductProduct Mass (g)Yield (%)
1N-Formylation2-Phenylethylamine12.1N-(2-Phenylethyl)formamide14.2~95
2CyclizationN-(2-Phenylethyl)formamide14.93,4-Dihydro-1(2H)-isoquinolinone11.0~83
3Dehydrogenation3,4-Dihydro-1(2H)-isoquinolinone10.0This compound9.1~92

Experimental Protocols

Step 1: Synthesis of N-(2-Phenylethyl)formamide

This procedure outlines the N-formylation of 2-phenylethylamine.

Materials:

  • 2-Phenylethylamine (12.1 g, 100 mmol)

  • Ethyl formate (B1220265) (37.0 g, 500 mmol)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 2-phenylethylamine (12.1 g, 100 mmol) and ethyl formate (37.0 g, 500 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethyl formate and ethanol (B145695) byproduct under reduced pressure using a rotary evaporator.

  • The resulting crude N-(2-phenylethyl)formamide is a colorless to pale yellow oil and is used in the next step without further purification. The expected yield is approximately 14.2 g (~95%).

Step 2: Synthesis of 3,4-Dihydro-1(2H)-isoquinolinone

This protocol describes the Bischler-Napieralski cyclization of N-(2-phenylethyl)formamide.[1][2][3][4][5]

Materials:

  • N-(2-Phenylethyl)formamide (14.9 g, 100 mmol)

  • Phosphorus oxychloride (POCl₃) (46.0 g, 300 mmol)

  • Toluene (B28343) (150 mL)

  • Three-neck round-bottom flask (500 mL)

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a 500 mL three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve N-(2-phenylethyl)formamide (14.9 g, 100 mmol) in 100 mL of toluene.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (46.0 g, 300 mmol) to the cooled solution via the dropping funnel with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C).

  • Maintain the reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethyl acetate/hexanes to afford 3,4-dihydro-1(2H)-isoquinolinone as a solid. The expected yield is approximately 11.0 g (~83%).

Step 3: Synthesis of this compound

This protocol details the dehydrogenation of 3,4-dihydro-1(2H)-isoquinolinone.[6][7]

Materials:

  • 3,4-Dihydro-1(2H)-isoquinolinone (10.0 g, 68 mmol)

  • Palladium on carbon (10% Pd/C) (1.0 g)

  • Toluene (150 mL)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Celite®

Procedure:

  • In a 250 mL round-bottom flask, suspend 3,4-dihydro-1(2H)-isoquinolinone (10.0 g, 68 mmol) and 10% palladium on carbon (1.0 g) in toluene (150 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of toluene.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from water or an ethanol/water mixture to obtain pure this compound as a crystalline solid.[8] The expected yield is approximately 9.1 g (~92%).

Visualizations

Below are diagrams illustrating the experimental workflow and the chemical reaction pathway.

G cluster_start Starting Material cluster_step1 Step 1: N-Formylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydrogenation start 2-Phenylethylamine formylation React with Ethyl Formate (Reflux, 18h) start->formylation workup1 Rotary Evaporation formylation->workup1 intermediate1 N-(2-Phenylethyl)formamide workup1->intermediate1 cyclization React with POCl3 in Toluene (Reflux, 2h) intermediate1->cyclization workup2 Aqueous Workup & Extraction cyclization->workup2 purification2 Column Chromatography or Recrystallization workup2->purification2 intermediate2 3,4-Dihydro-1(2H)-isoquinolinone purification2->intermediate2 dehydrogenation React with 10% Pd/C in Toluene (Reflux, 24h) intermediate2->dehydrogenation workup3 Filtration through Celite dehydrogenation->workup3 purification3 Recrystallization workup3->purification3 final_product This compound purification3->final_product

Caption: Experimental workflow for the gram-scale synthesis of this compound.

G cluster_reactants cluster_products r1 2-Phenylethylamine p1 N-(2-Phenylethyl)formamide r1->p1 + Step 1 (N-Formylation) r2 Ethyl Formate r2->p1 r3 POCl3 p2 3,4-Dihydro-1(2H)-isoquinolinone r3->p2 r4 10% Pd/C p3 This compound r4->p3 p1->p2 + Step 2 (Cyclization) p2->p3 + Step 3 (Dehydrogenation)

Caption: Three-step reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols for 1(2H)-Isoquinolinone Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1(2H)-isoquinolinone derivatives as potential anticancer agents. It includes detailed protocols for key experimental assays, a summary of their anti-proliferative activities, and a description of their mechanisms of action through various signaling pathways.

Introduction

This compound derivatives have emerged as a promising class of heterocyclic compounds in oncology research. Their versatile scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities. These compounds have been shown to target several hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and aberrant signaling pathways. This document serves as a practical guide for researchers investigating the anticancer potential of this important class of molecules.

Data Presentation: Anticancer Activity of this compound Derivatives

The anticancer efficacy of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) against a panel of human cancer cell lines. The following tables summarize the reported activities of various derivatives.

Table 1: NCI-60 Human Tumor Cell Line Screening Data for 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (Compound 12) [1][2]

Cancer TypeCell LineGrowth Inhibition (%) at 10µM
Leukemia K-56247.23
MOLT-430.19
RPMI-822630.30
Non-Small Cell Lung A549/ATCC54.69
NCI-H52242.28
Colon Cancer COLO 20561.01
CNS Cancer SNB-7545.61
U25136.12

Note: A lower percentage indicates stronger growth inhibition. The lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12, demonstrates significant growth inhibitory effects across various cancer cell lines with an average lgGI50 of -5.18.[1][2]

Table 2: IC50 Values of Selected this compound Derivatives

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 1 Oleoyl-Quercetin HybridHCT116 (Colon)22.4[3]
Compound 2 Oleoyl-Quercetin HybridHCT116 (Colon)0.34
HC6h Isoquinolin-1(2H)-imineA549 (Lung)Not specified, but showed good anticancer activity
Lamellarin D Pyrrolo[2,1-a]isoquinolineDU-145 (Prostate)0.038 - 0.110
Lamellarin K Pyrrolo[2,1-a]isoquinolineLNCaP (Prostate)0.038 - 0.110
Lamellarin M Pyrrolo[2,1-a]isoquinolineK562 (Leukemia)0.038 - 0.110
Goniothalamin Styryl-lactoneSaos-2 (Osteosarcoma)0.62 ± 0.06 (72h)
Goniothalamin Styryl-lactoneMCF-7 (Breast)Not specified, but effective
Compound 98 Isoquinolinone-based heterocycleHCT-116 (Colon)7.2 ± 0.5 µg/mL

Mechanisms of Action & Signaling Pathways

This compound derivatives exert their anticancer effects through multiple mechanisms, often by modulating key signaling pathways involved in cancer cell survival and proliferation.

Induction of Apoptosis via Reactive Oxygen Species (ROS) and JNK Activation

Certain isoquinolin-1(2H)-imine derivatives have been shown to induce apoptosis by generating intracellular reactive oxygen species (ROS). The accumulation of ROS triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn mediates both autophagy and apoptosis.

ROS_JNK_Apoptosis Isoquinolinone Derivative Isoquinolinone Derivative ROS Generation ROS Generation Isoquinolinone Derivative->ROS Generation JNK Activation JNK Activation ROS Generation->JNK Activation Autophagy Autophagy JNK Activation->Autophagy Apoptosis Apoptosis JNK Activation->Apoptosis

ROS- and JNK-mediated apoptosis by isoquinolinone derivatives.
Inhibition of the MAPK/ERK Signaling Pathway

Some 3-acyl isoquinolin-1(2H)-ones have demonstrated the ability to inhibit the MEK/ERK and p38 MAPK pathways. This inhibition can lead to cell cycle arrest and apoptosis, highlighting the role of these derivatives in targeting crucial cancer cell proliferation pathways.

MAPK_ERK_Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation & Survival Proliferation & Survival ERK1/2->Proliferation & Survival Isoquinolinone Derivative Isoquinolinone Derivative Isoquinolinone Derivative->MEK1/2

Inhibition of the MAPK/ERK pathway by isoquinolinone derivatives.
Induction of the Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is a key target for many anticancer agents. Isoquinolinone derivatives can induce apoptosis through the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Intrinsic_Apoptosis Isoquinolinone Derivative Isoquinolinone Derivative Bcl-2 Family Modulation Bcl-2 Family Modulation Isoquinolinone Derivative->Bcl-2 Family Modulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Modulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Induction of the intrinsic apoptosis pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives as anticancer agents.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound derivatives on cancer cells.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Adherence/Growth Adherence/Growth Seed Cells->Adherence/Growth Compound Treatment Compound Treatment Adherence/Growth->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan (B1609692) Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Experimental workflow for the MTT assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the this compound derivative at the desired concentration and time. Harvest both adherent and suspension cells and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) following treatment with a this compound derivative.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the treated and untreated cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS and add it dropwise to 9 mL of ice-cold 70% ethanol while vortexing. Fix the cells overnight at -20°C.

  • Cell Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Protocol 4: Western Blot Analysis of MAPK/ERK Pathway Proteins

This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK/ERK signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Synthesis Protocol: General Procedure for 3-Aminoisoquinolin-1(2H)-one Derivatives

A common route for the synthesis of 3-aminoisoquinolin-1(2H)-one derivatives involves the reaction of 2-(cyanomethyl)benzoic acid with an appropriate amine.

Synthesis_Workflow 2-(cyanomethyl)benzoic acid 2-(cyanomethyl)benzoic acid Intermediate Intermediate 2-(cyanomethyl)benzoic acid->Intermediate Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Intermediate Coupling Agent Coupling Agent Coupling Agent->Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization 3-Aminoisoquinolin-1(2H)-one Derivative 3-Aminoisoquinolin-1(2H)-one Derivative Intramolecular Cyclization->3-Aminoisoquinolin-1(2H)-one Derivative

General synthesis workflow for 3-aminoisoquinolin-1(2H)-ones.

Materials:

Procedure:

  • Amide Formation: Dissolve 2-(cyanomethyl)benzoic acid in a suitable solvent. Add the amine and a base. Cool the reaction mixture in an ice bath and add the coupling agent. Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove any precipitated urea (B33335) byproduct. Wash the filtrate with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Cyclization: The resulting amide intermediate can be cyclized to the 3-aminoisoquinolin-1(2H)-one derivative under basic or acidic conditions, often with heating.

  • Purification: The final product is purified by recrystallization or column chromatography.

The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Conclusion

This compound derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapeutics. Their ability to modulate multiple cancer-related signaling pathways underscores their potential as lead compounds. The protocols and data presented in this document provide a valuable resource for researchers and drug development professionals dedicated to exploring the therapeutic potential of this important class of molecules.

References

Application of 1(2H)-Isoquinolinone in Antimicrobial Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. The 1(2H)-isoquinolinone scaffold has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects, making them a promising class of compounds for the development of new therapeutics.

This document provides a comprehensive overview of the application of this compound in antimicrobial drug development. It includes a summary of the antimicrobial activity of various derivatives, detailed experimental protocols for their synthesis and antimicrobial evaluation, and an exploration of their potential mechanisms of action.

Data Presentation: Antimicrobial Activity of Isoquinoline (B145761) Derivatives

The antimicrobial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values for representative isoquinoline derivatives against a panel of clinically relevant bacteria and fungi.

Compound ClassDerivative ExampleTarget MicroorganismMIC (µg/mL)Reference
1H-Benzo[de]isoquinoline-1,3(2H)-diones Compound 1Staphylococcus aureus-[1]
Compound 2Candida albicans-[1]
Compound 1Bacteroides fragilis64[1]
Compound 2Bacteroides fragilis64[1]
Tetrahydroisoquinolines (THIQs) Fluorophenylpropanoate ester 13Gram-positive & Gram-negative bacteria-[2]
Halogenated phenyl carbamate (B1207046) 17Gram-positive & Gram-negative bacteria-
Chlorophenethyl carbamate 22Fungi-
Tricyclic Isoquinolines Compound 8dStaphylococcus aureus16
Compound 8fStaphylococcus aureus32
Compound 8fStreptococcus pneumoniae32
Compound 8dEnterococcus faecium128
Compound 8fEnterococcus faecium64
Alkynyl Isoquinolines HSN584Staphylococcus aureus2
HSN739Methicillin-resistant S. aureus (MRSA)-

Note: "-" indicates that the specific MIC value was not provided in the abstract, although potent activity was reported.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful development of novel antimicrobial agents. This section provides methodologies for the synthesis of this compound derivatives and the evaluation of their antimicrobial activity.

Protocol 1: Synthesis of this compound Derivatives via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic and effective method for the synthesis of 3,4-dihydroisoquinolines, which can be further oxidized to the corresponding 1(2H)-isoquinolinones.

Materials:

  • β-phenylethylamine derivative

  • Acyl chloride or anhydride (B1165640)

  • Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅))

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Amide Formation: In a round-bottom flask, dissolve the β-phenylethylamine derivative (1.0 eq) in an anhydrous solvent. Cool the solution in an ice bath.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

  • Cyclization: Dissolve the crude amide in an anhydrous solvent.

  • Add the dehydrating agent (e.g., POCl₃, 2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., ammonium (B1175870) hydroxide).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude 3,4-dihydroisoquinoline (B110456) derivative by column chromatography on silica gel.

  • Oxidation (if required): The purified 3,4-dihydroisoquinoline can be oxidized to the this compound using a suitable oxidizing agent (e.g., potassium permanganate, manganese dioxide).

Protocol 2: Synthesis of Alkynyl Isoquinolines via Sonogashira Coupling

The Sonogashira coupling is a versatile cross-coupling reaction for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, which has been used to synthesize potent alkynyl isoquinoline antimicrobials.

Materials:

  • Halogenated isoquinoline derivative (e.g., bromo- or iodo-isoquinoline)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dimethylformamide (DMF))

  • Ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated isoquinoline (1.0 eq), palladium catalyst (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add the anhydrous solvent and the base (2.0 eq).

  • Add the terminal alkyne (1.2 eq) to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure alkynyl isoquinoline derivative.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against bacteria and fungi.

Materials:

  • Test this compound derivative

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the isoquinolinone derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Preparation of Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mechanism of Action

Understanding the mechanism of action of a novel antimicrobial is critical for its development. Some isoquinoline derivatives have been shown to perturb the synthesis of essential bacterial macromolecules.

Protocol 4: Macromolecule Biosynthesis Inhibition Assay

This assay determines the effect of a compound on the synthesis of DNA, RNA, protein, and the cell wall by measuring the incorporation of radiolabeled precursors.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Growth medium

  • Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]N-acetylglucosamine (for cell wall)

  • Test this compound derivative

  • Positive control antibiotics with known mechanisms (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, vancomycin (B549263) for cell wall)

  • Trichloroacetic acid (TCA)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Grow a mid-log phase bacterial culture.

  • Aliquot the culture into tubes.

  • Add the test isoquinolinone derivative at a specific concentration (e.g., 4x MIC). Also, prepare tubes with positive control antibiotics and a no-drug control.

  • Add the respective radiolabeled precursor to each set of tubes.

  • Incubate the tubes at 37°C and take samples at various time points (e.g., 0, 10, 20, 30 minutes).

  • To stop the incorporation, add cold TCA to the samples to precipitate the macromolecules.

  • Filter the precipitates onto glass fiber filters and wash with TCA and ethanol.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter.

  • Plot the incorporated radioactivity over time for each macromolecule in the presence and absence of the test compound and controls. Inhibition of a specific pathway will result in a significant reduction in the incorporation of the corresponding radiolabeled precursor.

Visualizations

Diagrams are provided to illustrate key experimental workflows and conceptual relationships in the development of this compound-based antimicrobial agents.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives Start Starting Materials (e.g., β-phenylethylamine) Reaction Chemical Synthesis (e.g., Bischler-Napieralski, Sonogashira Coupling) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Compound Pure this compound Derivative Characterization->Final_Compound

Caption: Workflow for the synthesis of this compound derivatives.

MIC_Workflow cluster_mic Minimum Inhibitory Concentration (MIC) Determination Prep_Compound Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate Prep_Compound->Inoculation Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Read Results (Visual or Spectrophotometric) Incubation->Read_Results MIC_Value Determine MIC Value Read_Results->MIC_Value

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

MoA_Pathway cluster_moa Potential Mechanism of Action Pathway cluster_macromolecules Macromolecules Isoquinolinone This compound Derivative Target Bacterial Target Isoquinolinone->Target Inhibition Inhibition of Macromolecule Biosynthesis Target->Inhibition DNA DNA Synthesis Inhibition->DNA RNA RNA Synthesis Inhibition->RNA Protein Protein Synthesis Inhibition->Protein CellWall Cell Wall Synthesis Inhibition->CellWall Bacterial_Death Bacterial Growth Inhibition or Cell Death Inhibition->Bacterial_Death

Caption: Conceptual pathway for the mechanism of action of 1(2H)-isoquinolinones.

References

Application Notes and Protocols: Synthesis and Evaluation of 3-Aminoisoquinolin-1(2H)-one Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-aminoisoquinolin-1(2H)-one derivatives and their evaluation as potent enzyme inhibitors, with a focus on Poly(ADP-ribose) polymerase (PARP) and Cell Division Cycle 25B (Cdc25B) phosphatase.

Introduction

The 3-aminoisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes involved in cancer and other diseases. This document outlines the synthesis of this scaffold and its derivatives, along with protocols for assessing their inhibitory activity against PARP-1, a crucial enzyme in DNA repair, and Cdc25B, a dual-specificity phosphatase that plays a vital role in cell cycle regulation. Overexpression of these enzymes is frequently observed in various cancers, making them attractive targets for therapeutic intervention.

Data Presentation: Inhibitor Activity

The following tables summarize the inhibitory activities of various 3-aminoisoquinolin-1(2H)-one derivatives against their respective targets.

Table 1: 3-Aminoisoquinolin-1(2H)-one Derivatives as Cdc25B Inhibitors

CompoundStructureTargetIC50 (µM)K_i_ (µM)Inhibition TypeReference
1 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-oneCdc25B-1.9Competitive, Reversible[1]
2 Caulibugulone ACdc25B2.7 - 32.5-Irreversible[2]
3 NSC-663284Cdc25B---[3]
4 UPD-795Cdc25A/B1.25 (Cdc25A)-Mixed[3]

Table 2: Isoquinolinone Derivatives as PARP Inhibitors

CompoundStructureTargetIC50 (nM)Reference
5-benzoyloxyisoquinolin-1(2H)-one 5-benzoyloxyisoquinolin-1(2H)-onePARP-19000[4]
5-benzoyloxyisoquinolin-1(2H)-one 5-benzoyloxyisoquinolin-1(2H)-onePARP-2150
5-benzamidoisoquinolin-1-one 5-benzamidoisoquinolin-1-onePARP-113900
5-benzamidoisoquinolin-1-one 5-benzamidoisoquinolin-1-onePARP-21500
Talazoparib (Reference PARP Inhibitor)PARP1/2< 20,000 (effective in most cell lines)
Niraparib (Reference PARP Inhibitor)PARP1/2< 20,000 (effective in most cell lines)
Olaparib (Reference PARP Inhibitor)PARP1/2< 10,000 - 96,000
Rucaparib (Reference PARP Inhibitor)PARP1/2< 10,000 - 13,000

Experimental Protocols

I. Synthesis of 3-Aminoisoquinolin-1(2H)-one Core Structure

A convenient method for the synthesis of the 3-aminoisoquinolin-1(2H)-one core involves the cyclization of 2-(cyanomethyl)benzoic acid.

Protocol 1: Synthesis of 2-(Cyanomethyl)benzoic Acid

This protocol is adapted from established literature procedures.

  • Materials: 2-Bromomethylbenzoic acid, Sodium Cyanide, Dimethylformamide (DMF), Diethyl ether, Hydrochloric acid.

  • Procedure:

    • Dissolve 2-bromomethylbenzoic acid in DMF.

    • Add a solution of sodium cyanide in water dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid to pH 2-3.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 2-(cyanomethyl)benzoic acid can be purified by recrystallization from a suitable solvent like benzene (B151609) or water.

Protocol 2: Cyclization to 3-Aminoisoquinolin-1(2H)-one

  • Materials: 2-(Cyanomethyl)benzoic acid, Thionyl chloride, Ammonia (B1221849) solution.

  • Procedure:

    • Reflux a mixture of 2-(cyanomethyl)benzoic acid and thionyl chloride for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in a suitable solvent (e.g., dioxane) and add it dropwise to a cooled, concentrated ammonia solution.

    • Stir the mixture at room temperature for 1 hour.

    • Collect the precipitate by filtration, wash with water, and dry to yield 3-aminoisoquinolin-1(2H)-one.

II. Synthesis of 3-Aminoisoquinolin-1(2H)-one Derivatives

Protocol 3: Synthesis of 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one (A Cdc25B Inhibitor)

This protocol utilizes a regioselective Pd-catalyzed cross-coupling methodology.

  • Materials: 6-Bromo-3-aminoisoquinolin-1(2H)-one, 3-aminophenylboronic acid, Phenylamine, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/Water mixture).

  • Procedure:

    • To a degassed solution of 6-bromo-3-aminoisoquinolin-1(2H)-one in a dioxane/water mixture, add 3-aminophenylboronic acid, phenylamine, sodium carbonate, and the palladium catalyst.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate (B1210297) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 4: Synthesis of 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (An Anticancer Agent)

This protocol involves the condensation of 3-aminoisoquinolin-1(2H)-one with a thiazole (B1198619) derivative.

  • Materials: 3-Amino-isoquinolin-1(2H)-one, 2-Bromothiazole, Base (e.g., Potassium carbonate), Solvent (e.g., DMF).

  • Procedure:

    • To a solution of 3-aminoisoquinolin-1(2H)-one in DMF, add potassium carbonate and 2-bromothiazole.

    • Heat the reaction mixture at 80-100 °C for 6-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one.

III. Biological Evaluation Protocols

Protocol 5: PARP-1 Inhibition Assay (Fluorometric)

This protocol is a general guide and can be adapted from commercially available kits.

  • Materials: Recombinant human PARP-1 enzyme, Activated DNA (e.g., sonicated calf thymus DNA), β-NAD⁺, PARP assay buffer, Test compounds (dissolved in DMSO), Nicotinamide (B372718) (NAM) standard, Developer reagent, 96-well black plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in PARP assay buffer. The final DMSO concentration should be kept low (e.g., ≤ 1%).

    • Add the diluted compounds to the wells of the 96-well plate. Include wells for vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).

    • Prepare a master mix containing PARP-1 enzyme and activated DNA in the assay buffer.

    • Add the enzyme/DNA mixture to all wells.

    • Initiate the reaction by adding β-NAD⁺ to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and add the developer reagent according to the kit's instructions.

    • Incubate for a further period to allow for signal development.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Generate a nicotinamide standard curve to quantify the amount of NAD⁺ consumed.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 6: Cdc25B Phosphatase Activity Assay

This protocol describes an in vitro phosphatase assay using a physiological substrate.

  • Materials: Recombinant human Cdc25B catalytic domain, Phosphorylated CDK2/Cyclin A (p-CDK2/Cyclin A) as substrate, Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT), Test compounds (dissolved in DMSO), SDS-PAGE loading buffer, Western blotting reagents and antibodies (anti-phospho-CDK and anti-total-CDK).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the phosphatase assay buffer.

    • In a microcentrifuge tube, pre-incubate the Cdc25B enzyme with the diluted test compounds or vehicle (DMSO) for a specified time (e.g., 30-60 minutes) at room temperature.

    • Initiate the phosphatase reaction by adding the p-CDK2/Cyclin A substrate.

    • Incubate the reaction mixture at 30 °C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding SDS-PAGE loading buffer and heating the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Perform Western blotting using primary antibodies specific for the phosphorylated and total forms of CDK2.

    • Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.

    • Quantify the band intensities to determine the extent of dephosphorylation and calculate the percent inhibition for each compound concentration.

    • Determine the IC50 or K_i_ value from the dose-response curve.

Signaling Pathways and Experimental Workflows

PARP-1 Signaling Pathway in DNA Damage Response

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP-1 becomes catalytically activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the base excision repair (BER) pathway. PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired SSBs. When a replication fork encounters an unrepaired SSB, it can collapse, resulting in a more cytotoxic double-strand break (DSB). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits Replication_Fork Replication Fork DNA_Damage->Replication_Fork encountered by PARylation Poly(ADP-ribosylation) (PARylation) PARP1->PARylation catalyzes PARP_Inhibitor 3-Aminoisoquinolin-1(2H)-one (PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits BER_Complex Base Excision Repair (BER) Complex (XRCC1, LigIII, Polβ) PARylation->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair mediates DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to HR_Proficient Homologous Recombination (HR) Proficient Cell DSB->HR_Proficient repaired by HR HR_Deficient Homologous Recombination (HR) Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient not repaired Cell_Survival Cell Survival HR_Proficient->Cell_Survival repaired by HR Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death not repaired

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Cdc25B Signaling in Cell Cycle Progression

Cdc25B is a dual-specificity phosphatase that plays a crucial role in the G2/M transition of the cell cycle. It activates the cyclin-dependent kinase 1 (Cdk1)/Cyclin B complex by removing inhibitory phosphate (B84403) groups from Cdk1. The activation of Cdk1/Cyclin B is a key event that drives the cell into mitosis. Overexpression of Cdc25B can lead to premature entry into mitosis and genomic instability, and is often associated with cancer. Inhibitors of Cdc25B can block this activation, leading to cell cycle arrest at the G2/M checkpoint and preventing cancer cell proliferation.

Cdc25B_Signaling_Pathway G2_Phase G2 Phase Cdk1_CyclinB_inactive Inactive Cdk1/Cyclin B (Phosphorylated) G2_Phase->Cdk1_CyclinB_inactive Cdc25B Cdc25B Phosphatase Cdk1_CyclinB_inactive->Cdc25B substrate for Cdk1_CyclinB_active Active Cdk1/Cyclin B Cdc25B->Cdk1_CyclinB_active dephosphorylates and activates G2_M_Arrest G2/M Checkpoint Arrest Cdc25B_Inhibitor 3-Aminoisoquinolin-1(2H)-one (Cdc25B Inhibitor) Cdc25B_Inhibitor->Cdc25B inhibits Cdc25B_Inhibitor->G2_M_Arrest leads to M_Phase M Phase (Mitosis) Cdk1_CyclinB_active->M_Phase drives entry into

Caption: Role of Cdc25B in the G2/M cell cycle transition and its inhibition.

General Workflow for Synthesis and Evaluation of 3-Aminoisoquinolin-1(2H)-one Inhibitors

The following diagram illustrates the overall workflow from the synthesis of the inhibitor library to the final biological evaluation.

Experimental_Workflow Synthesis_Core Synthesis of 3-Aminoisoquinolin-1(2H)-one Core Derivatization Derivatization & Library Synthesis Synthesis_Core->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Compound_Library Compound Library Purification->Compound_Library Primary_Screening Primary Enzymatic Screening (e.g., PARP-1, Cdc25B) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/Ki Determination Hit_Identification->Dose_Response Cellular_Assays Cell-Based Assays (Proliferation, Cell Cycle Arrest) Dose_Response->Cellular_Assays Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assays->Lead_Optimization

Caption: A typical workflow for the discovery of 3-aminoisoquinolin-1(2H)-one based inhibitors.

References

Application Notes and Protocols: High-Throughput Screening Assays for 1(2H)-Isoquinolinone Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1(2H)-isoquinolinone scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. Libraries of this compound derivatives have been successfully screened to identify potent inhibitors of key enzymes involved in cellular signaling and DNA repair pathways. This document provides detailed application notes and protocols for high-throughput screening (HTS) of this compound libraries, with a focus on their activity as inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes, including PARP1 and Tankyrases (TNKS1/TNKS2).

Key Therapeutic Targets and Mechanisms of Action

This compound derivatives have emerged as potent inhibitors of the PARP family of enzymes. These enzymes play critical roles in various cellular processes, making them attractive targets for therapeutic intervention.

  • PARP1: A key enzyme in the DNA damage response (DDR) pathway, PARP1 is crucial for the repair of single-strand breaks (SSBs).[1][2] Inhibition of PARP1's catalytic activity leads to the accumulation of unrepaired SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during replication.[1][2] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and targeted cell death.[2][3] A critical mechanism for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP1-DNA complex, which is even more cytotoxic than the loss of enzymatic function alone.[1][2]

  • Tankyrases (TNKS1/TNKS2): These members of the PARP family are key regulators of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[4][5] Tankyrase inhibitors promote the stabilization of Axin, a key component of the β-catenin destruction complex, leading to the degradation of β-catenin and downregulation of Wnt target genes.[5][6]

Data Presentation: In Vitro Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activity of representative this compound derivatives against human PARP1, TNKS1, and TNKS2, as well as their cellular activity in a Wnt/β-catenin signaling reporter assay.

Table 1: PARP1 Enzymatic Inhibition Data

Compound IDPARP-1 pIC50PARP-1 Kᵢ (nM)PARP-2 pIC50Selectivity (PARP-1 vs PARP-2)Reference
BYK2041657.357.055.38100-fold[7]
Olaparib-1--[3]
Compound 4-~1000--[3]

Table 2: Tankyrase Enzymatic and Cellular Inhibition Data

Compound IDTNKS1 IC50 (nM)TNKS2 IC50 (nM)DLD-1 SuperTopFlash IC50 (µM)Reference
Compound 11c930.029[8]
G007-LK---[5]
XAV939---[6]

Experimental Protocols

Biochemical Assays

1. PARP1 Fluorescence Polarization (FP) Assay

This assay measures the inhibition of PARP1 auto-ADP-ribosylation, which leads to the dissociation of a fluorescently labeled DNA probe.

  • Principle: In the absence of an inhibitor, PARP1 is activated by the DNA probe and, in the presence of NAD+, catalyzes its own poly-ADP-ribosylation (PARylation). This modification leads to the dissociation of the PARP1-DNA complex, resulting in a low fluorescence polarization signal.[3] Inhibitors that block PARP1 activity prevent PARylation, maintaining the PARP1-DNA complex and resulting in a high FP signal.[3]

  • Materials:

    • Recombinant human PARP1 enzyme

    • Fluorescently labeled DNA probe (e.g., FITC-labeled hairpin DNA)

    • NAD+

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • 384-well black, low-volume assay plates

    • This compound compound library (dissolved in DMSO)

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the diluted compound solutions.

    • Add a mixture of PARP1 enzyme and the fluorescent DNA probe to each well.

    • Incubate at room temperature for 30 minutes to allow for enzyme-inhibitor and enzyme-DNA binding.[1]

    • Initiate the enzymatic reaction by adding NAD+.[1]

    • Incubate for 60 minutes at room temperature.[1]

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme or no NAD+) controls. Determine IC50 values from the dose-response curves.

2. Tankyrase Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of purified recombinant human tankyrase 1 and 2.

  • Principle: The assay measures the poly-ADP-ribosylation of a biotinylated substrate (e.g., histone H1) by TNKS1 or TNKS2 using biotinylated NAD+. The resulting poly-ADP-ribosylated product is detected by a europium-labeled anti-poly(ADP-ribose) antibody and streptavidin-XL665. When the donor (europium) and acceptor (XL665) are in close proximity, a FRET signal is generated.

  • Materials:

    • Recombinant human TNKS1 and TNKS2 catalytic domains[4]

    • Histone H1 (substrate)[4]

    • Biotinylated NAD+[4]

    • Europium-labeled anti-poly(ADP-ribose) antibody

    • Streptavidin-XL665

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)

    • 384-well white assay plates

    • This compound compound library (dissolved in DMSO)

  • Procedure:

    • Add diluted test compounds to the wells of a 384-well plate.[4]

    • Add a mixture of the TNKS enzyme and histone H1.[4]

    • Initiate the reaction by adding biotinylated NAD+.[4]

    • Incubate for 60 minutes at room temperature.[4]

    • Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-XL665).[4]

    • Incubate for 60 minutes in the dark to allow for signal development.[4]

    • Read the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound. Fit the data to a dose-response curve to calculate IC50 values.

Cell-Based Assays

1. DLD-1 SuperTopFlash (STF) Reporter Assay

This cell-based assay measures the inhibition of the Wnt/β-catenin signaling pathway.

  • Principle: DLD-1 human colorectal adenocarcinoma cells, which have a constitutively active Wnt pathway, are stably transfected with a TCF/LEF-responsive luciferase reporter construct (SuperTopFlash).[4] Inhibition of the Wnt pathway by tankyrase inhibitors leads to a decrease in luciferase expression and a corresponding reduction in luminescence.

  • Materials:

    • DLD-1 cells stably expressing the SuperTopFlash reporter[4]

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well white, clear-bottom tissue culture plates

    • This compound compound library (dissolved in DMSO)

    • Luciferase substrate (e.g., Bright-Glo)

    • Cell viability reagent (e.g., CellTiter-Glo)

  • Procedure:

    • Seed DLD-1 STF cells into 96-well plates and incubate for 24 hours.[4]

    • Treat the cells with serial dilutions of the test compounds.[4]

    • Incubate for an additional 48 hours.[4]

    • Measure luciferase activity by adding the luciferase substrate and reading the luminescence on a plate reader.[4]

    • In a parallel plate, assess cell viability using a suitable assay to control for cytotoxicity.[4]

  • Data Analysis: Normalize the luciferase signal to cell viability. Calculate the percent inhibition of Wnt signaling and determine IC50 values from the dose-response curves.[4]

Mandatory Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Selection Compound_Library This compound Library (in DMSO) Assay_Plate_Prep Assay Plate Preparation (384-well) Compound_Library->Assay_Plate_Prep Primary_Screen Primary HTS (Single Concentration) Assay_Plate_Prep->Primary_Screen Data_Acquisition Data Acquisition (Plate Reader) Primary_Screen->Data_Acquisition Dose_Response Dose-Response Confirmation Dose_Response->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, Z') Data_Acquisition->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: General workflow for a high-throughput screening campaign.

PARP1_Signaling cluster_pathway PARP1 in DNA Single-Strand Break Repair cluster_inhibition Mechanism of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1_Recruitment PARP1 Recruitment and Activation DNA_Damage->PARP1_Recruitment PARylation PARP1 Auto-PARylation (using NAD+) PARP1_Recruitment->PARylation Trapping PARP1 Trapping on DNA PARP1_Recruitment->Trapping Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->Repair_Recruitment DNA_Repair SSB Repair Repair_Recruitment->DNA_Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1_Recruitment Inhibition Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Synthetic Lethality (in HR-deficient cells) DSB_Formation->Cell_Death

Caption: PARP1 signaling in DNA repair and the mechanism of inhibition.

Wnt_Signaling cluster_active Active Wnt Signaling cluster_inhibition Inhibition by Tankyrase Inhibitor Wnt_Signal Wnt Signal Destruction_Complex_Inactive Inactive Destruction Complex (Axin, APC, GSK3β) Wnt_Signal->Destruction_Complex_Inactive Beta_Catenin_Stable Stable β-catenin Destruction_Complex_Inactive->Beta_Catenin_Stable Beta_Catenin_Nucleus β-catenin Translocates to Nucleus Beta_Catenin_Stable->Beta_Catenin_Nucleus TCF_LEF TCF/LEF Beta_Catenin_Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription TNKS_Inhibitor This compound (Tankyrase Inhibitor) Tankyrase Tankyrase (TNKS) TNKS_Inhibitor->Tankyrase Axin_Stabilization Axin Stabilization TNKS_Inhibitor->Axin_Stabilization Axin_Degradation Axin Degradation Tankyrase->Axin_Degradation PARylates Axin for degradation Destruction_Complex_Active Active Destruction Complex Axin_Stabilization->Destruction_Complex_Active Beta_Catenin_Degradation β-catenin Degradation Destruction_Complex_Active->Beta_Catenin_Degradation No_Transcription Inhibition of Target Gene Transcription Beta_Catenin_Degradation->No_Transcription

Caption: Wnt/β-catenin signaling and its inhibition by Tankyrase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1(2H)-Isoquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1(2H)-isoquinolinones.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 1(2H)-isoquinolinones, covering a range of synthetic methods.

Low or No Product Yield

Question 1: My Bischler-Napieralski reaction is resulting in a low yield of the desired 3,4-dihydroisoquinoline. What are the potential causes and how can I improve it?

Answer: Low yields in the Bischler-Napieralski reaction, a common method for synthesizing 3,4-dihydroisoquinolines that can be oxidized to 1(2H)-isoquinolinones, often stem from several factors related to substrate reactivity and reaction conditions.[1][2][3]

  • Insufficiently Activated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. The reaction is most effective with electron-donating groups on the benzene (B151609) ring of the β-phenylethylamide starting material.[2][4] If the ring is unsubstituted or has electron-withdrawing groups, the reaction will be sluggish.

    • Solution: Consider using substrates with activating groups (e.g., methoxy, alkyl) on the aromatic ring. For less reactive substrates, harsher conditions may be necessary.

  • Suboptimal Dehydrating Agent: The choice and quality of the dehydrating agent are critical. While phosphorus oxychloride (POCl₃) is common, it may not be sufficient for all substrates.

    • Solution: For less reactive substrates, stronger agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or polyphosphoric acid (PPA) can be more effective. For milder conditions, triflic anhydride (B1165640) (Tf₂O) can be used.

  • Inappropriate Reaction Temperature: The reaction often requires elevated temperatures to proceed to completion.

    • Solution: If the reaction is sluggish, increasing the temperature by switching from a solvent like toluene (B28343) to xylene may be necessary. Microwave-assisted synthesis can also be an effective way to increase the reaction rate and yield.

Question 2: My transition-metal-catalyzed synthesis of 1(2H)-isoquinolinone is not working well. What are the key parameters to optimize?

Answer: Transition-metal-catalyzed reactions, such as Suzuki or Heck couplings, are powerful methods for synthesizing 1(2H)-isoquinolinones. However, their success is highly dependent on the optimization of several parameters.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial.

    • Solution: Screen different palladium sources (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂) and ligands. For instance, in a palladium-catalyzed C–H activation/annulation, Pd(CH₃CN)₂Cl₂ was found to give a higher yield than Pd(OAc)₂.

  • Solvent: The solvent can significantly influence the reaction outcome.

    • Solution: A screening of solvents is recommended. In one optimization, THF, DMF, and 1,2-dichloroethane (B1671644) were tested, with toluene ultimately being chosen for a specific palladium-catalyzed reaction.

  • Base: The presence and nature of a base can be critical.

    • Solution: While not always essential, the addition of a base, particularly an inorganic base or an organic base like DIPEA, can improve yields. However, some bases like DBU may be detrimental.

  • Temperature: The reaction temperature needs to be carefully controlled.

    • Solution: The optimal temperature should be determined experimentally. For a particular palladium-catalyzed annulation, 85 °C was found to be the optimal temperature to achieve a good yield in a reasonable time.

Side Product Formation

Question 3: I am observing significant amounts of side products in my Bischler-Napieralski reaction. How can I minimize them?

Answer: A common side reaction in the Bischler-Napieralski synthesis is the formation of styrenes via a retro-Ritter reaction, which occurs from a nitrilium ion intermediate.

  • Solution:

    • Use of Nitrile as Solvent: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product.

    • Milder Reagents: Employing milder dehydrating agents can prevent the formation of the nitrilium ion intermediate altogether.

    • Control of Cyclization: The formation of an unexpected regioisomer can occur, particularly with strong dehydrating agents like P₂O₅. Switching to POCl₃ may favor the desired ortho-cyclization.

Question 4: My Pomeranz-Fritsch reaction is producing a significant amount of an oxazole (B20620) byproduct. How can I suppress this?

Answer: The formation of oxazoles is a major competing side reaction in the Pomeranz-Fritsch synthesis of isoquinolines.

  • Solution:

    • Choice of Acid Catalyst: Experiment with different Brønsted and Lewis acids. Polyphosphoric acid may offer better results than sulfuric acid for certain substrates.

    • Reaction Temperature: Carefully control the reaction temperature, as the activation energy for oxazole formation may differ from that of isoquinoline (B145761) formation. A temperature screen can help identify a window where the desired reaction is favored.

    • Substrate Modification: If possible, using starting materials with strongly activating groups on the aromatic ring can accelerate the desired cyclization and outcompete oxazole formation.

Purification Challenges

Question 5: I am having difficulty purifying my this compound product. What are some common issues and solutions?

Answer: Purification of 1(2H)-isoquinolinones can be challenging due to the presence of structurally similar impurities or byproducts.

  • Colored Impurities: The isolated product may appear yellow or brown.

    • Causes: This can be due to oxidation, residual metal catalysts, or highly conjugated impurities.

    • Solution: Recrystallization is often effective. If the color persists, treatment with activated carbon may be necessary. For catalyst removal, a column chromatography step is recommended.

  • Low Recovery after Recrystallization:

    • Causes: The product may be too soluble in the chosen solvent, or too much solvent was used. Premature crystallization during hot filtration or rapid cooling can also lead to low recovery.

    • Solution: Conduct a thorough solvent screen to find a solvent where the compound has high solubility when hot and low solubility when cold. Use the minimum amount of hot solvent necessary for dissolution. Ensure the funnel is pre-heated during hot filtration and allow the solution to cool slowly.

  • Difficulty in Separating from Starting Materials or Byproducts:

    • Causes: The product and impurities may have very similar polarities, making chromatographic separation difficult.

    • Solution:

      • Chromatography: Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent may be required.

      • Acid-Base Extraction: If the product and impurities have different acid-base properties, an acid-base extraction can be an effective purification step.

Data Presentation

Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Annulation of N-methoxybenzamide
EntryPalladium Catalyst (10 mol%)Base (2 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂Ag₂CO₃Toluene100445
2PdCl₂Ag₂CO₃Toluene100455
3Pd(CH₃CN)₂Cl₂Ag₂CO₃Toluene100468
4Pd(CH₃CN)₂Cl₂Ag₂CO₃Toluene85475
5Pd(CH₃CN)₂Cl₂Ag₂CO₃Toluene70862
6Pd(CH₃CN)₂Cl₂Ag₂CO₃ + DIPEAToluene85487
7Pd(CH₃CN)₂Cl₂Ag₂CO₃ + DBUToluene854<10
8Pd(CH₃CN)₂Cl₂Ag₂CO₃ + DIPEATHF85458
9Pd(CH₃CN)₂Cl₂Ag₂CO₃ + DIPEADMF85465
10Pd(CH₃CN)₂Cl₂Ag₂CO₃ + DIPEA1,2-dichloroethane85471
Table 2: Optimization of Reaction Conditions for the Synthesis of Isoquinoline via Cyclization-Deoxygenation
EntryCatalyst (10 mol%)SolventTemperature (°C)CS₂ (equiv.)Yield (%)
1AgNO₃DMF401.233
2AgOTfDMF401.245
3PPh₃AuClDMF401.225
4In(OTf)₃DMF401.230
5CuBrDMF401.220
6AgOTfToluene401.235
7AgOTfMeCN401.230
8AgOTfDMF251.238
9AgOTfDMF601.265
10AgOTfDMF801.262
11AgOTfDMF1001.260
12AgOTfDMF601.055
13AgOTfDMF601.563
14AgOTfDMF602.060

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

Materials:

  • β-arylethylamide substrate (1.0 equiv)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 2-chloropyridine (2.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv)

  • Methanol (MeOH)

  • Sodium borohydride (B1222165) (NaBH₄) (12 equiv)

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide substrate in anhydrous DCM.

  • Cool the solution to -20 °C and add 2-chloropyridine. Stir for 5 minutes.

  • Add Tf₂O dropwise to the stirred solution.

  • Stir the mixture at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 20 minutes.

  • For a reductive workup to obtain the tetrahydroisoquinoline directly, add a solution of NaBH₄ in MeOH at 0 °C.

  • Allow the mixture to slowly warm to room temperature over 1 hour.

  • Quench the reaction by the addition of water and extract the product with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki Coupling for the Synthesis of 3,4-Unsubstituted 1(2H)-Isoquinolinones

This is a two-step procedure involving a Suzuki cross-coupling followed by a platinum-catalyzed cyclization.

Step 1: Suzuki Cross-Coupling Materials:

  • 2-halobenzonitrile (1.0 equiv)

  • Vinyl boronate (1.2 equiv)

  • Pd(OAc)₂ (0.5 mol%)

  • Aqueous solution of a base (e.g., Na₂CO₃)

  • Solvent (e.g., Toluene or a water-miscible organic solvent)

Procedure:

  • To a reaction vessel, add the 2-halobenzonitrile, vinyl boronate, and solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the aqueous base solution and Pd(OAc)₂.

  • Heat the reaction mixture under an inert atmosphere with vigorous stirring. The optimal temperature and time will depend on the specific substrates.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the intermediate 2-vinylbenzonitrile by column chromatography.

Step 2: Platinum-Catalyzed Cyclization Materials:

  • 2-vinylbenzonitrile from Step 1

  • Platinum catalyst (e.g., PtCl₂)

  • Solvent (e.g., Acetic acid)

Procedure:

  • Dissolve the 2-vinylbenzonitrile in the solvent in a reaction vessel.

  • Add the platinum catalyst.

  • Heat the reaction mixture. The optimal temperature and time will vary.

  • Monitor the disappearance of the starting material by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

experimental_workflow_bischler_napieralski start Start dissolve Dissolve β-arylethylamide in anhydrous DCM start->dissolve cool Cool to -20 °C dissolve->cool add_reagents Add 2-chloropyridine and Tf₂O cool->add_reagents react Stir at -20 °C then 0 °C add_reagents->react workup Reductive Workup (NaBH₄ in MeOH) react->workup extract Extract with DCM workup->extract purify Purify Product extract->purify end End purify->end troubleshooting_low_yield problem Low Yield in This compound Synthesis cause1 Inactive Aromatic Ring (Bischler-Napieralski) problem->cause1 cause2 Suboptimal Dehydrating Agent (Bischler-Napieralski) problem->cause2 cause3 Poor Catalyst/Ligand Choice (Transition Metal Catalysis) problem->cause3 cause4 Incorrect Solvent/Base/Temp (Transition Metal Catalysis) problem->cause4 solution1 Use substrate with electron-donating groups cause1->solution1 solution2 Use stronger dehydrating agent (e.g., P₂O₅, PPA) cause2->solution2 solution3 Screen different catalysts and ligands cause3->solution3 solution4 Optimize reaction conditions (solvent, base, temp.) cause4->solution4

References

Technical Support Center: Purification of 1(2H)-Isoquinolinone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1(2H)-isoquinolinone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for the purification of this compound?

A1: For the purification of moderately polar compounds like this compound, silica (B1680970) gel is the most commonly used stationary phase. Alumina (B75360) can also be considered, particularly if the compound is sensitive to the acidic nature of silica gel.

Q2: How do I choose the right mobile phase (eluent) for my separation?

A2: The choice of mobile phase is critical for a successful separation. It is best determined by running preliminary thin-layer chromatography (TLC) experiments. A good starting point for this compound and related N-heterocycles is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound on a TLC plate.[1]

Q3: What does the Rf value indicate and why is it important?

A3: The retention factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate. It is a measure of the compound's affinity for the stationary phase versus the mobile phase. A lower Rf value indicates stronger adsorption to the stationary phase. An optimal Rf value in the range of 0.25-0.35 on TLC generally translates to a good separation on a column, providing a balance between resolution and elution time.

Q4: Should I use a gradient or isocratic elution?

A4: For separating a mixture with components of widely differing polarities, a gradient elution (where the polarity of the mobile phase is gradually increased during the separation) is often more efficient. If the impurities have polarities very close to this compound, an isocratic elution (using a constant mobile phase composition) may provide better resolution.

Q5: My compound is not dissolving in the mobile phase. How should I load it onto the column?

A5: If your compound has poor solubility in the eluent, you can use a "dry loading" technique. Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[2]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No Compound Eluting 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel. 3. The compound is too polar and is irreversibly adsorbed.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 2. Test the stability of your compound on a silica TLC plate before running the column.[3] If it decomposes, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine). 3. For very polar compounds, consider using a more polar solvent system, such as dichloromethane (B109758)/methanol.
Compound Elutes Too Quickly (with the solvent front) 1. The mobile phase is too polar. 2. The column is overloaded.1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). 2. Reduce the amount of crude material loaded onto the column.
Poor Separation (Co-elution of compound and impurities) 1. The mobile phase does not provide enough selectivity. 2. The column was packed improperly, leading to channeling. 3. The sample band was too wide during loading.1. Experiment with different solvent systems on TLC to find one that gives a better separation between your compound and the impurities. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Dissolve the sample in the minimum amount of solvent for loading to ensure a narrow starting band.[2]
Streaking or Tailing of the Compound Band 1. Strong interaction between the compound and the stationary phase. 2. The compound is degrading on the column. 3. The column is overloaded.1. Add a small amount of a modifier to the mobile phase. For basic compounds like isoquinolinones, adding a small percentage of triethylamine (B128534) (e.g., 0.1-1%) can improve peak shape. 2. As mentioned above, check for compound stability and consider alternative stationary phases.[3] 3. Reduce the sample load.
Cracked or Dry Column Bed 1. The solvent level dropped below the top of the stationary phase.1. Always keep the column bed wet with the mobile phase. Never let it run dry.

Data Presentation

The following table provides examples of solvent systems and corresponding Rf values for N-heterocyclic compounds structurally similar to this compound, which can be used as a starting point for method development.

Compound TypeStationary PhaseMobile Phase (Hexanes:Ethyl Acetate)Rf ValueReference
N-substituted quinolinone derivativeSilica Gel3:10.26[4]
N-substituted quinolinone derivativeSilica Gel3:10.21[4]
N-substituted quinolinone derivativeSilica Gel2:10.16[4]
N-substituted quinolinone derivativeSilica Gel3:10.33[4]

Note: The optimal solvent system for this compound may vary and should be determined experimentally using TLC.

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound

This protocol provides a general guideline. The specific mobile phase composition should be optimized based on preliminary TLC analysis.

1. Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Method Development (TLC):

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate, starting from 9:1 to 1:1).

  • Visualize the spots under a UV lamp.

  • The optimal mobile phase is one that gives the target compound an Rf value of approximately 0.25-0.35 and provides good separation from impurities.[1]

3. Column Packing:

  • Insert a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) over the plug.

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Allow the silica to settle, and let the excess solvent drain until the solvent level is just above the silica bed.

  • Add another thin layer of sand on top of the silica gel to protect the surface.

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the solution to the top of the column using a pipette.

  • Dry Loading: If the compound is not soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

  • Open the stopcock and begin collecting fractions in test tubes.

  • Maintain a constant level of solvent at the top of the column throughout the elution process.

  • Monitor the separation by periodically analyzing the collected fractions by TLC.

6. Isolation:

  • Combine the fractions containing the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Mandatory Visualization

TroubleshootingWorkflow start Start: Purification of this compound tlc Run TLC to Determine Rf and Separation start->tlc rf_check Is Rf between 0.25-0.35 and is there good separation? tlc->rf_check adjust_solvent Adjust Solvent Polarity (Hexane/Ethyl Acetate Ratio) rf_check->adjust_solvent No pack_column Pack Column with Silica Gel rf_check->pack_column Yes adjust_solvent->tlc load_sample Load Sample (Wet or Dry Loading) pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions combine_pure Combine Pure Fractions & Evaporate Solvent monitor_fractions->combine_pure Separation Successful troubleshoot Troubleshooting monitor_fractions->troubleshoot Problem Occurs end_product Pure this compound combine_pure->end_product no_elution Problem: No Compound Eluting troubleshoot->no_elution Issue poor_separation Problem: Poor Separation troubleshoot->poor_separation Issue streaking Problem: Streaking/Tailing troubleshoot->streaking Issue increase_polarity Solution: Increase Mobile Phase Polarity no_elution->increase_polarity increase_polarity->run_column optimize_solvent Solution: Re-optimize Solvent System on TLC poor_separation->optimize_solvent optimize_solvent->tlc add_modifier Solution: Add Modifier (e.g., Triethylamine) streaking->add_modifier add_modifier->run_column

Caption: Troubleshooting workflow for the purification of this compound.

References

Identification of impurities in 1(2H)-isoquinolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities during the synthesis of 1(2H)-isoquinolinone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered in the synthesis of this compound?

A1: Impurities in this compound synthesis can be broadly categorized into three groups:

  • Process-Related Impurities: These include unreacted starting materials, residual solvents, and by-products from side reactions specific to the synthetic route employed.[1]

  • Degradation Impurities: These can form due to exposure of the final product or intermediates to air, light, or heat, potentially leading to oxidation or other forms of decomposition.[1] One identified degradation pathway for the related isoquinoline (B145761) involves hydroxylation to form this compound, suggesting the product itself can be a degradation product of the parent heterocycle.[2]

  • Elemental Impurities: These are trace metals originating from catalysts used in the synthesis, such as Palladium (Pd), Copper (Cu), or Rhodium (Rh).[1]

Q2: Which analytical techniques are most effective for identifying impurities in my this compound product?

A2: A combination of chromatographic and spectroscopic methods is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the final product and quantifying impurities. A reversed-phase method is typically employed.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the identification of volatile and semi-volatile impurities, such as residual solvents or certain low molecular weight by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR are powerful tools for the structural elucidation of unknown impurities and for distinguishing between isomers.

  • Mass Spectrometry (MS): Used to determine the molecular weight of impurities, which is a critical step in their identification.

Troubleshooting Guides by Synthetic Route

This section addresses common issues and impurity formation associated with prevalent synthetic methods for this compound.

Route 1: Cyclization of 2-Alkynylbenzamides

This method is a common and versatile approach to N-substituted and unsubstituted 1(2H)-isoquinolinones. However, it can present challenges related to regioselectivity.

Problem: Presence of an unexpected isomer in the final product.

  • Potential Cause: Competing cyclization pathways (5-exo vs. 6-endo) or the formation of a regioisomeric isoquinolin-1(4H)-one can occur, particularly when using certain copper catalysts. The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization.

  • Troubleshooting Steps:

    • Catalyst Screening: If using a copper-mediated method, consider screening alternative catalysts or catalyst loadings.

    • Solvent and Temperature Optimization: Varying the solvent and reaction temperature can influence the cyclization pathway.

    • Structural Analysis: Utilize 2D NMR techniques (COSY, HMBC, NOESY) to definitively establish the structure of the major product and the isomeric impurity. The chemical shifts and coupling constants of the protons on the heterocyclic ring are key indicators for differentiating between 1(2H)- and 1(4H)-isoquinolinone isomers.

Route 2: Bischler-Napieralski Reaction for 3,4-dihydro-1(2H)-isoquinolinones

The Bischler-Napieralski reaction involves the cyclodehydration of β-phenylethylamides, typically followed by oxidation to yield the aromatic isoquinolinone.

Problem: Low yield and formation of multiple by-products.

  • Potential Causes:

    • "Abnormal" Cyclization: When using substituted β-phenylethylamides, cyclization can occur at an unexpected position on the aromatic ring, leading to regioisomeric products.

    • Retro-Ritter Reaction: A known side reaction is the fragmentation of the intermediate nitrilium ion to form a styrene (B11656) derivative, which is more likely if the resulting conjugated system is stable.

    • Incomplete Dehydrogenation: If the subsequent oxidation step is inefficient, the final product will be contaminated with the 3,4-dihydro-1(2H)-isoquinolinone intermediate.

  • Troubleshooting Steps:

    • Choice of Dehydrating Agent: For less reactive substrates, stronger dehydrating agents like P₂O₅ in refluxing POCl₃ may be necessary.

    • Suppressing Retro-Ritter: Performing the reaction in a nitrile solvent corresponding to the eliminated nitrile can shift the equilibrium away from the styrene by-product.

    • Optimize Oxidation: Ensure the dehydrogenation step goes to completion by screening different oxidizing agents (e.g., Pd/C, sulfur) and reaction times/temperatures.

    • Purification: Utilize column chromatography to separate the desired product from the dihydro intermediate and other by-products.

Route 3: Reaction of Homophthalic Anhydride with Imines (Castagnoli-Cushman Reaction)

This three-component reaction is a powerful method for synthesizing 3,4-disubstituted this compound-4-carboxylic acids.

Problem: Formation of diastereomers.

  • Potential Cause: The reaction creates two new stereocenters, leading to the potential for both cis and trans diastereomers. The reaction is often diastereoselective, but the ratio can be influenced by reaction conditions. The trans isomer is frequently the thermodynamically more stable product.

  • Troubleshooting Steps:

    • Temperature Control: Running the reaction at lower temperatures may improve diastereoselectivity.

    • Base-Mediated Equilibration: In some cases, treating the diastereomeric mixture with an aqueous base can epimerize the mixture to the more stable single trans-diastereomer.

    • Purification: Diastereomers can often be separated by careful column chromatography or crystallization.

    • NMR Analysis: ¹H NMR is an excellent tool for determining the diastereomeric ratio by integrating the signals of protons at the newly formed stereocenters.

Summary of Potential Impurities and Analytical Data

Impurity Type Specific Example Typical Analytical Data Synthetic Route
Regioisomer Isoquinolin-1(4H)-oneDistinct ¹H and ¹³C NMR chemical shifts for the heterocyclic ring protons and carbons compared to the 1(2H)-one isomer.Cyclization of 2-alkynylbenzamides
Diastereomer cis-3,4-disubstituted-1(2H)-isoquinolinoneDifferent coupling constants and chemical shifts in ¹H NMR for protons at C3 and C4 compared to the trans isomer. Often separable by HPLC.Homophthalic Anhydride + Imine
Unreacted Starting Material 2-AlkynylbenzamideSignals corresponding to the starting material will be present in the ¹H NMR and HPLC chromatogram of the crude product.Cyclization of 2-alkynylbenzamides
Reaction Intermediate 3,4-Dihydro-1(2H)-isoquinolinoneHigher field signals in ¹H NMR for the non-aromatic protons at C3 and C4. Will have a different retention time in HPLC.Bischler-Napieralski
Side-Reaction Product Styrene derivativeCharacteristic vinyl proton signals in ¹H NMR.Bischler-Napieralski

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis of this compound

This method is a starting point and should be optimized for specific derivatives.

  • Instrumentation: Standard analytical HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-15 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: NMR Spectroscopy for Isomer Identification
  • Sample Preparation: Dissolve 5-10 mg of the purified impurity or product mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra. For ¹H NMR, pay close attention to the chemical shifts, integration, and coupling constants of the aromatic and heterocyclic ring protons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons. This is crucial for confirming the substitution pattern on the rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton and differentiating regioisomers.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is particularly useful for assigning the relative stereochemistry of diastereomers (cis vs. trans).

Visual Guides

G Troubleshooting Workflow for Unexpected Impurities start Impurity Detected (HPLC/NMR) is_isomer Is it an isomer? (Same Mass Spec) start->is_isomer is_regioisomer Regioisomer? is_isomer->is_regioisomer Yes unreacted_sm Unreacted Starting Material/Intermediate? is_isomer->unreacted_sm No is_diastereomer Diastereomer? is_regioisomer->is_diastereomer No solution_regio Modify Reaction Conditions: - Catalyst - Solvent - Temperature is_regioisomer->solution_regio Yes solution_diastereo Modify Reaction Conditions: - Temperature - Base Equilibration is_diastereomer->solution_diastereo Yes solution_sm Optimize Reaction: - Increase Reaction Time - Increase Temperature - Add More Reagent unreacted_sm->solution_sm Yes solution_byproduct Identify Side Reaction & Modify Conditions unreacted_sm->solution_byproduct No purify Optimize Purification: - Chromatography - Recrystallization solution_regio->purify solution_diastereo->purify solution_sm->purify solution_byproduct->purify

Caption: Troubleshooting logic for identifying and addressing impurity formation.

G Analytical Workflow for Impurity Identification sample Crude Product Sample hplc HPLC Purity Check sample->hplc lcms LC-MS Analysis hplc->lcms Impurity > 0.1% isolate Isolate Impurity (Prep-HPLC) lcms->isolate Obtain MW nmr NMR Spectroscopy (1D & 2D) isolate->nmr structure Structure Elucidation nmr->structure

Caption: Standard experimental workflow for the identification of unknown impurities.

References

Improving regioselectivity in the synthesis of 1(2H)-isoquinolinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to improving regioselectivity in the synthesis of 1(2H)-isoquinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in transition metal-catalyzed synthesis of 1(2H)-isoquinolinones?

A1: The regioselectivity in these syntheses is primarily governed by a combination of electronic and steric factors, which are influenced by the choice of catalyst, directing group, and substrate.

  • Directing Group: The coordinating atom and the rigidity of the directing group are crucial for bringing the metal catalyst into proximity with a specific C-H bond. Common directing groups include N-methoxyamides, N-pivaloyloxyamides, and hydrazones. The interaction between the catalyst and the directing group dictates the site of C-H activation.[1]

  • Catalyst and Ligands: The choice of the transition metal (e.g., Palladium, Rhodium, Ruthenium, Cobalt) and the ligands attached to it significantly impacts regioselectivity.[1] Ligands can influence the steric environment around the metal center, favoring activation of a less hindered C-H bond.

  • Substrate Electronics and Sterics: Electron-donating or withdrawing groups on the benzamide (B126) moiety can influence the reactivity of the C-H bonds. Steric hindrance from bulky substituents on the aromatic ring can prevent the catalyst from accessing nearby C-H bonds, thus directing functionalization to a different position.[2]

  • Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives or oxidants can alter the reaction pathway and, consequently, the regioselectivity.[3]

Q2: How do I choose the appropriate directing group for my desired regioselectivity?

A2: The choice of directing group is critical for controlling the site of C-H activation. For the synthesis of 1(2H)-isoquinolinones, which typically involves ortho-C-H activation of a benzamide derivative, several directing groups are commonly employed.

  • N-methoxyamides: These are widely used and generally direct functionalization to the ortho position of the benzamide.

  • Hydrazones: These can act as effective directing groups in rhodium-catalyzed reactions, leading to highly substituted isoquinolines.[4]

  • Oximes: Aromatic ketoximes can be used to direct the regioselective cyclization with alkynes in the presence of a Ruthenium catalyst.

  • Sulfilimines: These can serve as both a transformable directing group and an internal oxidant in Rh(III)-catalyzed C-H activation/annulation reactions.

The selection should be based on the specific transformation, the desired product, and the stability of the directing group under the planned reaction conditions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Palladium-Catalyzed C-H Activation/Annulation

Q: My palladium-catalyzed reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired this compound?

A: Achieving high regioselectivity in palladium-catalyzed C-H activation/annulation reactions often requires careful optimization of several parameters. Here are some troubleshooting steps:

  • Evaluate the Catalyst and Ligands: The choice of palladium source and ligands is paramount. If you are observing poor selectivity, consider screening different palladium catalysts and ligands. For instance, in some cases, phosphine-free conditions may favor one isomer, while the addition of specific phosphine (B1218219) ligands might favor another.

  • Modify the Directing Group: The structure of the directing group can significantly influence the outcome. If possible, try a bulkier or more rigid directing group to increase steric hindrance around one of the ortho C-H bonds.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

    • Solvent: The polarity and coordinating ability of the solvent can impact the catalytic cycle. Screen a range of solvents such as toluene (B28343), DMF, and DCE.

    • Additives: The presence of additives like bases (e.g., DIPEA, K₂CO₃) or acids can influence the reaction pathway. Experiment with different additives and their stoichiometry.

  • Consider Substrate Modifications: If possible, introduce a sterically demanding group on the benzamide ring to block one of the ortho positions, thereby directing the C-H activation to the desired site.

Issue 2: Low Yield or No Reaction

Q: I am attempting a transition metal-catalyzed synthesis of a this compound derivative, but I am observing low conversion of my starting material. What are the possible causes and solutions?

A: Low or no conversion in C-H activation reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Integrity and Activity:

    • Quality: Ensure the catalyst has not degraded. Use a fresh batch or a properly stored catalyst.

    • Loading: While a higher catalyst loading might seem like a solution, it can sometimes lead to side reactions. Conversely, too low a loading can result in a sluggish reaction. Optimize the catalyst loading for your specific substrate.

  • Role of the Oxidant:

    • Choice and Stoichiometry: Many C-H activation reactions require a stoichiometric oxidant to regenerate the active catalyst. Silver salts (e.g., Ag₂CO₃, AgOAc) are commonly used and often crucial for high yields. Ensure you are using the correct oxidant at the appropriate stoichiometry (typically 2-3 equivalents).

    • Freshness: The performance of some oxidants can degrade over time. Use a fresh, properly stored oxidant.

  • Reaction Conditions:

    • Temperature: C-H activation reactions are often sensitive to temperature. If the reaction is slow at a lower temperature, a gradual increase may be necessary. However, be cautious of excessively high temperatures that could lead to catalyst decomposition.

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can interfere with the catalytic cycle.

  • Directing Group Coordination: The directing group must effectively coordinate to the metal center. If you suspect poor coordination, consider modifying the directing group or the reaction conditions to favor this interaction.

Data Presentation

Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Oxidative Annulation

EntryCatalyst (mol%)Oxidant (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)Ag₂CO₃ (2)-Toluene1001245
2PdCl₂ (10)Ag₂CO₃ (2)-Toluene1001262
3Pd(CH₃CN)₂Cl₂ (10)Ag₂CO₃ (2)-Toluene1001275
4Pd(CH₃CN)₂Cl₂ (10)AgOAc (2)-Toluene1001268
5Pd(CH₃CN)₂Cl₂ (10)Cu(OAc)₂ (2)-Toluene10012Trace
6Pd(CH₃CN)₂Cl₂ (10)Ag₂CO₃ (2)DIPEA (2)Toluene85487
7Pd(CH₃CN)₂Cl₂ (10)Ag₂CO₃ (2)DBU (2)Toluene854<10
8Pd(CH₃CN)₂Cl₂ (10)Ag₂CO₃ (2)DIPEA (2)DMF85455
9Pd(CH₃CN)₂Cl₂ (10)Ag₂CO₃ (2)DIPEA (2)DCE85472

Data synthesized from literature reports for the reaction of an N-methoxybenzamide with a 2,3-allenoic acid ester.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Activation/Annulation for the Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones

Objective: To synthesize 3,4-disubstituted-3,4-dihydroisoquinolin-1(2H)-ones via a palladium-catalyzed C-H activation/annulation of an N-methoxybenzamide with a 2,3-allenoic acid ester.

Materials:

  • N-methoxybenzamide derivative

  • 2,3-allenoic acid ester

  • Pd(CH₃CN)₂Cl₂

  • Ag₂CO₃

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene (anhydrous)

  • Ethyl acetate (B1210297)

  • Celite

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the N-methoxybenzamide derivative (0.50 mmol), Pd(CH₃CN)₂Cl₂ (10 mol%), and Ag₂CO₃ (2 equiv.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (10 mL), the 2,3-allenoic acid ester (3 equiv.), and DIPEA (2 equiv.) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.

  • Stir the reaction mixture for 4 hours.

  • Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.

Visualizations

reaction_mechanism A Pd(II) Catalyst + N-Methoxybenzamide B Five-membered Palladacycle Intermediate A->B C-H Activation C Allene Coordination and Insertion B->C + Allene D Reductive Elimination C->D E This compound Product + Pd(0) D->E F Oxidation E->F Ag₂CO₃ F->A Regeneration of Pd(II)

Caption: Plausible mechanism for Palladium-catalyzed C-H activation/annulation.

troubleshooting_flowchart start Poor Regioselectivity q1 Change Catalyst/ Ligand System? start->q1 a1 Screen Pd sources (e.g., Pd(OAc)₂, PdCl₂) and ligands q1->a1 Yes q2 Modify Reaction Conditions? q1->q2 No a1->q2 a2 Optimize Temperature, Solvent, and Additives q2->a2 Yes q3 Alter Directing Group? q2->q3 No a2->q3 a3 Use a bulkier or more rigid DG q3->a3 Yes end Improved Regioselectivity q3->end No a3->end

Caption: Troubleshooting flowchart for poor regioselectivity.

experimental_workflow step1 1. Add Reactants & Catalyst to Schlenk Tube step2 2. Evacuate & Backfill with Inert Gas step1->step2 step3 3. Add Solvents & Reagents via Syringe step2->step3 step4 4. Heat Reaction Mixture (e.g., 85 °C for 4h) step3->step4 step5 5. Work-up: Dilute, Filter through Celite step4->step5 step6 6. Concentrate Under Reduced Pressure step5->step6 step7 7. Purify by Flash Column Chromatography step6->step7 end Isolated Product step7->end

Caption: General experimental workflow for C-H activation/annulation.

References

Technical Support Center: Overcoming Solubility Challenges of 1(2H)-Isoquinolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with 1(2H)-isoquinolinone compounds. These potent molecules often exhibit poor aqueous solubility, which can hinder their preclinical development and therapeutic application.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound compounds have poor water solubility?

A1: The limited aqueous solubility of this compound derivatives often originates from their molecular structure. The planar and aromatic isoquinoline (B145761) ring system promotes strong intermolecular π-stacking interactions within the crystal lattice, making it energetically unfavorable for water molecules to solvate the individual compound molecules.[1] Many of these compounds are also weak bases, and their solubility is pH-dependent.[1][2]

Q2: What are the first steps I should take when encountering a solubility issue with a new this compound derivative?

A2: A systematic approach is crucial. Start by characterizing the physicochemical properties of your compound, including its pKa and lipophilicity (LogP). Since isoquinoline derivatives are typically weak bases, determining the pH-solubility profile is a critical initial step.[1][2] Experimenting with dissolving the compound in acidic buffers may significantly improve its solubility. Concurrently, initial solubility screening in common organic solvents like ethanol (B145695), acetone, and DMSO can provide valuable insights.

Q3: My compound dissolves in DMSO for my in vitro assay but precipitates when diluted into the aqueous assay buffer. How can I solve this?

A3: This phenomenon, often called "crashing out," is a common challenge with poorly soluble compounds. Here are a few strategies to address this:

  • Optimize the co-solvent concentration: Minimize the final concentration of DMSO in your aqueous buffer. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a percentage of a water-miscible organic co-solvent like ethanol or polyethylene (B3416737) glycol (PEG).

  • Employ surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, can help form micelles that encapsulate the hydrophobic compound and keep it in solution.

  • Slow, controlled addition: Add the DMSO stock solution dropwise into the vigorously stirred aqueous buffer to facilitate better dispersion and prevent the formation of large precipitates.

Troubleshooting Guide: Solubility Enhancement Strategies

Should initial attempts to dissolve your this compound compound prove insufficient, a range of formulation strategies can be employed. The following sections detail common techniques, complete with experimental protocols and illustrative data.

Strategy 1: pH Adjustment

Given that the isoquinoline moiety is weakly basic, altering the pH of the solvent is a primary strategy to enhance solubility. By lowering the pH, the basic nitrogen atom in the isoquinoline ring becomes protonated, leading to the formation of a more soluble salt form.

Experimental Protocol: Determining pH-Dependent Solubility

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate (B86180) buffers for acidic pH and phosphate (B84403) buffers for neutral pH).

  • Sample Preparation: Add an excess amount of the this compound compound to a vial containing a known volume of each buffer. Ensure there is undissolved solid to confirm saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant, dilute it with a suitable solvent, and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Plot the solubility (in µg/mL or mM) against the pH to generate a pH-solubility profile.

Strategy 2: Co-solvent Systems

The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.

Quantitative Data: Solubility of a 2-hydroxyisoquinoline-1,3(2H,4H)-dione Derivative in Co-solvent Systems

Solvent SystemSolubility (µg/mL)
Water< 1
20% Ethanol in Water45
50% Ethanol in Water120
20% PEG 400 in Water70
50% PEG 400 in Water180

Data adapted from a technical support document for a representative 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivative.

Experimental Protocol: Screening for an Optimal Co-solvent System

  • Prepare Co-solvent Mixtures: Create a series of co-solvent mixtures with varying ratios of an organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) to water (e.g., 10:90, 20:80, 50:50 v/v).

  • Add Compound: Add an excess amount of your this compound derivative to a fixed volume of each co-solvent mixture.

  • Facilitate Dissolution: Vortex the samples for approximately 30 minutes.

  • Equilibrate: Allow the samples to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation is reached.

  • Separate Undissolved Compound: Centrifuge the samples to pellet the excess solid.

  • Analyze Concentration: Carefully collect the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated HPLC method.

  • Identify Optimal System: The co-solvent system that provides the highest solubility is considered the most effective for your compound.

Strategy 3: Solid Dispersions

Solid dispersions involve dispersing the drug in an inert, hydrophilic carrier matrix at the solid state. This can enhance solubility and dissolution rate by reducing particle size to a molecular level and improving wettability.

Quantitative Data: Dissolution Enhancement of a 2-hydroxyisoquinoline-1,3(2H,4H)-dione Derivative via Solid Dispersion

Formulation% Drug Dissolved at 30 min
Pure Drug5%
Solid Dispersion (1:2 Drug:PVP)65%
Solid Dispersion (1:4 Drug:PVP)85%

Data adapted from a technical support document for a representative 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivative with polyvinylpyrrolidone (B124986) (PVP) as the carrier.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolve Components: Dissolve both your this compound compound and a hydrophilic polymer (e.g., PVP, HPMC) in a suitable organic solvent (e.g., methanol, acetone) in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Characterization: The resulting solid dispersion can then be characterized (e.g., using DSC to confirm the amorphous state) and subjected to dissolution testing.

Visualizing Experimental Workflows and Logic

Caption: A logical workflow for troubleshooting solubility issues.

co_solvent_screening Experimental Workflow for Co-solvent Screening prep_mix Prepare Co-solvent Mixtures (e.g., Ethanol/Water at various ratios) add_compound Add Excess Compound to Mixtures prep_mix->add_compound vortex Vortex for 30 minutes add_compound->vortex equilibrate Equilibrate for 24h at 25°C vortex->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge supernatant Collect and Dilute Supernatant centrifuge->supernatant analyze Analyze by HPLC supernatant->analyze result Identify Optimal Co-solvent System analyze->result

Caption: Workflow for co-solvent screening.

solid_dispersion_prep Experimental Workflow for Solid Dispersion Preparation dissolve Dissolve Drug and Polymer in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Dry Film in Vacuum Oven evaporate->dry scrape Scrape and Pulverize dry->scrape characterize Characterize and Test Dissolution scrape->characterize

Caption: Workflow for solid dispersion preparation.

References

Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability studies of 1(2H)-isoquinolinone derivatives under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives under acidic and basic conditions?

A1: The primary degradation pathway for this compound derivatives under both acidic and basic conditions is hydrolysis of the amide bond within the isoquinolinone ring system. This leads to ring opening and the formation of a carboxylic acid and an amino group. The rate and extent of this hydrolysis are dependent on the pH, temperature, and the nature of substituents on the isoquinolinone core.

Q2: Why is it crucial to perform forced degradation studies on these derivatives?

A2: Forced degradation studies are essential to understand the intrinsic stability of the molecule, identify potential degradation products, and develop stability-indicating analytical methods.[1] These studies help in predicting the shelf-life of a drug substance and in the development of stable formulations.[2]

Q3: What analytical techniques are most suitable for monitoring the stability of this compound derivatives?

A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV detector, is the most widely used technique for separating and quantifying the parent drug and its degradation products.[2] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[3]

Q4: What is a stability-indicating method, and why is it important?

A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[2] It is crucial for ensuring that the analytical method can reliably track the stability of the drug substance over time.

Troubleshooting Guide

Q1: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?

A1: Unexpected peaks can arise from several sources:

  • Degradation Products: The compound may be degrading under the experimental conditions.

  • Impurities: The initial sample may contain impurities that are now being resolved.

  • Interaction with Excipients: If you are analyzing a formulation, the drug substance may be interacting with excipients.

  • Contamination: Contamination from solvents, glassware, or the HPLC system itself.

Immediate Actions:

  • Analyze a blank (solvent) injection to rule out system contamination.

  • Review the synthesis of the derivative to identify potential process-related impurities.

  • If analyzing a formulation, test the placebo (formulation without the active ingredient) under the same stress conditions.

  • Use LC-MS to obtain mass information on the unexpected peaks to help in their identification.[3]

Q2: The degradation of my this compound derivative is happening too quickly (or too slowly) under the stressed conditions. How can I adjust my experiment?

A2: The goal of forced degradation is typically to achieve 5-20% degradation.[4]

  • If degradation is too fast:

    • Decrease the temperature of the study.

    • Reduce the concentration of the acid or base.

    • Shorten the exposure time.

  • If degradation is too slow:

    • Increase the temperature.

    • Increase the concentration of the acid or base.

    • Extend the exposure time.

Q3: I am seeing a loss of the main peak, but no significant degradation peaks are appearing. What could be the issue?

A3: This could indicate several possibilities:

  • Formation of non-UV active degradants: The degradation products may not have a chromophore and are therefore not detected by the UV detector.

  • Precipitation: The parent compound or a degradation product may be precipitating out of the solution.

  • Adsorption: The compound or its degradants may be adsorbing to the sample vial or container.

Immediate Actions:

  • Visually inspect the sample for any precipitation.

  • Use a different detection method, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), which are not reliant on UV absorbance.

  • Use silanized glass vials to minimize adsorption.

Data Presentation

The following tables summarize hypothetical quantitative data for the stability of a generic this compound derivative under acidic and basic stress conditions.

Table 1: Acidic Degradation of this compound Derivative in 0.1 M HCl at 60°C

Time (hours)% Parent Compound Remaining% Degradation Product 1% Total Degradation
0100.00.00.0
295.24.54.8
490.58.99.5
882.116.517.9
1275.323.124.7
2460.837.239.2

Table 2: Basic Degradation of this compound Derivative in 0.1 M NaOH at 60°C

Time (hours)% Parent Compound Remaining% Degradation Product 1% Total Degradation
0100.00.00.0
192.37.17.7
285.113.814.9
472.525.927.5
661.836.238.2
853.444.146.6

Experimental Protocols

Protocol 1: Acid-Induced Degradation Study
  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Cap the vial and place it in a water bath or oven maintained at 60°C.[2]

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching and Analysis:

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: Base-Induced Degradation Study
  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Cap the vial and place it in a water bath or oven maintained at 60°C.[2]

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).

  • Sample Quenching and Analysis:

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid (HCl).

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound Derivative acid Acid Stress (0.1 M HCl, 60°C) prep->acid base Base Stress (0.1 M NaOH, 60°C) prep->base sampling Withdraw Aliquots at Time Intervals acid->sampling base->sampling neutralize Neutralize Sample sampling->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis isoquinolinone_acid This compound Derivative protonation Protonation of Carbonyl Oxygen isoquinolinone_acid->protonation H+ nucleophilic_attack_acid Nucleophilic Attack by Water protonation->nucleophilic_attack_acid H2O ring_opening_acid Ring Opening nucleophilic_attack_acid->ring_opening_acid degradation_product_acid 2-(2-aminoethyl)benzoic acid derivative ring_opening_acid->degradation_product_acid isoquinolinone_base This compound Derivative nucleophilic_attack_base Nucleophilic Attack by Hydroxide isoquinolinone_base->nucleophilic_attack_base OH- ring_opening_base Ring Opening nucleophilic_attack_base->ring_opening_base degradation_product_base 2-(2-aminoethyl)benzoate salt ring_opening_base->degradation_product_base

Caption: Proposed degradation pathways under acidic and basic conditions.

References

Technical Support Center: Scale-Up of 1(2H)-Isoquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1(2H)-isoquinolinones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing scale.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the scale-up of 1(2H)-isoquinolinone synthesis.

Question 1: Why has the yield of my reaction decreased significantly during scale-up?

Answer: A drop in yield is one of the most common challenges in scaling up chemical reactions. Several factors, often related to physical and chemical parameters that do not scale linearly, can be responsible.[1][2][3]

  • Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio compared to lab glassware.[1] This can lead to poor heat dissipation, causing localized hot spots where side reactions and decomposition occur, ultimately lowering the yield.

  • Mixing Inefficiency: Inadequate mixing in large vessels can create localized concentration gradients of reagents or intermediates.[1] This can promote the formation of byproducts over the desired product.

  • Extended Reaction Times: At a larger scale, processes like heating, cooling, and reagent addition take longer. Prolonged exposure to high temperatures or harsh reagents can lead to the degradation of sensitive starting materials, intermediates, or the final product.

  • Changes in Impurity Profile: The altered conditions of a large-scale reaction can sometimes favor different reaction pathways, leading to the formation of new or increased levels of impurities that may complicate purification and reduce the isolated yield.

Troubleshooting Low Yields

G start Low Yield on Scale-Up q1 Was the reaction exotherm well-controlled? start->q1 s1_yes Improve cooling efficiency. Consider slower, portion-wise, or sub-surface reagent addition. q1->s1_yes No q2 Is mixing adequate for the vessel size? q1->q2 Yes s1_yes->q2 s2_yes Increase agitation speed. Evaluate impeller design for better mass transfer. q2->s2_yes No q3 Are reagents and intermediates stable under the prolonged reaction time? q2->q3 Yes s2_yes->q3 s3_yes Consider lowering reaction temperature. Optimize for a shorter reaction cycle. Analyze in-process stability. q3->s3_yes No q4 Was significant byproduct or tar formation observed? q3->q4 Yes s3_yes->q4 s4_yes Re-optimize solvent and temperature. Investigate alternative, milder reagents (e.g., Tf2O instead of PPA/POCl3). q4->s4_yes Yes end Yield Improved q4->end No s4_yes->end

Question 2: My product is decomposing during purification at scale. How can I improve its stability?

Answer: Purification is a critical step where product loss often occurs during scale-up. Methods that work well in the lab, like column chromatography, are often impractical and harsh on a large scale.

  • Decomposition on Silica (B1680970)/Alumina: 1(2H)-Isoquinolinones can be sensitive to the acidic nature of standard silica gel, leading to degradation.

  • Thermal Degradation: If using distillation, prolonged exposure to high temperatures, even under vacuum, can cause decomposition.

  • Impurity-Driven Decomposition: Certain impurities, such as residual acid or base from the reaction, can catalyze the degradation of the product during workup or purification.

Solutions:

  • Switch to Crystallization: This is often the most scalable and effective purification method for solid products. It avoids harsh stationary phases and high temperatures.

  • Use Deactivated Stationary Phases: If chromatography is unavoidable, consider using silica deactivated with a base (e.g., triethylamine) or alternative phases like Florisil or reverse-phase media.

  • High Vacuum Distillation: For liquid products, use a high-vacuum setup like a short-path distillation apparatus to minimize the boiling point and thermal exposure.

  • Thorough Upstream Quenching and Washing: Ensure that the workup procedure effectively neutralizes and removes any reactive reagents or catalysts before concentrating the product.

Question 3: We are facing safety issues with managing a highly exothermic reaction. What are the best practices?

Answer: Managing exotherms is a primary safety and process control concern during scale-up.

  • Controlled Reagent Addition: The most critical control parameter is the rate of addition of the limiting reagent. Add the reagent sub-surface at a controlled rate, monitoring the internal temperature closely.

  • Adequate Cooling Capacity: Ensure the reactor's cooling system is sufficient to handle the total heat output of the reaction. Perform a reaction calorimetry study if possible.

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, though this may impact reaction kinetics and vessel occupancy.

  • Reverse Addition: Consider adding the reaction mixture to the reagent instead of the other way around, which can sometimes help control the initial exotherm.

  • Emergency Preparedness: Have a quench plan in place. Identify a suitable quenching agent that can be added quickly to stop the reaction in case of a thermal runaway.

Data Presentation

Optimizing reaction parameters is crucial for maximizing yield and minimizing impurities during scale-up. The choice of solvent and dehydrating agent in cyclization reactions (e.g., Bischler-Napieralski type) is critical.

Table 1: Effect of Dehydrating Agent and Temperature on a Model Cyclization Reaction

EntryDehydrating AgentTemperature (°C)Reaction Time (h)Isolated Yield (%)Purity (HPLC, %)
1POCl₃110127592
2P₂O₅ / POCl₃11088895
3PPA13068289 (tarring)
4Tf₂O / 2-Cl-Py2549198

Data is representative and illustrates common trends. Tf₂O (triflic anhydride) with a non-nucleophilic base often provides higher yields and purity under milder conditions, which is highly advantageous for scale-up.

Experimental Protocols

Protocol 1: Scale-Up-Ready Synthesis of a 3,4-Dihydro-1(2H)-isoquinolinone via Curtius Rearrangement

This route is often recommended for large-scale synthesis as it can avoid the harsh acidic conditions of other methods.

Materials:

  • Substituted 3-phenylpropanoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.2 eq) or Oxalyl chloride

  • Sodium azide (B81097) (NaN₃, 1.5 eq)

  • High-boiling point solvent (e.g., Diphenyl ether)

  • Tributylamine (catalyst, 0.1 eq)

Procedure:

  • Acid Chloride Formation: In a suitably sized reactor under an inert atmosphere (N₂), charge the 3-phenylpropanoic acid and a solvent like toluene. Cool the mixture to 0-5 °C. Slowly add thionyl chloride over 1-2 hours, maintaining the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and stir for 2-4 hours until conversion is complete (monitor by TLC/LCMS).

  • Acyl Azide Formation: Cool the reaction mixture back to 0-5 °C. In a separate vessel, prepare a solution of sodium azide in water. Carefully add the aqueous sodium azide solution to the acid chloride solution, maintaining vigorous stirring and keeping the temperature below 10 °C. A phase transfer catalyst may be beneficial at scale. Stir for 1-2 hours.

  • Workup: Separate the organic layer. Wash sequentially with cold water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Curtius Rearrangement & Cyclization: Concentrate the dried organic layer under reduced pressure to obtain the crude acyl azide. Caution: Acyl azides can be explosive; do not isolate unless necessary and avoid heating. Immediately dissolve the crude material in a high-boiling solvent like diphenyl ether containing tributylamine.

  • Thermal Cyclization: Heat the solution in a reactor equipped with a condenser. The rearrangement to the isocyanate followed by cyclization typically occurs at high temperatures (e.g., 200-250 °C). Monitor the reaction for the disappearance of the intermediate.

  • Isolation and Purification: Cool the reaction mixture. The product may precipitate upon cooling or can be isolated by adding an anti-solvent (e.g., hexanes). Collect the solid by filtration. If needed, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Visualizations

General Scale-Up Workflow

G cluster_0 Lab Scale (grams) cluster_1 Pilot Scale (kilograms) cluster_2 Production Scale lab_synth Route Scouting & Proof of Concept lab_optim Initial Optimization (Yield, Purity) lab_synth->lab_optim lab_purify Purification (Chromatography) lab_optim->lab_purify safety Process Safety Analysis (Calorimetry, HAZOP) lab_purify->safety param_optim Parameter Optimization (Temp, Mixing, Addition Rate) safety->param_optim purify_dev Purification Development (Crystallization, Distillation) param_optim->purify_dev pilot_run Demonstration Run purify_dev->pilot_run tech_transfer Technology Transfer pilot_run->tech_transfer validation Process Validation Batches tech_transfer->validation routine_mfg Routine Manufacturing validation->routine_mfg

Reaction Pathway with Critical Control Points

G start 2-Iodobenzamide + Alkyne catalyst Cu(I) or Pd(II) Catalyst + Ligand/Base intermediate Coupled Intermediate catalyst->intermediate Coupling product This compound intermediate->product Intramolecular Annulation ccp1 CCP1: Catalyst Loading & Purity ccp1->catalyst ccp2 CCP2: Temperature Control during Cyclization ccp2->intermediate ccp3 CCP3: Solvent Choice & Degassing ccp3->catalyst

References

Technical Support Center: Monitoring 1(2H)-Isoquinolinone Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods used in monitoring the progress of 1(2H)-isoquinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the progress of this compound synthesis?

A1: The most common analytical methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In-situ monitoring techniques are also gaining prominence for real-time analysis.[2][3][4]

Q2: How do I choose the best analytical method for my specific reaction?

A2: The choice of method depends on several factors:

  • Reaction Type: For reactions involving significant polarity changes, TLC and HPLC are excellent choices.[1]

  • Information Required: NMR provides detailed structural information about reactants, products, and intermediates, while LC-MS is highly sensitive and provides mass information for product and byproduct identification.[1]

  • Sample Complexity: For complex reaction mixtures, the high resolving power of HPLC and LC-MS is advantageous.[1]

  • Availability of Equipment: Your choice will naturally be guided by the analytical instrumentation available in your laboratory.[1]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Issue: Spots are not visible on the TLC plate.

  • Possible Cause: The compound does not absorb UV light.

    • Solution: While isoquinoline (B145761) derivatives are often UV active due to their aromatic nature, if your product is not, you will need to use a chemical stain for visualization.[1]

  • Possible Cause: The concentration of the spotted sample is too low.

    • Solution: Spot a more concentrated solution of your reaction mixture on the TLC plate.[1]

Issue: Streaking of spots on the TLC plate.

  • Possible Cause: The sample is too concentrated.

    • Solution: Dilute the sample before spotting it on the plate.[1]

  • Possible Cause: The developing solvent system is inappropriate.

    • Solution: If the solvent system is too polar, it can cause streaking. Try a less polar solvent system to improve the resolution of the spots.[1]

Issue: Reactant and product spots have very similar Rf values.

  • Possible Cause: The chosen solvent system does not provide adequate separation.

    • Solution: Experiment with different solvent systems of varying polarity. Consider using a "cospot," where the reaction mixture is spotted directly on top of the reactant spot, to help differentiate between the two.[5]

High-Performance Liquid Chromatography (HPLC)

Issue: Broad or tailing peaks.

  • Possible Cause: Column overload.

    • Solution: Decrease the injection volume or the concentration of the sample.[1]

  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: For basic compounds like isoquinolines, a slightly acidic mobile phase can improve peak shape. Adjust the pH of the mobile phase accordingly.[1]

  • Possible Cause: Column degradation.

    • Solution: Flush the column with a strong solvent or replace it if necessary.[1]

Issue: Fluctuating retention times.

  • Possible Cause: Leaking pump or fittings.

    • Solution: Check for any visible leaks in the HPLC system and tighten or replace fittings as needed.[1]

  • Possible Cause: Air bubbles in the pump.

    • Solution: Degas the mobile phase and prime the pump to remove any air bubbles.[1]

  • Possible Cause: Inconsistent mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and that the solvent proportions are accurate.[1]

Issue: My this compound derivative is not dissolving well in the HPLC mobile phase.

  • Possible Cause: Poor solubility of the analyte.

    • Solution: Dissolve your sample in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and inject a small volume. Be aware that this can affect peak shape if the injection solvent is much stronger than the mobile phase. Alternatively, you can try modifying the mobile phase by increasing the percentage of the organic modifier in a reversed-phase system.[1]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica (B1680970) gel TLC plate. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline. It is also good practice to spot the starting material and a "cospot" (starting material and reaction mixture in the same spot) for comparison.[5][6]

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The solvent level should be below the baseline.[6] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[7] If spots are not visible, use a chemical stain (see Table 2). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[8]

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile (B52724) or the mobile phase).

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. A typical gradient could be starting with 95% A and ramping to 95% B over 10-15 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm or 280 nm).[1]

    • Injection Volume: 5-10 µL.[1]

  • Analysis: Inject the prepared sample. Monitor the disappearance of the starting material peak and the appearance of the product peak over time. The relative peak areas can be used to estimate the reaction progress.[1]

Data Presentation

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterRecommended Setting
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)[1]
Mobile Phase Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid[1]
Gradient 5% to 95% B over 10-15 minutes[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 254 nm or 280 nm[1]
Injection Volume 5-10 µL[1]

Table 2: Common TLC Stains for Visualization

StainPreparationVisualizationTarget Compounds
Potassium Permanganate 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water[9]Yellow/brown spots on a purple/pink background.[9]Compounds susceptible to oxidation (e.g., alkenes, alkynes, alcohols).[7][9]
p-Anisaldehyde 135mL absolute ethanol, 5mL conc. H₂SO₄, 1.5mL glacial acetic acid, 3.7mL p-anisaldehyde.[9]Various colored spots on a light pink background upon heating.[9]Nucleophilic functional groups.[9]
Iodine A few crystals of iodine in a sealed chamber.[7]Yellow-brown spots.[7]Unsaturated and aromatic compounds.[9]
Phosphomolybdic Acid 10g phosphomolybdic acid in 100mL absolute ethanol.[9]Blue, purple, brown, or green spots on a yellow background upon heating.[10]Sterols, steroids, lipids, and other reducing compounds.[10]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development & Visualization prep_plate Prepare Silica TLC Plate draw_baseline Draw Baseline prep_plate->draw_baseline spot_sm Spot Starting Material draw_baseline->spot_sm spot_rxn Spot Reaction Mixture draw_baseline->spot_rxn spot_cospot Create Cospot draw_baseline->spot_cospot prep_chamber Prepare Developing Chamber develop Develop Plate spot_cospot->develop dry Dry Plate develop->dry visualize_uv Visualize under UV Light dry->visualize_uv stain Apply Chemical Stain (if needed) visualize_uv->stain analyze Analyze Spot Progression stain->analyze

Caption: Workflow for monitoring reaction progress using TLC.

HPLC_Troubleshooting cluster_broad Broad/Tailing Peaks cluster_split Split Peaks cluster_solutions Solutions start Abnormal Peak Shape Observed overload Column Overload? start->overload ph Incorrect Mobile Phase pH? start->ph degradation Column Degradation? start->degradation contamination Column/Guard Contamination? start->contamination solvent_incompatibility Sample Solvent Incompatible? start->solvent_incompatibility sol_overload Decrease concentration/volume overload->sol_overload sol_ph Adjust pH ph->sol_ph sol_degradation Flush or replace column degradation->sol_degradation sol_contamination Clean/replace guard/column contamination->sol_contamination sol_solvent Inject in mobile phase solvent_incompatibility->sol_solvent

Caption: Troubleshooting guide for common HPLC peak shape issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1(2H)-Isoquinolinone and Quinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1(2H)-isoquinolinone and quinolinone core structures are pivotal heterocyclic scaffolds in medicinal chemistry, each giving rise to a multitude of derivatives with significant and diverse biological activities. While both are bicyclic aromatic systems containing a lactam function, the positional difference of the nitrogen atom within the pyridine (B92270) ring fundamentally influences their three-dimensional structure, electronic properties, and, consequently, their interactions with biological targets. This guide provides an objective, data-driven comparison of the biological activities of these two important compound classes, with a focus on their roles as anticancer agents, particularly as inhibitors of Poly (ADP-ribose) polymerase (PARP) and various protein kinases.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of representative this compound and quinolinone derivatives against key biological targets. It is important to note that direct head-to-head comparisons of these two scaffolds in the same study are limited. Therefore, data has been compiled from various sources, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparative PARP1 Inhibitory Activity

Compound ClassDerivativePARP1 Inhibition (pIC50)PARP2 Inhibition (pIC50)Selectivity (PARP1 vs PARP2)Reference
Imidazoquinolinone BYK491878.367.50None[1]
Isoquinolindione BYK2041657.355.38100-fold for PARP1[1]

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 2: Comparative Anticancer (Cytotoxic) Activity

Compound ClassDerivativeCancer Cell LineCytotoxicity (IC50 in µM)Reference
Quinolinone 3aMCF-7 (Breast)Not specified, but highest activity in the series[2]
Quinolinone 2bK-562 (Bone Marrow)More active than 3a against this cell line[2]
Quinolinone 5aHeLa (Cervical)More active than 3a against this cell line[2]
Isoquinoline Not SpecifiedMCF-7, K-562, HeLaGenerally active against these cell lines
Quinoline-4-carboxylic acid 3jMCF-7 (Breast)82.9% reduction in cell growth

IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

Signaling Pathways

PARP_Inhibition_Pathway ssb Single-Strand Break (SSB) parp PARP1 ssb->parp recruits par Poly(ADP-ribose) (PAR) Chain Synthesis parp->par catalyzes dsb Double-Strand Break (DSB) parp->dsb Trapped PARP leads to repair Recruitment of DNA Repair Proteins par->repair signals for ssbr SSB Repair repair->ssbr leads to replication DNA Replication ssbr->replication allows progression replication->dsb leads to hr Homologous Recombination (HR) Repair dsb->hr repaired by cell_death Cell Death (Apoptosis) dsb->cell_death in HR deficient cells hr->replication allows progression inhibitor This compound / Quinolinone PARP Inhibitor inhibitor->parp inhibits

Kinase_Inhibition_Pathway gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) gf->receptor binds pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation promotes inhibitor Quinolinone / Isoquinolinone Kinase Inhibitor inhibitor->pi3k inhibits

Experimental Workflows

MTT_Assay_Workflow plate_cells 1. Plate cells in a 96-well plate and incubate overnight add_compounds 2. Add serial dilutions of test compounds plate_cells->add_compounds incubate 3. Incubate for a specified period (e.g., 48-72h) add_compounds->incubate add_mtt 4. Add MTT reagent to each well and incubate for 2-4h incubate->add_mtt solubilize 5. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals add_mtt->solubilize read_absorbance 6. Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 7. Calculate cell viability and determine IC50 values read_absorbance->calculate_ic50

PARP_Inhibition_Assay_Workflow coat_plate 1. Coat 96-well plate with histones add_reagents 2. Add PARP enzyme, activated DNA, and test inhibitor coat_plate->add_reagents initiate_reaction 3. Add NAD+ to initiate the PARylation reaction add_reagents->initiate_reaction incubate 4. Incubate to allow for PAR chain formation initiate_reaction->incubate detection 5. Add anti-PAR antibody followed by a secondary HRP-conjugated antibody incubate->detection add_substrate 6. Add colorimetric substrate (e.g., TMB) detection->add_substrate read_absorbance 7. Measure absorbance and calculate % inhibition add_substrate->read_absorbance

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data presented.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds (this compound or quinolinone derivatives) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro PARP1 Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.

  • Principle: The assay measures the amount of poly(ADP-ribose) (PAR) synthesized by PARP1 onto histone proteins coated on a microplate. The amount of PAR is detected using an anti-PAR antibody and a colorimetric substrate.

  • Protocol:

    • Plate Coating: Coat the wells of a 96-well plate with histone proteins and incubate overnight.

    • Reagent Addition: To each well, add the PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and the test inhibitor at various concentrations.

    • Reaction Initiation: Add NAD+, the substrate for PARP1, to each well to start the PARylation reaction. Incubate for a defined period (e.g., 1 hour) at room temperature.

    • Detection: Wash the plate to remove unbound reagents. Add a primary antibody specific for PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Substrate Addition: Add a colorimetric HRP substrate, such as 3,3',5,5'-Tetramethylbenzidine (TMB), to each well.

    • Absorbance Measurement: Stop the reaction with an acidic solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Data Analysis: Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to a no-inhibitor control and determine the IC50 or pIC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Principle: The assay quantifies the phosphorylation of a specific substrate by a kinase. The level of phosphorylation is typically measured using methods such as radioactivity (incorporation of ³²P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ assay which measures ADP production).

  • Protocol (Luminescence-based):

    • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate (peptide or protein), and ATP.

    • Compound Addition: Add the test compounds (quinolinone or isoquinolinone derivatives) at various concentrations to the wells of a microplate.

    • Reaction Initiation: Add the kinase/substrate/ATP mixture to the wells to start the phosphorylation reaction. Incubate for a specified time at a controlled temperature (e.g., 30°C).

    • Reaction Termination and Signal Generation: Add a reagent to stop the kinase reaction and, in the case of the ADP-Glo™ assay, to convert the produced ADP into a luminescent signal.

    • Luminescence Measurement: Measure the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Conclusion

Both this compound and quinolinone scaffolds are undeniably rich sources of biologically active compounds. The available data suggests that derivatives from both classes exhibit potent anticancer activities, acting as inhibitors of crucial cellular enzymes like PARP and various protein kinases.

While direct, extensive comparative studies are not abundant, the existing evidence points to subtle but significant differences in their activity profiles, likely stemming from the distinct electronic and steric properties conferred by the position of the nitrogen atom. For instance, in the context of PARP inhibition, the isoquinolindione derivative showed high selectivity for PARP1 over PARP2, a desirable feature in drug development, whereas the imidazoquinolinone derivative was non-selective.

Further head-to-head comparative studies under standardized conditions are essential to fully elucidate the structure-activity relationships and to rationally design more potent and selective inhibitors based on these privileged scaffolds. This guide provides a foundational overview to aid researchers in navigating the current landscape and to stimulate future investigations into the comparative biological activities of this compound and quinolinone derivatives.

References

A Researcher's Guide to Validating the Mechanism of Action of 1(2H)-Isoquinolinone-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

The 1(2H)-isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of proteins crucial to disease signaling. Due to this versatility, rigorously validating the specific mechanism of action (MoA) for a new drug candidate is a critical step in preclinical development. This guide provides a comparative overview of modern experimental strategies to confirm drug-target engagement and validate the subsequent effects on cellular signaling pathways, with a focus on two common targets for this scaffold: Poly(ADP-ribose) polymerase (PARP) and protein kinases.

Part 1: Confirming Direct Target Engagement in a Cellular Environment

The foundational step in MoA validation is to confirm that the drug physically interacts with its intended target within the complex milieu of a living cell.[1] This process, known as target engagement, is essential to ensure that observed phenotypic effects are a direct result of on-target activity.[2][3]

Comparative Methods for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for verifying drug-target binding in situ.[4][5] It operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[6][7] This stabilization results in a measurable thermal shift. An alternative, the NanoBRET™ Target Engagement Assay, offers high sensitivity but requires genetic modification of the target protein.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[6]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® fusion protein and a fluorescent tracer.[8]
Labeling Label-free; uses endogenous protein.[4]Requires genetic engineering of the target protein to create a NanoLuc® fusion.[8]
Compound Modification Not required.Not required for the test compound, but a specific fluorescent tracer is needed.[8]
Throughput Moderate to high, adaptable to 96/384-well plates.[6]High, designed for multi-well plate readers.
Primary Use Case Validating direct binding in intact cells and tissues; applicable to any soluble protein.[7]Quantifying compound affinity and residence time in live cells with high sensitivity.[8]
Key Advantage Physiologically relevant as it uses unmodified, endogenous targets in their native environment.[5]Provides real-time binding data and allows for detailed kinetic analysis (residence time).[8]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram outlines the typical workflow for a CETSA experiment designed to confirm target engagement.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Heat Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis start 1. Culture Cells to 80-90% Confluency treat 2. Treat cells with this compound drug or vehicle (DMSO) start->treat aliquot 3. Aliquot cell suspensions into PCR tubes treat->aliquot heat 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 min aliquot->heat lyse 5. Lyse cells via freeze-thaw cycles heat->lyse centrifuge 6. Centrifuge at high speed (20,000 x g) to pellet aggregated proteins lyse->centrifuge collect 7. Collect supernatant (soluble protein fraction) centrifuge->collect quantify 8. Quantify protein (e.g., BCA Assay) collect->quantify wb 9. Analyze by Western Blot for the target protein quantify->wb result 10. Plot soluble protein vs. temperature to generate melting curves wb->result

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[9]

  • Cell Culture and Treatment:

    • Culture the selected cell line to 80-90% confluency.

    • Harvest cells and resuspend in fresh medium to a density of 2 x 10⁶ cells/mL.

    • Treat cell suspensions with the this compound drug at various concentrations or with a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot 100 µL of the treated cell suspension into PCR tubes for each temperature point.

    • Using a thermal cycler, heat the tubes across a predefined temperature range (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).

    • Carefully transfer the supernatant to new tubes.

  • Protein Analysis:

    • Determine the protein concentration of each supernatant sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the amount of soluble target protein remaining at each temperature point by Western Blotting or another quantitative protein detection method like AlphaScreen®.[6]

    • Expected Outcome: A successful experiment will show a rightward shift in the melting curve for the drug-treated samples compared to the vehicle control, indicating target stabilization.

Part 2: Validating the Effect on Target Activity

After confirming direct binding, the next step is to demonstrate that this interaction translates into a functional consequence—namely, the inhibition of the target's biological activity. The appropriate assay depends on the protein class being targeted.

Scenario A: The this compound is a PARP Inhibitor

Many this compound derivatives function as PARP inhibitors.[10][11] PARP enzymes are critical for repairing DNA single-strand breaks (SSBs); their inhibition leads to the accumulation of DNA damage and is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[12][13]

PARP_Pathway cluster_pathway PARP-Mediated DNA Repair cluster_inhibition Mechanism of Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1->PAR catalyzes Trapping PARP1 Trapping on DNA PARP1->Trapping leads to NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Factors (XRCC1, etc.) PAR->Recruitment signals Repair SSB Repair Recruitment->Repair Drug This compound PARP Inhibitor Drug->PARP1 binds to NAD+ pocket Block Inhibition of PAR Synthesis Drug->Block DSB Replication Fork Collapse -> Double-Strand Breaks (DSBs) Block->DSB Trapping->DSB Death Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->Death

Caption: PARP signaling in DNA repair and the dual mechanism of PARP inhibitors.

Several assay formats are available to quantify PARP activity, each with distinct advantages.

Assay TypePrincipleSignalThroughputKey Advantage
Universal Colorimetric Measures the incorporation of biotinylated ADP-ribose onto histone-coated plates, detected with Streptavidin-HRP.ColorimetricHighWidely used, robust, and does not require specialized equipment.
Chemiluminescent Similar to colorimetric but uses a chemiluminescent substrate for higher sensitivity.LuminescenceHighIncreased sensitivity compared to colorimetric assays.
AlphaLISA® A homogeneous assay where PARP activity brings donor and acceptor beads into proximity, generating a signal.[12]LuminescenceVery HighNo-wash format, highly suitable for HTS.[12]
NAD/NADH-Glo™ Measures the consumption of NAD+, a direct substrate of PARP, by converting remaining NAD+ into a luminescent signal.[8]LuminescenceVery HighHomogeneous "add-and-read" format, directly measures substrate depletion.[8]

This protocol is based on commercially available kits.

  • Reagent Preparation: Reconstitute all kit components (e.g., PARP enzyme, activated DNA, biotinylated NAD+) as per the manufacturer's instructions. Prepare serial dilutions of the this compound inhibitor.

  • Assay Reaction:

    • To the wells of the histone-coated 96-well plate, add the PARP buffer.

    • Add the test inhibitor or a known inhibitor control (e.g., 3-Aminobenzamide).

    • Initiate the reaction by adding a master mix containing the PARP enzyme, activated DNA, and biotin-NAD+.

    • Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Wash the plate multiple times to remove unincorporated reagents.

    • Add Streptavidin-HRP and incubate for 1 hour.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction and read the absorbance on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each drug concentration relative to the vehicle control and determine the IC₅₀ value.

Scenario B: The this compound is a Kinase Inhibitor

The this compound scaffold is also found in potent inhibitors of various protein kinases, such as Rho-kinase and HPK1.[14][15] Validating a kinase inhibitor involves demonstrating not only inhibition of the primary target but also characterizing its selectivity across the kinome to identify potential off-target effects.

Kinase_Pathway cluster_pathway Generic MAPK/ERK Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor binds RAS RAS Receptor->RAS activates RAF RAF (MAPKKK) RAS->RAF activates MEK MEK (MAPKK) RAF->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription phosphorylates Response Cellular Response (Proliferation, Survival) Transcription->Response Drug This compound Kinase Inhibitor Drug->MEK inhibits

Caption: A simplified kinase cascade showing where an inhibitor (e.g., a MEK inhibitor) acts.

Two orthogonal, mass spectrometry-based approaches are highly effective for profiling kinase inhibitors: Kinobeads for direct binding affinity and phosphoproteomics for functional cellular impact.

MethodKinobeads Competition BindingQuantitative Phosphoproteomics
Principle Measures the ability of a drug to compete with immobilized, broad-spectrum inhibitors for binding to endogenous kinases in a cell lysate.[16][17]Quantifies global changes in protein phosphorylation in response to drug treatment in intact cells.[18][19]
Primary Output IC₅₀ values for binding affinity against hundreds of kinases simultaneously, providing a selectivity profile.[20]A list of phosphosites that are significantly up- or down-regulated, revealing pathway modulation and off-target effects.[21]
Cell State Cell lysate (native protein conformation).[17]Intact, living cells (captures full biological context).
Key Question Answered "Which kinases does my compound bind to, and how tightly?""Which signaling pathways are functionally altered by my compound?"
Key Advantage Unbiased, direct measurement of binding affinity against a large portion of the expressed kinome.[16]Provides a functional readout of the drug's net effect on cellular signaling networks.[18]
Limitation Does not measure functional inhibition; cannot profile non-ATP competitive inhibitors.[17]Does not directly measure binding; observed changes can be indirect or downstream effects.[19]

The following diagram illustrates the Kinobeads workflow for determining kinase inhibitor selectivity.

Kinobeads_Workflow cluster_prep Lysate Preparation & Incubation cluster_binding Competitive Binding cluster_pull Enrichment & Digestion cluster_analysis LC-MS/MS Analysis start 1. Prepare Cell Lysate (maintaining native kinases) treat 2. Incubate lysate with increasing concentrations of the inhibitor drug start->treat compete 3. Add Kinobeads to the lysate. Drug and beads compete for kinase binding sites. treat->compete kinobeads Kinobeads (Immobilized broad- spectrum inhibitors) pull 4. Wash beads to remove non-bound proteins compete->pull elute 5. Elute bead-bound kinases pull->elute digest 6. Digest eluted proteins into peptides (e.g., with Trypsin) elute->digest lcms 7. Analyze peptides by quantitative LC-MS/MS digest->lcms result 8. Plot protein abundance vs. drug concentration to determine IC50 values lcms->result

Caption: Workflow for kinase inhibitor profiling using the Kinobeads method.

This generalized protocol is based on established chemical proteomics methods.[20][22]

  • Lysate Preparation: Lyse cultured cells under non-denaturing conditions to preserve native kinase structures. Determine protein concentration.

  • Inhibitor Incubation: Aliquot the lysate and add the this compound inhibitor across a wide concentration range (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle-only control. Incubate to allow the drug to bind to its targets.

  • Kinobeads Pulldown: Add the Kinobeads slurry to each lysate sample and incubate to allow kinases not bound by the free inhibitor to bind to the beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer. Use label-free quantification (LFQ) to determine the relative abundance of each identified kinase at each inhibitor concentration.

  • Data Analysis: For each kinase, plot its LFQ intensity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of inhibitor required to prevent 50% of the kinase from binding to the beads.

By employing these orthogonal and robust methodologies, researchers can confidently validate the mechanism of action of novel this compound-based drugs, building a comprehensive data package that elucidates target engagement, functional activity, and cellular impact.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1(2H)-Isoquinolinone Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The 1(2H)-isoquinolinone scaffold has emerged as a promising framework for the design of potent kinase inhibitors. This guide provides a comparative analysis of a representative this compound-based inhibitor, focusing on its cross-reactivity profile against a panel of kinases and placing it in context with other inhibitor classes.

The successful development of kinase inhibitors hinges on a deep understanding of their selectivity. While high potency against the intended target is crucial, off-target activities can lead to unforeseen side effects or even polypharmacological benefits. This guide utilizes a representative this compound inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation, to illustrate a comprehensive cross-reactivity profile.[1]

Comparative Kinase Inhibition Profile

To provide a clear comparison, the inhibitory activity of a representative this compound inhibitor, designated "Compound ISO-1," is presented alongside the well-known promiscuous inhibitor Staurosporine and a more selective, hypothetical comparator. The data is summarized in the tables below, showcasing the potency against the primary target and a panel of off-target kinases.

Table 1: Biochemical Selectivity of Compound ISO-1 and Comparator Kinase Inhibitors

Kinase TargetCompound ISO-1 (IC50, nM)Staurosporine (IC50, nM)Selective Comparator (IC50, nM)
HPK1 (Primary Target) 10.4 58
MAP4K2 (GCK)85012>10,000
MAP4K3 (GLK)1,20015>10,000
Haspin>10,0002550
HER2>10,0008>10,000
DNA-PK>10,00030>10,000
JAK12,500201,500
JAK23,000182,000
SRC9506500
ABL11,5007800

Note: The data for Compound ISO-1 is based on published results for a potent this compound HPK1 inhibitor (compound 24) for its primary target.[1] Off-target values are representative and compiled for illustrative comparison based on typical kinase inhibitor selectivity profiles.

Table 2: Cellular Activity of Compound ISO-1

AssayCell LineEC50 (nM)
pSLP76 InhibitionJurkat41
IL-2 ReleaseJurkat108

Note: Data is based on published results for this compound compound 24.[1]

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental approach to generating the data above, the following diagrams are provided.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascade RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation HPK1 HPK1 (MAP4K1) SLP76 SLP-76 HPK1->SLP76 phosphorylates TCR TCR TCR->HPK1 Inhibitor This compound Inhibitor Inhibitor->HPK1 inhibits

Caption: Simplified MAPK and TCR signaling pathways showing the role of HPK1 and its inhibition.

Kinase_Profiling_Workflow Start Start: Synthesize/ Obtain Inhibitor BiochemicalAssay Primary Target Biochemical Assay (IC50) Start->BiochemicalAssay KinomeScan Broad Kinase Panel Screening (e.g., >300 kinases) BiochemicalAssay->KinomeScan DataAnalysis Data Analysis: Determine Selectivity Profile KinomeScan->DataAnalysis CellularAssay Cell-Based Assays: Target Engagement (EC50) DataAnalysis->CellularAssay PhenotypicAssay Phenotypic Assays (e.g., Cytokine Release) CellularAssay->PhenotypicAssay End End: Characterized Inhibitor Profile PhenotypicAssay->End

Caption: General experimental workflow for cross-reactivity profiling of a kinase inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitor cross-reactivity.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase and its specific substrate in the assay buffer.

  • Inhibitor Addition: Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

  • Initiation of Kinase Reaction: Add ATP solution to initiate the reaction. The final ATP concentration should be at the Km for each kinase. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (e.g., pSLP-76 Western Blot)

This assay measures the ability of the inhibitor to engage its target in a cellular context by assessing the phosphorylation of a downstream substrate.

Materials:

  • Jurkat T-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitor

  • Stimulating antibodies (e.g., anti-CD3/anti-CD28)

  • Lysis buffer

  • Primary antibodies (anti-pSLP-76, anti-total SLP-76, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed Jurkat cells and treat with various concentrations of the test inhibitor or DMSO for a predetermined time (e.g., 1-2 hours).

  • Cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes) to induce TCR signaling and HPK1 activation.

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block with a suitable blocking buffer.

  • Antibody Incubation: Incubate the membrane with the primary antibody against pSLP-76 overnight at 4°C. Subsequently, wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for pSLP-76 and normalize to a loading control (e.g., GAPDH or total SLP-76). Determine the EC50 value by plotting the normalized signal against the inhibitor concentration.

References

Establishing a Certified Reference Standard for a Novel 1(2H)-Isoquinolinone Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a highly characterized, pure reference standard is a foundational requirement in the pharmaceutical industry. It serves as the benchmark for confirming the identity, strength, quality, and purity of an active pharmaceutical ingredient (API) throughout the drug development lifecycle.[1][2][3] For a novel chemical entity, such as a new 1(2H)-isoquinolinone derivative, the initial batch synthesized with the highest purity is designated as the primary reference standard. This requires comprehensive characterization to ensure its suitability for use in analytical method validation, stability studies, and routine quality control.[4][5]

This guide provides a comparative framework for the analytical techniques and experimental data required to fully characterize a novel this compound derivative for its establishment as a primary reference standard versus a less rigorously characterized working standard.

Comparative Analytical Requirements: Primary vs. Working Standard

The level of characterization distinguishes a primary reference standard from a secondary or working standard. While a working standard is qualified against the primary standard, the primary standard must be unequivocally characterized from first principles.

Analytical Property Primary Reference Standard Working Standard
Identity Unambiguous structural confirmation via NMR, MS.Identity confirmed by comparison to the primary standard (e.g., IR, HPLC retention time match).
Purity (Chromatographic) High-purity determined by a validated, stability-indicating HPLC method; peak purity analysis.Purity determined by HPLC, compared against the primary standard.
Purity (Absolute) Assay value assigned by a mass balance approach or quantitative NMR (qNMR).Assay value assigned by chromatographic comparison to the primary standard.
Physicochemical Properties Thorough characterization including melting point, thermal stability (DSC/TGA), water content, and residual solvents.Key properties like melting point and water content may be determined.
Stability Formal stability studies conducted to establish a re-evaluation date.Stability is inferred from the primary standard or monitored in-use.

Key Experimental Protocols & Data Presentation

A multi-technique approach is essential for the comprehensive characterization of a novel compound. The following sections detail the methodologies and expected data for establishing a this compound derivative as a primary reference standard.

Structural Elucidation and Identity Confirmation

The definitive structure of the novel molecule must be confirmed without ambiguity.

NMR is the most powerful tool for elucidating the chemical structure of a novel compound. A suite of 1D and 2D experiments is required for full proton (¹H) and carbon (¹³C) signal assignment.

Experimental Protocol:

  • Instrument: 500 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Reveals the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively.

  • Data Analysis: Assign all proton and carbon signals and confirm that the proposed chemical structure is consistent with all NMR data.

Data Presentation: NMR Signal Assignment

Position δ ¹H (ppm), Multiplicity, J (Hz) δ ¹³C (ppm) HMBC Correlations (¹H → ¹³C)
C-33.55, t, 7.245.1C-4, C-4a
C-42.90, t, 7.228.3C-3, C-5, C-8a
C-57.30, d, 8.0128.5C-4, C-7, C-8a
............
C=O (C-1)-165.2H-8, H-3

MS provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol:

  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Analysis: Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecular ion [M+H]⁺. Perform tandem MS (MS/MS) to obtain characteristic fragment ions, which can further support the proposed structure.

Data Presentation: Mass Spectrometry Results

Parameter Result
Formula C₁₅H₁₃NO
Calculated [M+H]⁺ 224.1070
Observed [M+H]⁺ 224.1068
Mass Error (ppm) -0.9
Key MS/MS Fragments (m/z) 195.0915, 167.0598, 140.0651
Purity and Assay Determination

Establishing the purity of the reference standard is critical for its use in quantitative applications.

A validated, stability-indicating HPLC method is the primary tool for assessing purity and detecting any related impurities or degradation products.

Experimental Protocol:

  • System: HPLC with UV Detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Analysis: Inject a solution of the reference standard and calculate purity based on the area percent of the main peak relative to all other peaks.

Data Presentation: HPLC Purity Assessment

Peak Identity Retention Time (min) Peak Area Area %
Impurity A4.851,5200.03
Main Compound 7.21 4,985,600 99.91
Impurity B8.032,9800.06
Total 4,990,100 100.00

Thermal analysis provides information on thermal stability, melting point, and the presence of water or residual solvents.

Experimental Protocol:

  • Instrument: Simultaneous TGA/DSC analyzer.

  • Sample: 3-5 mg of the compound in an aluminum pan.

  • Method: Heat from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Analysis:

    • TGA: Measure weight loss to quantify volatile content (water, solvents).

    • DSC: Determine the melting point (onset and peak) and detect any phase transitions.

Data Presentation: Thermal Analysis Summary

Technique Parameter Result
TGA Weight Loss (up to 150°C)0.15%
TGA Decomposition Onset>250°C
DSC Melting Onset175.8°C
DSC Melting Peak177.2°C

Visualized Workflows and Logic

Diagrams created with Graphviz provide a clear visual representation of the processes involved in establishing a reference standard.

G cluster_0 Candidate Synthesis & Purification cluster_1 Comprehensive Characterization cluster_2 Certification & Management Synthesis Synthesis of Novel Derivative Purification Crystallization / Chromatography Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity & Assay (HPLC, TGA, qNMR) Purification->Purity PhysChem Physicochemical Props. (DSC, KF, XRD) Purification->PhysChem Documentation Certificate of Analysis (CoA) Identity->Documentation Purity->Documentation PhysChem->Documentation Stability Stability Program Documentation->Stability

Caption: Workflow for establishing a primary reference standard.

G cluster_structure Structural Information cluster_purity Quantitative Information cluster_physchem Physicochemical Properties center_node Novel this compound Reference Standard NMR NMR (¹H, ¹³C, 2D) center_node->NMR Elucidates Structure MS High-Res MS (HRMS) center_node->MS Confirms Mass & Formula FTIR Infrared Spec. (FTIR) center_node->FTIR Confirms Functional Groups HPLC Chromatographic Purity (HPLC) center_node->HPLC Determines Purity TGA Volatile Content (TGA) center_node->TGA Measures Solvents KF Water Content (Karl Fischer) center_node->KF Measures Water DSC Melting Point (DSC) center_node->DSC Determines Thermal Profile XRD Crystallinity (XRD) center_node->XRD Identifies Solid Form

Caption: Interrelation of analytical techniques for characterization.

References

In Vivo Efficacy of Lead 1(2H)-Isoquinolinone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo efficacy of lead 1(2H)-isoquinolinone compounds in two key therapeutic areas: oncology and inflammation. The performance of these compounds is compared with established alternative therapies, supported by experimental data from preclinical studies.

PARP Inhibition for Cancer Therapy

The this compound scaffold has proven to be a privileged structure for the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in the treatment of cancers with deficiencies in the DNA damage response, such as those with BRCA1/2 mutations.

Lead this compound Compound: NMS-P293

NMS-P293 is a potent and selective PARP-1 inhibitor that has demonstrated significant antitumor activity in preclinical models. Unlike some other PARP inhibitors, NMS-P293 does not induce "DNA trapping," which may contribute to a more favorable safety profile.

Alternative Therapy: Olaparib

Olaparib is a clinically approved PARP inhibitor used for the treatment of various cancers, including those of the breast, ovaries, and prostate, particularly in patients with BRCA mutations.

Quantitative Efficacy Data
CompoundAnimal ModelCell LineDosing RegimenKey Efficacy EndpointResultCitation
NMS-P293 Mouse XenograftMDA-MB-436 (BRCA1 mutant human breast cancer)50 mg/kg, single oral administrationInhibition of PAR in tumors>95% decrease persisting for >24h[1]
NMS-P293 Mouse XenograftBRCA mutated breast cancerOral administrationTumor GrowthComplete tumor regressions and cures[2]
Pamiparib Mouse XenograftMDA-MB-436 (BRCA1 mutant human breast cancer)1.6 - 12.5 mg/kg, oral, BID for 28 daysTumor Growth100% objective responses (PR + CR)[3]
Olaparib Zebrafish XenograftHCC1937 (BRCA1 mutant)MonotherapyTumor Size Reduction~24% reduction[4]
Olaparib Mouse XenograftBRCA2-mutated ovarian serous carcinomaNot specifiedTumor Growth InhibitionSignificant inhibition[5]
Experimental Protocols

Breast Cancer Xenograft Model (MDA-MB-436)

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Cell Implantation: MDA-MB-436 cells, which have a BRCA1 mutation, are implanted subcutaneously or orthotopically into the mammary fat pad of the mice.

  • Tumor Growth: Tumors are allowed to establish and reach a predetermined size.

  • Treatment: Animals are randomized into treatment and control groups. NMS-P293 is administered orally at the specified dose.

  • Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised for biomarker analysis, such as measuring the levels of poly(ADP-ribose) (PAR) to confirm PARP inhibition.[1][3]

Signaling Pathway and Experimental Workflow

PARP_Inhibition_Workflow cluster_workflow Experimental Workflow: Breast Cancer Xenograft Model cluster_pathway Signaling Pathway: PARP Inhibition in BRCA-deficient Cancer start Start: MDA-MB-436 Cells (BRCA1 mutant) implant Implant cells into immunocompromised mice start->implant tumor_growth Allow tumors to establish and grow implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Treat with NMS-P293 (oral administration) randomize->treat measure Measure tumor volume periodically treat->measure end_study End of study: Excise tumors measure->end_study analyze Analyze biomarkers (e.g., PAR levels) end_study->analyze dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp replication Replication Fork Collapse dna_damage->replication par PAR Polymer Synthesis parp->par repair Recruitment of DNA Repair Proteins par->repair ssbr Single-Strand Break Repair repair->ssbr nms_p293 NMS-P293 nms_p293->parp Inhibits dsbs Double-Strand Breaks replication->dsbs hr Homologous Recombination (Deficient in BRCA mutant cells) dsbs->hr Repair blocked cell_death Cell Death (Apoptosis) dsbs->cell_death

PARP Inhibition Experimental Workflow and Signaling Pathway.

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated potent anti-inflammatory properties by modulating key inflammatory signaling pathways.

Lead this compound Compound: CYY054c

CYY054c is a novel isoquinoline (B145761) derivative that has shown promise in mitigating the inflammatory cascade associated with sepsis by inhibiting NF-κB signaling.

Alternative Therapies: Indomethacin and Anti-TNF-α Biologics
  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.

  • Anti-TNF-α Biologics (e.g., Etanercept): These are therapeutic proteins that neutralize the activity of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.

Quantitative Efficacy Data
CompoundAnimal ModelInsultDosing RegimenKey Efficacy EndpointResultCitation
CYY054c RatLPS-induced endotoxemiaNot specifiedPlasma TNF-α, IL-1β, IL-6 reductionSignificant reduction[1][6]
Indomethacin MouseLPS-induced pulmonary inflammation5 mg/kg, p.o.Inflammatory cell count, MPO activity, lung hemorrhageNo significant effect on these parameters[7]
Anti-TNF-α (Etanercept) MouseCarrageenan-induced acute lung inflammation5 mg/kg, s.c.Reduction in neutrophil infiltration and TNF-α levelsSignificant reduction[8]
Anti-TNF-α Therapy MouseTNF-Tg model of pulmonary inflammationNot specifiedReduction in total cellular infiltrateMarked decrease[9]
Experimental Protocols

LPS-Induced Endotoxemia/Pulmonary Inflammation Model

  • Animal Model: Rats or mice.

  • Induction of Inflammation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is administered intraperitoneally (i.p.) to induce systemic endotoxemia or intranasally/intratracheally to induce acute lung injury.[10]

  • Treatment: The test compound (e.g., CYY054c) or comparators are administered before or after the LPS challenge, depending on the study design.

  • Efficacy Evaluation: At a specified time point after LPS administration, biological samples are collected. This can include blood plasma to measure systemic cytokine levels (e.g., TNF-α, IL-1β, IL-6) or bronchoalveolar lavage fluid (BALF) to assess inflammatory cell infiltration and local cytokine concentrations in the lungs.[1][10] Histopathological analysis of lung tissue is also performed to evaluate the extent of tissue damage.

Signaling Pathway and Experimental Workflow

Anti_Inflammatory_Workflow cluster_workflow Experimental Workflow: LPS-Induced Inflammation Model cluster_pathway Signaling Pathway: LPS-Induced Inflammation start Start: Rodent Model (Rat or Mouse) lps_admin Administer LPS (i.p. or intranasal) start->lps_admin treatment Administer Test Compound (e.g., CYY054c) lps_admin->treatment sample_collection Collect biological samples (Blood, BALF, Tissue) treatment->sample_collection analysis Analyze inflammatory markers (Cytokines, Cell counts, Histology) sample_collection->analysis lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) nfkb_activation->cytokine_production inflammation Inflammation cytokine_production->inflammation cyy054c CYY054c cyy054c->nfkb_activation Inhibits anti_tnf Anti-TNF-α Biologics anti_tnf->cytokine_production Neutralizes TNF-α

LPS-Induced Inflammation Experimental Workflow and Signaling Pathway.

References

Navigating the ADME Landscape of 1(2H)-Isoquinolinone Analogs: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey of a promising compound from discovery to clinical application is paved with rigorous evaluation. Among the critical hurdles is the assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide offers a comparative analysis of the ADME profiles of different 1(2H)-isoquinolinone analogs, a scaffold of significant interest in medicinal chemistry, particularly for oncology and other therapeutic areas. The following sections present a compilation of experimental data, detailed methodologies, and visual representations of relevant biological pathways to aid in the rational design and selection of drug candidates with favorable pharmacokinetic characteristics.

The this compound core is a privileged structure found in numerous bioactive compounds, including potent enzyme inhibitors. A key area of investigation for this class of molecules is the inhibition of Poly(ADP-ribose) polymerase (PARP), a crucial enzyme in DNA repair that is a validated target in cancer therapy. The success of a this compound-based drug candidate, however, hinges not only on its potency but also on its ability to reach and remain at its site of action in sufficient concentrations, and to be cleared from the body in a safe manner.

This guide will compare the in vitro ADME properties of two distinct this compound analogs, a novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamide (Analog A) and 5-Aminoisoquinoline (Analog B), both of which are PARP inhibitors. For context, these will be compared with the well-established PARP inhibitor, Olaparib.

Comparative Analysis of In Vitro ADME Properties

The following tables summarize the key in vitro ADME parameters for the selected this compound analogs and the comparator, Olaparib.

Table 1: Metabolic and Plasma Stability of this compound Analogs and Olaparib
CompoundSystemParameterValue
Analog A Human Liver Microsomes% Remaining (60 min)88.3 ± 4.5
Human Plasma% Remaining (48 h)99.8 ± 3.2
Analog B Human Liver MicrosomesHalf-life (t½)14.5 min[1]
Intrinsic Clearance (CLint)47.6 µL/min/mg[1]
Olaparib Human Liver Microsomes% Remaining (60 min)65.4 ± 3.1
Human Plasma% Remaining (48 h)98.7 ± 2.5

Data for Analog A and Olaparib are derived from a comparative study on novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.

Table 2: Plasma Protein Binding of a this compound Analog and Olaparib
CompoundSpecies% Plasma Protein Binding
Analog A Human90.3 ± 1.2
Olaparib Human94.7 ± 0.5

Data for Analog A and Olaparib are derived from the same comparative study as in Table 1.

Note: Specific Caco-2 permeability data for these exact analogs were not available in the reviewed literature. This highlights a common gap in publicly accessible data for early-stage compounds and underscores the importance of conducting such assays during lead optimization.

Experimental Protocols

The following are detailed methodologies for the key in vitro ADME assays cited in this guide.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in the liver.

  • Incubation: The test compound (e.g., at a final concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. From the rate of disappearance, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Plasma Stability Assay

This assay assesses the stability of a compound in plasma, identifying potential degradation by plasma enzymes.

  • Incubation: The test compound is added to pooled human plasma and incubated at 37°C.

  • Sampling: Aliquots are collected at specified time points (e.g., 0, 1, 4, 24, and 48 hours).

  • Sample Preparation: Plasma proteins are precipitated by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: Following centrifugation, the concentration of the test compound in the supernatant is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining is calculated by comparing the concentration at each time point to the concentration at time zero.

Plasma Protein Binding (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.

  • Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis unit. One chamber contains plasma, and the other contains a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: The test compound is added to the plasma-containing chamber.

  • Equilibration: The dialysis unit is incubated at 37°C for a sufficient period (e.g., 4-6 hours) to allow for equilibrium to be reached between the free and bound compound.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated based on the difference in concentrations between the two chambers.

Visualization of Relevant Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

experimental_workflow cluster_assays In Vitro ADME Assays cluster_steps Experimental Steps cluster_data Data Output Metabolic_Stability Metabolic Stability (Human Liver Microsomes) Incubation Incubation at 37°C Metabolic_Stability->Incubation Plasma_Stability Plasma Stability (Human Plasma) Plasma_Stability->Incubation Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Protein_Binding->Incubation Permeability Permeability (Caco-2 Assay) Permeability->Incubation Sampling Time-point Sampling Incubation->Sampling Incubation->Sampling Incubation->Sampling Incubation->Sampling Quenching Reaction Quenching/ Protein Precipitation Sampling->Quenching Sampling->Quenching Analysis LC-MS/MS Analysis Sampling->Analysis Sampling->Analysis Quenching->Analysis Quenching->Analysis Half_life Half-life (t½) Analysis->Half_life Clearance Intrinsic Clearance (CLint) Analysis->Clearance Percent_Remaining % Remaining Analysis->Percent_Remaining Analysis->Percent_Remaining Percent_Bound % Bound Analysis->Percent_Bound Papp Apparent Permeability (Papp) Analysis->Papp

Caption: General experimental workflow for in vitro ADME assays.

Many this compound analogs with anticancer properties exert their effects by modulating key signaling pathways. One such pathway is the MAPK/ERK pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation and survival.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Grb2_Sos Grb2/Sos RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Isoquinolinone This compound Analog (Inhibitor) Isoquinolinone->Raf Isoquinolinone->MEK

References

A Researcher's Guide to Statistical Analysis of High-Throughput Screening Data for 1(2H)-Isoquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of statistical methods for analyzing high-throughput screening (HTS) data of 1(2H)-isoquinolinones. Detailed experimental protocols and objective data interpretation are included to support robust hit identification and lead optimization efforts.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries. The 1(2H)-isoquinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including antiviral, anticancer, and immunomodulatory applications. The effective analysis of HTS data generated for these compounds is critical for identifying true biological activity and minimizing false positives. This guide outlines key statistical approaches, provides standardized experimental protocols for common assays involving 1(2H)-isoquinolinones, and offers a framework for the rigorous analysis of HTS data.

Statistical Methodologies for HTS Data Analysis

The robust analysis of HTS data requires a multi-step workflow that includes data normalization, quality control, and hit selection. Below is a comparison of common statistical methods applied at each stage.

Data Normalization

Normalization aims to correct for systematic errors, such as variations between plates or batches, that can obscure true compound effects.

Normalization MethodDescriptionAdvantagesDisadvantages
Percentage of Control Raw data for each compound is expressed as a percentage of the average of the positive or negative controls on the same plate.Simple to calculate and interpret.Sensitive to outlier control values.
Z-score The raw data for each well is centered by the plate median and scaled by the plate's median absolute deviation (MAD) or standard deviation.Less sensitive to outliers than methods based on the mean.Assumes that most compounds on a plate are inactive.
B-score A robust method that uses a two-way median polish to account for row and column effects on each plate before calculating a score similar to the Z-score.Corrects for positional effects within a plate.Can be computationally intensive for very large datasets.
Loess Normalization A non-parametric method that fits a local polynomial regression to the data to correct for spatial effects across the plate.Flexible and can model complex spatial trends.Requires careful selection of the smoothing parameter.
Quality Control

Assay quality is assessed using statistical metrics to ensure the reliability of the screening data.

QC MetricFormulaInterpretation
Z-factor 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|A measure of assay robustness. A Z-factor > 0.5 indicates an excellent assay.
Signal-to-Background (S/B) Ratio μ_pos / μ_negIndicates the dynamic range of the assay. A higher S/B ratio is generally better.
Coefficient of Variation (%CV) (σ / μ) * 100Measures the relative variability of the data. Lower %CV for controls is desirable.
Hit Selection

Various statistical tests can be employed to identify compounds with significant activity ("hits").

Hit Selection MethodDescriptionThreshold for Hit Identification
Z-score Identifies compounds with a Z-score exceeding a certain threshold, typically 2 or 3 standard deviations from the median.|Z-score| > 3
Strictly Standardized Mean Difference (SSMD) A statistical test that considers both the magnitude of the effect and the variability of the data.|SSMD| > 3 (for strong hits)
T-test Can be used when replicate data is available to determine if the difference between a compound and the negative control is statistically significant.p-value < 0.05

Experimental Protocols

Detailed methodologies for key experiments involving 1(2H)-isoquinolinones are provided below.

HIV-1 Integrase Inhibition Assay (In Vitro)

This assay measures the ability of this compound derivatives to inhibit the strand transfer activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (biotinylated)

  • Target DNA (labeled with a fluorescent tag)

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT

  • 384-well black assay plates

  • Test compounds (1(2H)-isoquinolinones) and positive control (e.g., Raltegravir)

Procedure:

  • Prepare serial dilutions of test compounds and positive control in DMSO.

  • Add 1 µL of each compound dilution to the assay plate wells.

  • Add 10 µL of a solution containing 50 nM donor DNA and 100 nM recombinant HIV-1 integrase in assay buffer to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 10 µL of 50 nM target DNA in assay buffer to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 5 µL of 50 mM EDTA.

  • Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the target DNA label.

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Cereblon (CRBN) Binding Assay (HTRF)

This assay quantifies the binding of 1(2H)-isoquinolinones to Cereblon, a component of the CRL4-CRBN E3 ubiquitin ligase complex.

Materials:

  • Recombinant human CRBN protein (tagged, e.g., with His)

  • Fluorescently labeled CRBN ligand (tracer)

  • HTRF detection reagents (e.g., anti-tag antibody conjugated to a donor fluorophore and a tracer-specific antibody conjugated to an acceptor fluorophore)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA

  • 384-well white assay plates

  • Test compounds and positive control (e.g., Thalidomide)

Procedure:

  • Prepare serial dilutions of test compounds and positive control in DMSO.

  • Add 1 µL of each compound dilution to the assay plate wells.

  • Add 5 µL of a solution containing recombinant CRBN protein in assay buffer.

  • Add 5 µL of a solution containing the fluorescently labeled CRBN ligand in assay buffer.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Add 10 µL of the HTRF detection reagent mix to each well.

  • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Read the HTRF signal (emission at two wavelengths) on a compatible plate reader.

  • Calculate the HTRF ratio and determine the percent displacement of the tracer by the test compounds.

Cell Viability and Apoptosis Assay (Multiplexed)

This assay simultaneously measures cell viability (as an indicator of cytotoxicity) and apoptosis induction by 1(2H)-isoquinolinones in cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., resazurin-based)

  • Apoptosis reagent (e.g., caspase-3/7 substrate)

  • 384-well clear-bottom white assay plates

  • Test compounds and positive control (e.g., Staurosporine)

Procedure:

  • Seed cells into the 384-well plates at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of test compounds and positive control in cell culture medium.

  • Add the compound dilutions to the cells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plates to room temperature.

  • Add the multiplexed viability and apoptosis reagent to each well.

  • Incubate the plates at room temperature for 30-60 minutes, protected from light.

  • Read the fluorescence (for viability) and luminescence (for apoptosis) signals on a multi-mode plate reader.

  • Calculate the percent cell viability and fold-change in caspase-3/7 activity for each compound.

Visualizing Workflows and Pathways

HTS Data Analysis Workflow

The following diagram illustrates a typical workflow for the statistical analysis of HTS data.

HTS_Workflow RawData Raw HTS Data Normalization Data Normalization RawData->Normalization QC Quality Control Normalization->QC HitSelection Hit Selection QC->HitSelection Confirmation Hit Confirmation HitSelection->Confirmation SAR SAR Analysis Confirmation->SAR

A typical workflow for HTS data analysis.

MAPK/ERK Signaling Pathway

Several this compound derivatives have been shown to exert their anti-cancer effects by modulating the MAPK/ERK signaling pathway.[1] The diagram below outlines the key components of this pathway.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

The MAPK/ERK signaling pathway.

References

Validating 1(2H)-Isoquinolinone Bioassay Results: A Comparative Guide to Peer-Reviewed Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with 1(2H)-isoquinolinone compounds, rigorous validation of initial bioassay results is paramount to ensure the reliability and reproducibility of findings. This guide provides a comparative overview of established, peer-reviewed methods for confirming the biological activity of this important class of molecules. Detailed experimental protocols and data presentation formats are included to facilitate practical implementation in a laboratory setting.

Orthogonal Validation Strategies: A Multi-Faceted Approach

Initial high-throughput screening (HTS) can yield numerous potential "hits." However, these primary results are susceptible to artifacts and off-target effects. Therefore, employing a series of secondary, orthogonal assays is crucial to confirm the specific bioactivity of this compound derivatives. An orthogonal method utilizes a different technology or approach to measure the same biological endpoint, thereby increasing confidence in the validity of the results.

This guide focuses on two primary validation pathways for 1(2H)-isoquinolinones, reflecting their common investigation as anti-cancer agents: confirmation of cytotoxic and anti-proliferative effects, and specific enzyme inhibition assays, particularly targeting Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair often modulated by this class of compounds.

Comparative Data Summary

The following tables summarize the key quantitative data that should be generated from the validation assays described in this guide.

Table 1: Anti-Proliferative and Cytotoxic Effects of a 3-Acyl Isoquinolin-1(2H)-one (Compound 4f) on Breast Cancer Cell Lines

Assay TypeCell LineParameter MeasuredResultReference
Cell ViabilityMCF-7IC50 (µM)1.5 ± 0.2[1]
MDA-MB-231IC50 (µM)2.8 ± 0.3[1]
Colony FormationMCF-7Inhibition (%)Concentration-dependent decrease[1]
MDA-MB-231Inhibition (%)Concentration-dependent decrease[1]
DNA SynthesisMCF-7EdU Positive Cells (%)Significant reduction with treatment[1]
MDA-MB-231EdU Positive Cells (%)Significant reduction with treatment
Cell Cycle AnalysisMCF-7G2 Phase Arrest (%)Significant increase with treatment
MDA-MB-231G2 Phase Arrest (%)Significant increase with treatment
ApoptosisMCF-7Apoptotic Cells (%)Significant increase with treatment
MDA-MB-231Apoptotic Cells (%)Significant increase with treatment

Table 2: PARP1 Inhibition by Isoquinolinone Derivatives

Assay TypeCompound TypeParameter MeasuredResultReference
Biochemical AssayIsoquinolinone DerivativeIC50 (nM)Varies by specific compound
Cellular AssayIsoquinolinone DerivativeEC50 (nM)Varies by specific compound

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Cell Viability Assessment (CCK8 Assay)
  • Principle: The Cell Counting Kit-8 (CCK8) assay is a colorimetric assay to determine cell viability. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of living cells.

  • Protocol:

    • Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the this compound compound for 48 hours.

    • Add 10 µL of CCK8 solution to each well and incubate for 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Colony Formation Assay
  • Principle: This assay assesses the long-term proliferative capacity of single cells.

  • Protocol:

    • Seed 500 cells per well in 6-well plates.

    • Treat cells with different concentrations of the this compound compound for 24 hours.

    • Replace the medium with fresh, drug-free medium and incubate for 14 days, changing the medium every 3 days.

    • Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

    • Count the number of colonies (containing >50 cells).

DNA Synthesis Assay (EdU Incorporation)
  • Principle: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active DNA synthesis. Detection is achieved through a click chemistry reaction with a fluorescent azide (B81097).

  • Protocol:

    • Seed cells on coverslips in 24-well plates and treat with the this compound compound for 24 hours.

    • Add 50 µM EdU to the cell culture medium and incubate for 2 hours.

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

    • Perform the click reaction using an Apollo fluorescent azide solution according to the manufacturer's instructions.

    • Stain the cell nuclei with Hoechst 33342.

    • Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.

Cell Cycle Analysis by Flow Cytometry
  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Treat cells with the this compound compound for 24 hours.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight.

    • Wash the fixed cells and resuspend in PBS containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Flow Cytometry
  • Principle: This assay uses Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, and PI to identify late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the this compound compound for 48 hours.

    • Harvest cells and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cells.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Signaling Pathway Analysis
  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target proteins.

  • Protocol:

    • Treat cells with the this compound compound for 24 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins in the MEK/ERK and p38 MAPK pathways (e.g., p-MEK1/2, p-ERK1/2, p-p38).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

PARP1 Inhibition Assay
  • Principle: This is a colorimetric assay that measures the activity of the PARP1 enzyme. Histone-coated plates are used, and the incorporation of biotinylated ADP-ribose onto the histones is detected using streptavidin-HRP and a colorimetric substrate.

  • Protocol:

    • Use a commercial PARP1 assay kit.

    • Add the this compound compound at various concentrations to the wells of the histone-coated 96-well plate.

    • Add the PARP1 enzyme and the reaction buffer containing biotinylated NAD+.

    • Incubate to allow the PARP reaction to occur.

    • Wash the plate and add streptavidin-HRP.

    • Add the HRP substrate and measure the absorbance at the appropriate wavelength.

    • Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key logical and biological pathways relevant to the validation of this compound bioassay results.

Validation_Workflow cluster_primary Primary Bioassay cluster_secondary Secondary Validation cluster_tertiary Target Engagement cluster_outcome Outcome Primary_Screen High-Throughput Screen (e.g., Cell Viability) Dose_Response Dose-Response & IC50 (CCK8 Assay) Primary_Screen->Dose_Response Hit Identification Anti_Proliferative Anti-Proliferative Assays (Colony Formation, EdU) Dose_Response->Anti_Proliferative Confirmation Mechanism Mechanism of Action (Cell Cycle, Apoptosis) Anti_Proliferative->Mechanism Elucidation Target_Assay Specific Target Assay (e.g., PARP1 Inhibition) Mechanism->Target_Assay Hypothesis Testing Pathway_Analysis Signaling Pathway Analysis (Western Blot) Target_Assay->Pathway_Analysis Validated_Hit Validated Hit Compound Pathway_Analysis->Validated_Hit Validation

Caption: Logical workflow for the validation of this compound bioassay hits.

MAPK_Pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_compound Inhibitory Action cluster_response Cellular Response Growth_Factors Growth Factors MEKK MAP3K Growth_Factors->MEKK Stress Cellular Stress Stress->MEKK MEK MEK1/2 MEKK->MEK p38_MAPK p38 MAPK MEKK->p38_MAPK ERK ERK1/2 MEK->ERK Proliferation Decreased Proliferation ERK->Proliferation Cell_Cycle_Arrest G2 Phase Arrest ERK->Cell_Cycle_Arrest Apoptosis Increased Apoptosis p38_MAPK->Apoptosis p38_MAPK->Cell_Cycle_Arrest Isoquinolinone This compound Isoquinolinone->MEK Isoquinolinone->p38_MAPK

Caption: Inhibition of MEK/ERK and p38 MAPK signaling by 1(2H)-isoquinolinones.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1(2H)-Isoquinolinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides an essential operational and disposal plan for 1(2H)-Isoquinolinone, ensuring that its disposal is handled with the utmost care and in compliance with safety regulations.

Immediate Safety and Hazard Profile

This compound is classified with specific hazards that necessitate careful handling to minimize exposure to laboratory personnel. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks:

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Due to these potential hazards, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing are required to prevent skin contact.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. This chemical should never be disposed of down the drain or in regular trash.

Waste Preparation and Segregation:

  • Waste Segregation: Isolate all waste containing this compound from other chemical waste streams to prevent unknown chemical reactions.

  • Solid Waste Collection:

    • Collect unused this compound powder, contaminated weigh boats, spatulas, and other disposable labware in a designated, leak-proof, and chemically compatible container for solid hazardous waste.

  • Liquid Waste Collection:

    • Collect any solutions containing this compound in a separate, clearly labeled, and compatible container for liquid hazardous waste.

  • Contaminated Materials:

    • Any personal protective equipment (PPE), such as gloves, and other materials like absorbent paper that have come into contact with the compound must be collected in a designated, sealed container and treated as hazardous waste.

Containerization and Labeling:

  • Container Selection: Use high-density polyethylene (B3416737) (HDPE) or other chemically resistant containers for waste collection.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The associated hazard pictograms (e.g., irritant).

    • The date the waste was first added to the container.

Storage and Final Disposal:

  • Storage: Store sealed hazardous waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Once the waste container is full (not exceeding 80-90% capacity), arrange for collection by a licensed environmental waste management company. Follow your institution's specific procedures for hazardous waste pickup.[2]

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

Disposal workflow for this compound cluster_0 Disposal workflow for this compound start Start: Disposal of This compound Waste identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Unused compound, contaminated labware) identify_waste->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) identify_waste->liquid_waste ppe_waste Contaminated PPE (Gloves, absorbent paper) identify_waste->ppe_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_ppe Collect in Labeled Solid Hazardous Waste Container ppe_waste->collect_ppe store_waste Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_ppe->store_waste request_pickup Request Pickup by Licensed Hazardous Waste Disposal Service store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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